molecular formula C66H76Cl3N9O24 B1140642 Vancomycin Hydrochloride CAS No. 197638-25-8

Vancomycin Hydrochloride

Número de catálogo: B1140642
Número CAS: 197638-25-8
Peso molecular: 1485.7 g/mol
Clave InChI: LCTORFDMHNKUSG-XTTLPDOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vancomycin hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as infections caused by Clostridium difficile and Staphylococcus aureus.
Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
This compound is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for endocarditis and infection and has 8 investigational indications. This drug has a black box warning from the FDA.
Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix;  which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
See also: Vancomycin (has active moiety).

Propiedades

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTORFDMHNKUSG-XTTLPDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H76Cl3N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-90-6 (Parent)
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90891868
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404-93-9, 197638-25-8
Record name Vancomycin, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANCOMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vancomycin: From a Bornean Soil Bacterium to a Last-Resort Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Core Scientific Principles of Vancomycin (B549263) from Amycolatopsis orientalis

This whitepaper provides a comprehensive technical overview of the glycopeptide antibiotic vancomycin, focusing on its discovery, biosynthesis by Amycolatopsis orientalis, and the seminal experiments that elucidated its structure and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this critical therapeutic agent.

Discovery and Origin

Vancomycin was first isolated in 1953 by Edmund Kornfeld, a chemist at Eli Lilly, from a soil sample collected in the jungles of Borneo.[1][2] The sample was provided by a missionary, Reverend William M. Bouw.[1] The microorganism responsible for producing the antibiotic was initially identified as Streptomyces orientalis but was later reclassified as Amycolatopsis orientalis.[3][4][5]

The initial crude preparations of vancomycin were notoriously impure, containing up to 70% impurities, and were given the nickname "Mississippi mud" due to their brown color.[3][6][7][8] Despite these impurities, the compound, then designated as compound 05865, demonstrated high efficacy against Gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus, a growing clinical concern in the 1950s.[2][4][9] This urgency led to a "fast track" approval by the U.S. Food and Drug Administration (FDA) in 1958.[2][6]

Early Fermentation and Production

Initial production of vancomycin involved fermentation of A. orientalis in a nutrient-rich broth. While specific yields from the earliest fermentations are not widely published, the process has been significantly optimized over the decades. Early work focused on identifying suitable carbon and nitrogen sources to enhance production.

Table 1: Physicochemical Properties of Early and Modern Vancomycin

PropertyEarly "Mississippi Mud" PreparationsPurified Vancomycin Hydrochloride
Purity Approximately 30-82%[9][10]>90-95%[9][11]
Appearance Brown, amorphous powder[3][6]White or tan to brown, free-flowing powder[12]
Solubility Soluble in water[12]Very soluble in water, insoluble in organic solvents[12]
Molecular Weight Not accurately determined1485.7 g/mol [12]
pH (in solution) Not specified2.5 - 4.5 (in water)

Experimental Protocols

Isolation and Purification of Vancomycin (Circa 1950s)

The initial purification of vancomycin from the fermentation broth was a multi-step process aimed at separating the antibiotic from other metabolic products and media components. An early patent from Eli Lilly outlines a representative method:

  • Fermentation Broth Filtration : The A. orientalis fermentation broth was first filtered to remove the mycelia.

  • Adsorption to Carbon : The filtrate was then passed through a column containing activated carbon, to which vancomycin would adsorb.

  • Elution : The vancomycin was eluted from the carbon using an acidified aqueous acetone (B3395972) or ethanol (B145695) solution (e.g., 30-50% acetone or ethanol at pH 2).

  • Precipitation as Picrate (B76445) Salt : The eluate was concentrated, and picric acid was added to precipitate vancomycin as a picrate salt. This step was crucial for purification.

  • Conversion to Sulfate (B86663) Salt : The vancomycin picrate was then converted to vancomycin sulfate by dissolving it in an acidic aqueous acetone solution, which left the picric acid behind.

  • Conversion to Hydrochloride Salt : The vancomycin sulfate was further purified and converted to the hydrochloride salt by dissolving it in an acidic solution and precipitating it with a non-polar solvent like acetone.

  • Final Purification : Further purification involved the use of ion-exchange resins to yield a more refined product.

Modern purification techniques have evolved to use more advanced chromatographic methods, such as affinity chromatography and reverse-phase chromatography, to achieve high purity.[13]

Structure Elucidation

The complex structure of vancomycin was a significant challenge for chemists and was not fully elucidated until 1981.[14] Early studies in the 1950s and 1960s involved classical chemical degradation techniques to identify some of its components, such as glucose, aspartic acid, and N-methylleucine.[15]

The complete structure was ultimately determined through a combination of advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : High-frequency NMR, such as 270-MHz proton NMR, was instrumental in piecing together the complex peptide backbone and identifying the connectivity of the amino acid residues.[12][16]

  • X-ray Crystallography : X-ray diffraction studies on a crystalline degradation product of vancomycin provided the definitive three-dimensional arrangement of the atoms, confirming the complex, cage-like structure.[1][15]

These studies revealed that vancomycin is a tricyclic glycopeptide with a molecular weight of 1448 Da.[15] Its structure consists of a seven-membered peptide chain, with the aromatic side chains of the amino acids cross-linked to form a rigid, pocket-like structure. A disaccharide, composed of glucose and vancosamine (B1196374), is attached to this peptide core.[15]

Determination of Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The mechanism of action of vancomycin was elucidated through in vitro assays that monitored the synthesis of the bacterial cell wall. A key experimental approach involved the following steps:

  • Preparation of Bacterial Cell Wall Precursors : Radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramyl-pentapeptide) were isolated from susceptible bacteria like Staphylococcus aureus.

  • In Vitro Cell Wall Synthesis Assay : A cell-free system containing bacterial cell membrane preparations, which have the necessary enzymes for peptidoglycan synthesis, was established.

  • Incubation with Vancomycin : The radiolabeled precursors were incubated with the membrane preparations in the presence and absence of vancomycin.

  • Analysis of Peptidoglycan Formation : The incorporation of the radiolabeled precursors into the growing peptidoglycan polymer was measured.

These experiments demonstrated that vancomycin potently inhibited the incorporation of the precursors into the peptidoglycan chain, thus halting cell wall synthesis.[17][18] Further studies showed that this inhibition was due to the specific binding of vancomycin to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[17]

Core Molecular Mechanisms and Pathways

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the late stages of peptidoglycan synthesis in Gram-positive bacteria.[9] The rigid, cup-shaped structure of vancomycin forms a binding pocket that specifically recognizes and binds to the D-Ala-D-Ala terminus of the nascent peptidoglycan precursor units.[17] This binding is stabilized by a network of five hydrogen bonds. By binding to this precursor, vancomycin sterically hinders the two key enzymes involved in cell wall construction:

  • Transglycosylase : This enzyme is responsible for polymerizing the glycan chains of the peptidoglycan.

  • Transpeptidase : This enzyme cross-links the peptide side chains, giving the cell wall its structural integrity.

The inhibition of these processes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[16]

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Growing_Peptidoglycan Growing Peptidoglycan (Cell Wall) Transpeptidase Transpeptidase Growing_Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Growing_Peptidoglycan Transpeptidase->Growing_Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Vancomycin->Transglycosylase Inhibits Vancomycin->Transpeptidase Inhibits

Mechanism of vancomycin action.
Vancomycin Biosynthesis Pathway

Vancomycin is a non-ribosomally synthesized peptide, meaning its production does not directly involve mRNA and ribosomes. Instead, it is assembled by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS). The biosynthesis of vancomycin in A. orientalis is a complex process that can be divided into three main stages:

  • Precursor Synthesis : The unusual amino acid precursors, such as β-hydroxytyrosine (β-OH-Tyr), 4-hydroxyphenylglycine (HPG), and 3,5-dihydroxyphenylglycine (DPG), are synthesized from primary metabolites.

  • Heptapeptide (B1575542) Assembly : The seven amino acid residues are assembled in a specific order on the NRPS enzymatic template. The NRPS complex contains multiple modules, each responsible for the activation and incorporation of a specific amino acid.

  • Tailoring Reactions : After the linear heptapeptide is formed, it undergoes a series of post-assembly modifications, or "tailoring" reactions, which are crucial for its biological activity. These include:

    • Oxidative Cross-linking : Cytochrome P450 enzymes (OxyA, OxyB, OxyC) catalyze the formation of the cross-links between the aromatic side chains, creating the rigid cup-like structure.

    • Halogenation : A halogenase enzyme incorporates chlorine atoms onto the tyrosine residues.

    • Glycosylation : Glycosyltransferases (GtfD, GtfE) attach the vancosamine and glucose sugar moieties to the peptide core.

    • Methylation : A methyltransferase adds a methyl group to the N-terminus.

Vancomycin_Biosynthesis Primary_Metabolites Primary Metabolites (e.g., Tyrosine, Malonyl-CoA) Precursor_Synthesis Synthesis of Unusual Amino Acids (β-OH-Tyr, HPG, DPG) Primary_Metabolites->Precursor_Synthesis NRPS_Assembly NRPS-mediated Heptapeptide Assembly Precursor_Synthesis->NRPS_Assembly Linear_Heptapeptide Linear Heptapeptide NRPS_Assembly->Linear_Heptapeptide Oxidative_Crosslinking Oxidative Cross-linking (OxyA, OxyB, OxyC) Linear_Heptapeptide->Oxidative_Crosslinking Crosslinked_Peptide Cross-linked Peptide Oxidative_Crosslinking->Crosslinked_Peptide Halogenation Halogenation Crosslinked_Peptide->Halogenation Halogenated_Peptide Halogenated Peptide Halogenation->Halogenated_Peptide Glycosylation Glycosylation (GtfD, GtfE) Halogenated_Peptide->Glycosylation Glycosylated_Peptide Glycosylated Peptide Glycosylation->Glycosylated_Peptide Methylation Methylation Glycosylated_Peptide->Methylation Vancomycin Vancomycin Methylation->Vancomycin

Vancomycin biosynthesis pathway.

Antibacterial Spectrum and Clinical Significance

Vancomycin is primarily active against Gram-positive bacteria. Its large molecular size prevents it from crossing the outer membrane of most Gram-negative bacteria.

Table 2: In Vitro Antibacterial Spectrum of Early Vancomycin Preparations

OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.2 - 1.6
Streptococcus pyogenes0.2 - 0.8
Streptococcus pneumoniae0.2 - 0.4
Enterococcus faecalis0.8 - 3.1
Clostridium difficile0.4 - 3.1

Note: These values are representative of early studies and may vary depending on the specific strain and testing methodology.

Initially relegated to a second-line therapy due to the toxicity of early preparations and the development of less toxic penicillins, vancomycin saw a resurgence in the 1970s and 1980s with the rise of methicillin-resistant Staphylococcus aureus (MRSA).[6] Today, it remains a critical, last-resort antibiotic for treating severe infections caused by MRSA and other multi-drug resistant Gram-positive pathogens.

Conclusion

The discovery of vancomycin from a soil sample from Borneo marked a significant milestone in the fight against antibiotic-resistant bacteria. The journey from the impure "Mississippi mud" to the highly purified vancomycin used in clinics today is a testament to the advancements in fermentation, purification, and analytical chemistry. A thorough understanding of its discovery, biosynthesis, and mechanism of action continues to be vital for its effective clinical use and for the development of new generations of glycopeptide antibiotics to combat the ongoing challenge of antimicrobial resistance.

Discovery_Workflow Soil_Sample Soil Sample Collection (Borneo) Isolation Isolation of Amycolatopsis orientalis Soil_Sample->Isolation Fermentation Fermentation and Production of Compound 05865 Isolation->Fermentation Purification Purification ('Mississippi Mud' to Pure Vancomycin) Fermentation->Purification Characterization Structural and Biological Characterization Purification->Characterization Clinical_Use Clinical Application Characterization->Clinical_Use

Vancomycin discovery workflow.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Vancomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Vancomycin (B549263) Hydrochloride, a critical glycopeptide antibiotic. The information herein is intended to support research, development, and formulation activities.

Chemical Structure and Stereochemistry

Vancomycin Hydrochloride is a complex tricyclic glycopeptide antibiotic derived from the fermentation of Amycolatopsis orientalis (formerly Streptomyces orientalis). Its intricate structure is fundamental to its mechanism of action.

The chemical formula for this compound is C₆₆H₇₅Cl₂N₉O₂₄·HCl.[1][2] The structure consists of a heptapeptide (B1575542) backbone, with the amino acids cross-linked to form a rigid, basket-like conformation. Attached to this aglycone core are two sugar moieties, vancosamine (B1196374) and glucose, which are crucial for its biological activity.

Key structural features include:

  • Heptapeptide Core: A central component providing a rigid framework.

  • Chlorinated Biphenyl Ether Moieties: These contribute to the conformational rigidity of the molecule.

  • Multiple Stereogenic Centers: Vancomycin possesses 18 stereogenic centers, leading to a highly specific three-dimensional shape.[3]

  • Key Functional Groups: The molecule is rich in functional groups that participate in hydrogen bonding and other intermolecular interactions. These include carboxylic acid, primary and secondary amines, phenolic hydroxyls, alcoholic hydroxyls, and amide groups.[4]

Vancomycin_Structure cluster_aglycone Aglycone Core (Heptapeptide) cluster_sugars Sugar Moieties cluster_functional_groups Key Functional Groups Aglycone Tricyclic Heptapeptide Backbone Aromatic Chlorinated Aromatic Rings Aglycone->Aromatic Peptide Peptide Linkages Aglycone->Peptide Glucose Glucose Aglycone->Glucose O-glycosidic bond COOH Carboxylic Acid Aglycone->COOH NH2 Amino Groups Aglycone->NH2 OH_phenolic Phenolic OH Aglycone->OH_phenolic OH_alcoholic Alcoholic OH Aglycone->OH_alcoholic Amide Amide Groups Peptide->Amide Vancosamine Vancosamine Glucose->Vancosamine O-glycosidic bond

Figure 1: Simplified structural components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation, stability, and pharmacokinetic profile.

PropertyValueReference(s)
Molecular Formula C₆₆H₇₅Cl₂N₉O₂₄·HCl[1][2]
Molecular Weight 1485.71 g/mol [1][2]
Appearance White, almost white, or tan to brown, free-flowing crystalline powder.[1][2]
Melting Point >190°C (with decomposition)
Solubility - Water: Freely soluble (>100 mg/mL) - Methanol/Ethanol: Slightly to moderately soluble - DMSO: Soluble - Acetone, Ether: Insoluble[1][5][6]
pKa Values 2.18, 7.75, 8.89, 9.59, 10.4, 12.0[4][6]
pH (5% solution) 2.5 - 4.5[2][5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[5][7] The primary mechanism involves the high-affinity binding of the vancomycin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits.[7] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan polymer, thereby compromising the integrity of the bacterial cell wall. Additionally, vancomycin may alter bacterial cell membrane permeability and selectively inhibit RNA synthesis.[7][8]

Mechanism_of_Action cluster_process Bacterial Cell Wall Synthesis cluster_inhibition Vancomycin Action UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAG->UDP_NAM_peptide Synthesis Lipid_II Lipid II Intermediate UDP_NAM_peptide->Lipid_II Translocation to membrane Binding Binding to D-Ala-D-Ala UDP_NAM_peptide->Binding Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Cell_Wall Cross-linked Peptidoglycan (Bacterial Cell Wall) Peptidoglycan_chain->Cell_Wall Transpeptidation Lysis Cell Wall Weakening & Cell Lysis Cell_Wall->Lysis Leads to Vancomycin Vancomycin Vancomycin->Binding Inhibition Inhibition of Enzymes Binding->Inhibition Inhibition->Peptidoglycan_chain Blocks Transglycosylase Inhibition->Cell_Wall Blocks Transpeptidase

Figure 2: Signaling pathway of Vancomycin's inhibitory action on bacterial cell wall synthesis.

Experimental Protocols

This protocol outlines the equilibrium solubility determination based on the shake-flask method.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., deionized water, pH-adjusted buffers) in a sealed glass vial.

  • Equilibration: Place the vials in a shaking water bath maintained at a constant temperature (e.g., 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a non-adsorbing syringe filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Dilute the filtered sample as necessary with the mobile phase. Determine the concentration of vancomycin in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Workflow node_start Start: Excess Vancomycin HCl + Aqueous Medium node_shake Equilibrate in Shaking Water Bath (e.g., 37°C, 24-48h) node_start->node_shake node_settle Settle Suspension node_shake->node_settle node_filter Filter Supernatant (0.22 µm filter) node_settle->node_filter node_dilute Dilute Sample node_filter->node_dilute node_hplc Quantify by HPLC-UV node_dilute->node_hplc node_end End: Determine Solubility node_hplc->node_end

Figure 3: Experimental workflow for determining the aqueous solubility of Vancomycin HCl.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural confirmation of this compound.

Mass Spectrometry (MS) Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode. The quasi-molecular ion peak [M+H]⁺ is typically observed.[10]

  • Analysis: Compare the accurate mass-to-charge ratio with the calculated value for the molecular formula C₆₆H₇₅Cl₂N₉O₂₄ to confirm the elemental composition.[10]

NMR Spectroscopy Protocol Outline:

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Perform a series of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy on a high-field NMR spectrometer.[10]

  • Spectral Analysis:

    • Assign the proton (¹H) and carbon (¹³C) signals using the 2D correlation spectra.

    • Use COSY to establish proton-proton couplings within spin systems.

    • Use HSQC to correlate directly bonded proton and carbon atoms.

    • Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which helps in connecting different structural fragments.[10]

  • Structure Confirmation: The comprehensive analysis of these spectra allows for the complete assignment of the chemical structure and confirmation of its stereochemistry.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

  • Preparation of Vancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and sterilize by filtration.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 32 µg/mL).[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with inoculum, no antibiotic) and a sterility control (broth only). Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_antibiotic Prepare Vancomycin Serial Dilutions in Plate inoculate Inoculate Wells with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end_node End: MIC Value determine_mic->end_node start_node Start start_node->prep_antibiotic start_node->prep_inoculum

Figure 4: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Vancomycin Hydrochloride: A Technical Guide to the Inhibition of Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vancomycin (B549263) hydrochloride is a glycopeptide antibiotic of critical importance in the treatment of severe infections caused by Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell wall biosynthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of vancomycin's inhibitory effects on peptidoglycan synthesis. It is intended to serve as a comprehensive resource, detailing the core mechanism of action, methodologies for its study, and the quantitative parameters that govern its efficacy.

Introduction

The bacterial cell wall is a rigid, protective layer composed primarily of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits cross-linked by short peptide bridges. This structure is vital for maintaining cell shape and resisting osmotic stress. Vancomycin exerts its bactericidal effect by targeting a key step in the synthesis of this essential structure.[1] This guide will elucidate the precise molecular mechanism of this inhibition, present quantitative data on its activity, and provide detailed protocols for relevant experimental assays.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

Vancomycin's primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of lipid II, the precursor molecule for peptidoglycan synthesis.[2][3] By binding to this motif, vancomycin physically obstructs the subsequent enzymatic steps required for the formation of the peptidoglycan polymer.

Binding to the D-Ala-D-Ala Terminus

Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds.[2] This high-affinity interaction sequesters lipid II, preventing it from being utilized by the enzymes responsible for cell wall construction.

Inhibition of Transglycosylation and Transpeptidation

The binding of vancomycin to lipid II sterically hinders the action of two crucial classes of enzymes:

  • Transglycosylases: These enzymes are responsible for polymerizing the glycan chains by linking the NAG-NAM subunits of lipid II.

  • Transpeptidases: These enzymes catalyze the cross-linking of the peptide side chains, a step that provides the peptidoglycan mesh with its structural integrity.

By blocking both of these processes, vancomycin effectively halts the synthesis and assembly of new peptidoglycan, leading to a weakened cell wall and eventual cell lysis.[4]

Vancomycin_Mechanism Mechanism of Vancomycin Action cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II (D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Glycan Chain Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Peptidoglycan Cross-linking Vancomycin Vancomycin Hydrochloride Vancomycin->Lipid_II Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination A Prepare Vancomycin Serial Dilutions in Plate C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest concentration with no growth) D->E VraSR_Signaling_Pathway VraSR Cell Wall Stress Response Pathway cluster_membrane Cell Membrane VraS VraS (Sensor Kinase) VraS_P VraS-P VraS->VraS_P Autophosphorylation Vancomycin Vancomycin Cell_Wall_Stress Cell Wall Stress Vancomycin->Cell_Wall_Stress Cell_Wall_Stress->VraS Activates VraR VraR (Response Regulator) VraS_P->VraR Phosphotransfer VraR_P VraR-P VraR->VraR_P DNA DNA VraR_P->DNA Binds to Promoter Gene_Expression Upregulation of Cell Wall Synthesis Genes DNA->Gene_Expression

References

A Technical Guide to the Genetic Determinants of Vancomycin Resistance: The vanA and vanB Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core genetic determinants of vancomycin (B549263) resistance, with a specific focus on the clinically significant vanA and vanB gene clusters. This document details the molecular mechanisms of resistance, the intricate signaling pathways that regulate the expression of resistance genes, and standardized experimental protocols for the study of vancomycin-resistant enterococci (VRE). All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Vancomycin Resistance

Vancomycin is a glycopeptide antibiotic that has long been a last-resort treatment for serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][3] However, the emergence and spread of vancomycin resistance, primarily in enterococci, has become a major global health concern, limiting therapeutic options for life-threatening infections.[1][4]

The most prevalent and clinically significant forms of acquired vancomycin resistance are mediated by the vanA and vanB gene clusters.[4][5] These clusters encode enzymes that reprogram the bacterial cell wall synthesis pathway, leading to the production of peptidoglycan precursors with a low affinity for vancomycin.[1][6]

The vanA and vanB Gene Clusters: Architecture and Function

The vanA and vanB gene clusters, while sharing a common resistance mechanism, exhibit key differences in their genetic organization, regulation, and resulting resistance phenotypes. Both clusters are typically located on mobile genetic elements such as transposons and plasmids, facilitating their horizontal transfer between bacteria.[5][6]

The core components of both gene clusters include genes encoding a two-component regulatory system and the enzymes required for the synthesis of altered peptidoglycan precursors.

The Two-Component Regulatory System

The expression of the resistance genes in both vanA and vanB clusters is tightly controlled by a two-component regulatory system, which consists of a sensor kinase and a response regulator.[7][8]

  • vanA Cluster: The VanRS system governs the expression of the vanA operon. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin or teicoplanin in the extracellular environment.[5][7] Upon stimulation, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to VanR, the cytoplasmic response regulator.[7] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the resistance genes and initiating their transcription.[7][8]

  • vanB Cluster: Similarly, the VanRBSB system regulates the vanB operon. VanSB is the sensor kinase, and VanRB is the response regulator.[4][6] A crucial difference from the VanRS system is that VanSB is activated by vancomycin but not by teicoplanin.[4][6] This explains the characteristic VanB phenotype of vancomycin resistance and teicoplanin susceptibility.[4]

The Resistance Genes

The core of the resistance mechanism lies in three key enzymes encoded by genes within the vanA and vanB clusters. These enzymes work in concert to produce altered peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-Ala-D-Ala.[1][7] This substitution dramatically reduces the binding affinity of vancomycin to its target.[1][6]

  • vanH (vanHA or vanHB): This gene encodes a dehydrogenase that converts pyruvate (B1213749) to D-lactate.[1][7]

  • vanA or vanB: These genes encode a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[1][7]

  • vanX (vanXA or vanXB): This gene encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.[1][7]

Accessory Genes

In addition to the core regulatory and resistance genes, the vanA and vanB clusters often contain accessory genes that contribute to the overall resistance phenotype.

  • vanY (vanYA or vanYB): This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any remaining peptidoglycan precursors ending in D-Ala-D-Ala that were not eliminated by VanX.[7]

  • vanZ: Found in the vanA cluster, this gene is associated with low-level teicoplanin resistance.[7][9]

  • vanW: This gene is present in the vanB cluster, but its function is not yet fully understood.[4]

Quantitative Data on Vancomycin Resistance

The phenotypic expression of vanA and vanB genotypes results in different levels of resistance to vancomycin and teicoplanin, as determined by the minimum inhibitory concentration (MIC). The prevalence of these genotypes also varies geographically and among different enterococcal species.

Minimum Inhibitory Concentration (MIC) Levels

The following table summarizes the typical MIC ranges for vancomycin and teicoplanin in enterococci harboring the vanA and vanB gene clusters.

GenotypeVancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)Phenotype Description
vanA ≥64[5][6]≥16[5]High-level resistance to both vancomycin and teicoplanin.[5][6]
vanB 16-512[6]Susceptible (≤8)[6]Variable resistance to vancomycin and susceptibility to teicoplanin.[6]
Prevalence of vanA and vanB in Clinical Isolates

The prevalence of vanA and vanB genotypes in vancomycin-resistant enterococci can vary significantly depending on the geographical location and the specific patient population. The following table presents data from several studies on the prevalence of these genotypes.

Region/CountryPredominant GenotypevanA Prevalence (%)vanB Prevalence (%)Predominant SpeciesReference
Global (1995-2022)vanA40.9-E. faecium[10]
Denmark (2015-2019)vanA91.1-E. faecium[11]
Denmark (since 2021)vanB-DominantE. faecium[11]
Ahvaz, IranvanA91.50E. faecium, E. faecalis[4]
Hamadan, IranvanA96.80E. faecium, E. faecalis[2]
Zagazig, EgyptvanA66.721.05E. faecium, E. faecalis[12]
Mansoura, EgyptvanA7525E. faecium, E. faecalis[13]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for a deeper understanding of vancomycin resistance. The following diagrams, generated using the DOT language, illustrate the vanA and vanB signaling pathways and a general workflow for the molecular analysis of VRE.

vanA Signaling Pathway

vanA_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin/ Teicoplanin VanS VanS P Vancomycin->VanS:f0 Binds VanS:f0->VanS:f1 Autophosphorylation VanR VanR VanS:f1->VanR Phosphotransfer pVanR pVanR VanR->pVanR vanHAX_promoter P_vanHAX pVanR->vanHAX_promoter Binds & Activates vanHAX_operon vanH  vanA  vanX mRNA mRNA vanHAX_operon->mRNA Transcription Proteins VanH, VanA, VanX Proteins mRNA->Proteins Translation Resistance Vancomycin Resistance Proteins->Resistance

Caption: The vanA signaling pathway for inducible vancomycin and teicoplanin resistance.

vanB Signaling Pathway

vanB_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanSB VanSB P Vancomycin->VanSB:f0 Binds VanSB:f0->VanSB:f1 Autophosphorylation VanRB VanRB VanSB:f1->VanRB Phosphotransfer pVanRB pVanRB VanRB->pVanRB vanHBX_promoter P_vanHBX pVanRB->vanHBX_promoter Binds & Activates vanHBX_operon vanHB  vanB  vanXB mRNA mRNA vanHBX_operon->mRNA Transcription Proteins VanHB, VanB, VanXB Proteins mRNA->Proteins Translation Resistance Vancomycin Resistance Proteins->Resistance

Caption: The vanB signaling pathway for inducible vancomycin resistance.

Experimental Workflow for VRE Analysis

VRE_Analysis_Workflow start Clinical Isolate (e.g., Enterococcus) mic_test Vancomycin/Teicoplanin MIC Determination start->mic_test dna_extraction Genomic DNA Extraction start->dna_extraction phenotype Determine Resistance Phenotype (VanA, VanB, etc.) mic_test->phenotype genotype Determine Genotype (vanA+, vanB+, etc.) phenotype->genotype pcr Multiplex PCR for vanA and vanB genes dna_extraction->pcr pfge Pulsed-Field Gel Electrophoresis (PFGE) dna_extraction->pfge pcr->genotype gene_expression Quantitative Real-Time PCR (qRT-PCR) for vanA/vanB genotype->gene_expression typing Strain Typing and Clonal Relationship Analysis pfge->typing end Comprehensive Characterization of VRE typing->end expression_analysis Analysis of Gene Expression Levels gene_expression->expression_analysis expression_analysis->end

Caption: A typical experimental workflow for the molecular analysis of VRE isolates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of vancomycin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (Reference Method)

  • Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in sterile deionized water at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain final concentrations ranging from 256 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

E-test Method

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Application of E-test Strip: Aseptically apply the vancomycin E-test strip to the surface of the agar.

  • Incubation: Incubate the plate at 35°C for 24 hours.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Multiplex PCR for vanA and vanB Gene Detection
  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Primer Design: Use validated primers specific for the vanA and vanB genes.

    • vanA Forward: 5'-GGGAAAACGACAATTGC-3'

    • vanA Reverse: 5'-GTACAATGCGGCCGTTA-3'

    • vanB Forward: 5'-ATGGGAAGCCGATAGTC-3'

    • vanB Reverse: 5'-GATTTCGTTCCTCGACC-3'

  • PCR Reaction Mixture (25 µL):

    • 5 µL of 5x PCR Buffer

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of each primer (10 µM)

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • 2 µL of template DNA (10-50 ng)

    • Nuclease-free water to 25 µL

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide. The expected product size for vanA is approximately 732 bp, and for vanB is approximately 635 bp.[13]

Pulsed-Field Gel Electrophoresis (PFGE) for VRE Typing
  • Plug Preparation:

    • Harvest bacteria from an overnight culture and wash the cells.

    • Resuspend the cell pellet in a cell suspension buffer and adjust the concentration.

    • Mix the cell suspension with molten low-melting-point agarose and dispense into plug molds.

    • Allow the plugs to solidify.

  • Lysis: Incubate the plugs in a lysis buffer containing lysozyme (B549824) and/or lysostaphin (B13392391) to digest the bacterial cell wall.

  • Proteolysis: Treat the plugs with proteinase K to degrade cellular proteins.

  • Washing: Wash the plugs extensively to remove residual proteinase K and detergents.

  • Restriction Digestion: Equilibrate the plugs in the appropriate restriction buffer and then incubate with a rare-cutting restriction enzyme (e.g., SmaI).

  • Electrophoresis:

    • Load the digested plugs into the wells of a 1% pulsed-field certified agarose gel.

    • Run the gel in a CHEF-DR III system (or equivalent) with appropriate switch times and voltage for optimal separation of large DNA fragments. A typical run might be for 20-24 hours at 6 V/cm with switch times ramping from 5 to 35 seconds.[1][7]

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

  • Analysis: Compare the banding patterns of different isolates to determine their genetic relatedness.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of vancomycin using an appropriate RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

  • Real-Time PCR:

    • Set up the real-time PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target gene (vanA or vanB) and a reference gene (e.g., 16S rRNA).

    • Perform the reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.[14]

Cloning and Expression of van Genes
  • Gene Amplification: Amplify the vanA or vanB gene from VRE genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Screening and Verification: Screen for positive clones by colony PCR or restriction digestion of plasmid DNA. Verify the sequence of the insert by DNA sequencing.

  • Expression: Transform the confirmed plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant VanA or VanB protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[15][16]

Enzymatic Assay for Van Ligase Activity

This coupled spectrophotometric assay measures the rate of ADP production, which is stoichiometric with D-Ala-D-Lac synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • D-Alanine

    • D-Lactate

    • ATP

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase

    • Lactate dehydrogenase

  • Initiation: Start the reaction by adding the purified VanA or VanB enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Conclusion

The vanA and vanB gene clusters are the primary drivers of acquired vancomycin resistance in enterococci, posing a significant challenge to the treatment of severe bacterial infections. A thorough understanding of the molecular mechanisms of resistance, the regulatory pathways involved, and the application of standardized experimental protocols is essential for researchers, scientists, and drug development professionals. This guide provides a foundational resource for the study of vancomycin resistance, with the aim of facilitating the development of novel strategies to combat this growing public health threat. By combining detailed molecular knowledge with robust experimental methodologies, the scientific community can work towards the discovery of new therapeutics that can overcome or circumvent these resistance mechanisms.

References

The Vanguard Against Resistance: A Technical Guide to Early-Stage Research on Novel Vancomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance, particularly from Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the urgent development of new therapeutic agents. Vancomycin (B549263), a cornerstone glycopeptide antibiotic, has seen its efficacy wane due to evolving resistance mechanisms. This technical guide delves into the forefront of early-stage research on novel vancomycin derivatives, offering a comprehensive overview of innovative chemical modifications designed to overcome resistance. We present a detailed examination of the synthesis, in vitro and in vivo efficacy, and mechanisms of action of promising new compounds, including quaternary ammonium-functionalized vancomycin, lipophilic and dimeric derivatives, and vancomycin-cell-penetrating peptide conjugates. This guide provides structured quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in the ongoing battle against multidrug-resistant bacteria.

**1. Introduction: The Imperative for Vancomycin Innovation

Vancomycin has been a last-resort antibiotic for severe Gram-positive infections for decades.[1][2] Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][3] However, the emergence of resistance, primarily through the alteration of this target to D-Ala-D-Lac, has significantly diminished its clinical utility, leading to a greater than 1000-fold loss in antibacterial activity.[1][3] In response, researchers are developing novel vancomycin derivatives with enhanced antimicrobial properties. These next-generation analogs often employ a multi-pronged attack, not only restoring binding to the altered peptidoglycan terminus but also introducing new mechanisms of action, such as disruption of the bacterial cell membrane.[2][4][5] This guide provides an in-depth look at the early-stage research driving this critical area of drug development.

Novel Vancomycin Derivatives: A Quantitative Overview

Recent research has focused on several key modifications to the vancomycin scaffold to enhance its efficacy against resistant strains. The following tables summarize the quantitative data on the antibacterial activity of representative novel derivatives.

Table 1: In Vitro Antibacterial Activity of Quaternary Ammonium (B1175870) Vancomycin (QAV) Derivatives
CompoundBacterial StrainVancomycin MIC (µg/mL)QAV Derivative MIC (µg/mL)Fold ImprovementReference
QAV-a1 MRSA1256832[1]
MRSA2>51216>32[1]
VRE41281281[1]
QAV-p1 MRSA (general)--4-8[5]
QAV-p3 VRE41281281[1]
QAV-t1 VRE41281281[1]
QAV-b4 MRSA (5 clinical strains)--4-16[1]
Table 2: In Vitro Antibacterial Activity of Vancomycin-Cell-Penetrating Peptide (CPP) Conjugates
CompoundBacterial StrainVancomycin MIC (µg/mL)Van-CPP Conjugate MIC (µg/mL)Reference
Van-PEG₃-Tat(47–57) S. aureus ATCC 2592321[3]
MRSA (clinical)21[3]
E. faecalis ATCC 2921242[3]
VRE (E. faecium, clinical)>25664[3]
Van-PEG₄-TP10 S. aureus ATCC 2592322[3]
VRE (E. faecium, clinical)>256128[3]
Van-PEG₃-Arg₉ E. faecalis ATCC 2921242[3]
VRE (E. faecium, clinical)>256128[3]
Table 3: In Vivo Efficacy and Pharmacokinetics of Selected Novel Vancomycin Derivatives
CompoundAnimal ModelPathogenEfficacy MetricValuePharmacokinetic ParameterValueReference
QAV-a1 Murine Sepsis ModelMRSASurvival Rate (40 mg/kg)100% (vs. 33.3% for vancomycin)Half-life (t½)5.19 ± 0.10 h (vs. 4.3 ± 1.9 h for vancomycin)[1]
LYSC98 Murine Thigh Infection ModelMRSAED₅₀0.41–1.86 mg/kg (vs. 2.32–5.84 mg/kg for vancomycin)Cmax/MIC for 2-log kill11.14
Vanc-83 -VRE-Bactericidal activity in severe infectionsHalf-life (t½)~12 h[2]
Dipi-Van-Zn -Resistant Enterococci-Up to 375-fold increase in activity--[2]
Table 4: Cytotoxicity and Hemolytic Activity of Vancomycin-CPP Conjugates
CompoundCell LineCytotoxicity AssayResultHemolytic ActivityReference
Vancomycin Human FibroblastMTTSignificant decrease in viability >16 µg/mL-[3]
Van-PEG₃-Tat(47–57) Human FibroblastMTTSignificantly lower cytotoxicity than vancomycinLow[3]
Van-PEG₄-TP10 Human FibroblastMTTMaintained ~78% viability at 256 µg/mLLow[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of novel vancomycin derivatives.

Synthesis of Novel Vancomycin Derivatives

This protocol is a generalized procedure based on the synthesis of various QAV derivatives.[1][5]

  • Synthesis of Quaternary Ammonium Moieties:

    • Reflux a bromocarboxylic acid with the desired tertiary amine (e.g., pyridine, 1-methyl-1H-1,2,4-triazole, 4-methyl morpholine) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) for 4-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the quaternary ammonium carboxylic acid.

  • Coupling of Quaternary Ammonium Moiety to Vancomycin:

    • Dissolve vancomycin hydrochloride in a suitable solvent like dimethylformamide (DMF).

    • Add a coupling agent, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the vancomycin solution.

    • Add the synthesized quaternary ammonium carboxylic acid to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • Purification:

    • Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final QAV derivative.

    • Lyophilize the pure fractions to yield the product as a white powder.

    • Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry approach.[6]

  • Functionalization of Vancomycin with an Azide (B81097) Group:

    • Dissolve this compound in water with the addition of a base like DIPEA.

    • React with an amine-reactive azido-functionalized linker (e.g., N₃-PEG₄-NHS ester) to attach the azide group to the primary amino group of the vancosamine (B1196374) sugar moiety of vancomycin.

    • Purify the azido-vancomycin derivative by HPLC.

  • Solid-Phase Synthesis (SPPS) of Alkyne-Functionalized CPPs:

    • Synthesize the desired CPP sequence on a solid-phase resin using standard Fmoc chemistry.

    • At the N-terminus of the peptide, couple a propiolic acid to introduce the terminal alkyne group.

    • Cleave the alkyne-functionalized CPP from the resin and purify by HPLC.

  • Click Chemistry Conjugation:

    • Dissolve the azido-vancomycin and the alkyne-CPP in a water/tert-butanol mixture.

    • Add a copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to catalyze the cycloaddition reaction.

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the final Vancomycin-CPP conjugate by HPLC.

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

In Vitro Antibacterial Activity Assays

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium on a suitable agar (B569324) plate, select 3-5 isolated colonies.

    • Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the vancomycin derivative in a suitable solvent (e.g., water or DMSO).

    • Perform two-fold serial dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[10][11][12]

  • Preparation:

    • Prepare a logarithmic phase culture of the test bacterium with a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Prepare sterile culture tubes for each concentration of the vancomycin derivative to be tested (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Drug Exposure and Sampling:

    • Add the vancomycin derivative to the respective tubes to achieve the desired final concentrations.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Mechanism of Action Studies

This assay uses the voltage-sensitive fluorescent dye DiSC₃(5) to assess membrane depolarization.[2][13][14]

  • Cell Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase (OD₆₀₀ of ~0.5).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.05.

  • Dye Loading and Equilibration:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 0.8-1 µM and incubate at room temperature with shaking for approximately 1 hour to allow the dye to incorporate into the polarized membranes and quench its fluorescence.

    • Add KCl to a final concentration of 100-200 mM and incubate for an additional 15-30 minutes to equilibrate the potassium ion concentration.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette for a fluorometer.

    • Record the baseline fluorescence for a few minutes (excitation ~622 nm, emission ~670 nm).

    • Add the vancomycin derivative at the desired concentration and continue to record the fluorescence.

    • An increase in fluorescence indicates the release of the dye from the membrane due to depolarization. A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.

In Vivo Efficacy Studies

This is a standard model to evaluate the in vivo efficacy of antimicrobial agents.[3][4][15]

  • Induction of Neutropenia:

    • Render mice (e.g., female ICR/CD-1) neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection:

    • Anesthetize the neutropenic mice.

    • Inject a suspension of the test pathogen (e.g., MRSA) with a concentration of ~10⁷ CFU/mL intramuscularly into the thigh.

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), administer the vancomycin derivative or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Different dosing regimens can be tested.

  • Assessment of Bacterial Burden:

    • At a specified time after treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile PBS.

    • Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.

    • The efficacy of the treatment is determined by the reduction in bacterial load compared to the vehicle control group.

Toxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16][17]

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., human fibroblasts, HEK293) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure:

    • Expose the cells to various concentrations of the vancomycin derivative for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

This assay assesses the lytic effect of a compound on red blood cells.[1][5][18]

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs several times with sterile PBS by centrifugation to remove plasma and buffy coat.

    • Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

  • Compound Exposure:

    • In a 96-well plate or microcentrifuge tubes, add serial dilutions of the vancomycin derivative.

    • Include a negative control (PBS) for no hemolysis and a positive control (e.g., 0.1-1% Triton X-100) for 100% hemolysis.

  • Incubation and Measurement:

    • Add the RBC suspension to each well/tube and incubate at 37°C for 1-2 hours.

    • Centrifuge the plate/tubes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm or ~540 nm.

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts in the research and development of novel vancomycin derivatives.

Mechanism of Action of Vancomycin and Resistance

Vancomycin_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_vancomycin Vancomycin Action cluster_resistance VanA/VanB Resistance Lipid_II Peptidoglycan Precursor (Lipid II) with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Transpeptidase Transpeptidase (PBP) Cross_linked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_PG Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin Vanc_Binding Vancomycin->Vanc_Binding Altered_Lipid_II Altered Precursor (Lipid II) with D-Ala-D-Lac terminus Vancomycin->Altered_Lipid_II No_Binding Reduced Binding (~1000x) Vanc_Binding->Lipid_II Inhibition Vanc_Binding->Transglycosylase Steric Hindrance Vanc_Binding->Transpeptidase Steric Hindrance Altered_Lipid_II->Transglycosylase Synthesis Proceeds Dual_Mechanism cluster_cell_wall Mechanism 1: Cell Wall Inhibition cluster_membrane Mechanism 2: Membrane Disruption Novel_Vanc Novel Vancomycin Derivative (e.g., QAV, Lipophilic) Restored_Binding Restored Binding Novel_Vanc->Restored_Binding Membrane_Interaction Interaction via Cationic/Lipophilic Moiety Novel_Vanc->Membrane_Interaction Altered_Lipid_II Altered Precursor (D-Ala-D-Lac) Altered_Lipid_II->Restored_Binding Inhibition Inhibition of Peptidoglycan Synthesis Restored_Binding->Inhibition Cell_Death Cell Death Inhibition->Cell_Death Bacterial_Membrane Bacterial Cytoplasmic Membrane Bacterial_Membrane->Membrane_Interaction Depolarization Membrane Depolarization & Permeabilization Membrane_Interaction->Depolarization Depolarization->Cell_Death Workflow Start Identify Need for New Derivatives Design Design of Novel Vancomycin Derivatives (e.g., QAV, CPP, Lipophilic) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (MS, NMR) Synthesis->Characterization In_Vitro_Screening In Vitro Screening: MIC Determination (vs. Resistant Strains) Characterization->In_Vitro_Screening Lead_Selection Lead Compound Selection In_Vitro_Screening->Lead_Selection Lead_Selection->Design Revise Design Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Depolarization) Lead_Selection->Mechanism_Studies Potent Activity Toxicity_Assays In Vitro Toxicity Assays (Cytotoxicity, Hemolysis) Lead_Selection->Toxicity_Assays In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Murine Thigh Model) Mechanism_Studies->In_Vivo_Efficacy Toxicity_Assays->In_Vivo_Efficacy PK_Studies Pharmacokinetic Studies In_Vivo_Efficacy->PK_Studies Preclinical_Candidate Preclinical Candidate Nomination PK_Studies->Preclinical_Candidate

References

Vancomycin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin (B549263) hydrochloride is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria. Its unique mechanism of action and bactericidal properties have made it an indispensable tool in the clinician's arsenal, particularly against multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of vancomycin's spectrum of activity, its mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its evaluation.

Spectrum of Activity

Vancomycin's activity is primarily directed against Gram-positive bacteria. It is generally not effective against Gram-negative bacteria, as its large molecular size prevents it from penetrating the outer membrane to reach its target in the peptidoglycan layer.[1] The spectrum of activity includes a wide range of pathogenic cocci and bacilli.

Quantitative Antimicrobial Activity

The in vitro activity of vancomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for vancomycin against key pathogenic bacteria.

Table 1: Vancomycin MIC Distribution for Staphylococcus aureus

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.5 - 211
Methicillin-Resistant S. aureus (MRSA)0.5 - 212[2][3]
Vancomycin-Intermediate S. aureus (VISA)4 - 8[4]--
Vancomycin-Resistant S. aureus (VRSA)≥ 16[4]--

Table 2: Vancomycin MIC Distribution for Enterococcus Species

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)≤ 4816[5]
Enterococcus faecium (Vancomycin-Susceptible)≤ 4--
Enterococcus faecalis (Vancomycin-Resistant)≥ 32--
Enterococcus faecium (Vancomycin-Resistant)> 64--

Table 3: Vancomycin MIC Distribution for Other Key Pathogens

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clostridium difficile0.5 - 16[6][7]2[6]4[6]
Streptococcus pneumoniae0.12 - 1.5[8][9][10]--
Bacillus anthracis≤ 2[11]--
Corynebacterium jeikeium---

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[13][14] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the elongation and cross-linking of the peptidoglycan chains.[13] The compromised cell wall leads to increased osmotic fragility and ultimately cell lysis.

Vancomycin_Mechanism_of_Action Vancomycin's mechanism of action. cluster_bacterium Gram-Positive Bacterium UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic steps UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAM_pentapeptide->Lipid_II Translocation to membrane Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation (PBP) Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation (PBP) Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Vancomycin's mechanism of action.

Mechanisms of Resistance

Bacterial resistance to vancomycin has emerged as a significant clinical challenge. The primary mechanisms involve alterations in the drug's target site.

Acquired Resistance in Enterococci (VRE)

The most well-characterized resistance mechanism is mediated by the acquisition of van gene clusters, most notably vanA and vanB. These operons encode enzymes that modify the peptidoglycan precursor, replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[15] This substitution reduces the binding affinity of vancomycin to its target by approximately 1,000-fold, rendering the antibiotic ineffective.

The vanA operon is typically carried on a transposable element (Tn1546) and confers high-level, inducible resistance to both vancomycin and teicoplanin.[16] The expression of the van genes is regulated by a two-component system, VanR-VanS. VanS is a membrane-associated sensor kinase that, in the presence of vancomycin, autophosphorylates and subsequently transfers the phosphate (B84403) group to the VanR response regulator.[17] Phosphorylated VanR then activates transcription of the resistance genes.

VanA_Resistance_Pathway The VanA-mediated vancomycin resistance pathway. cluster_cell Enterococcus Cell Vancomycin_ext Vancomycin (extracellular) VanS VanS (Sensor Kinase) Vancomycin_ext->VanS Induces conformational change Altered_precursor Altered Peptidoglycan Precursor Vancomycin_ext->Altered_precursor Cannot bind effectively VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P (Active) vanA_operon vanHAX Operon VanR_P->vanA_operon Activates transcription VanH VanH vanA_operon->VanH VanA VanA vanA_operon->VanA VanX VanX vanA_operon->VanX D_Ala_D_Lac D-Ala-D-Lac VanH->D_Ala_D_Lac Synthesizes D-Lac VanA->D_Ala_D_Lac Ligates D-Ala and D-Lac VanX->Altered_precursor Hydrolyzes D-Ala-D-Ala D_Ala_D_Lac->Altered_precursor Incorporated into precursor

The VanA-mediated vancomycin resistance pathway.

Resistance in Staphylococcus aureus
  • Vancomycin-Intermediate Staphylococcus aureus (VISA): VISA strains exhibit a low-level resistance to vancomycin (MIC 4-8 µg/mL).[4] The mechanism is complex and multifactorial, often involving mutations in regulatory genes that lead to a thickened cell wall with an increased number of D-Ala-D-Ala residues that act as "decoy" targets, trapping vancomycin before it can reach its site of action at the cell membrane.[18][19]

  • Vancomycin-Resistant Staphylococcus aureus (VRSA): VRSA strains display high-level resistance to vancomycin (MIC ≥16 µg/mL).[4] This resistance is typically acquired through the horizontal transfer of the vanA gene cluster from vancomycin-resistant enterococci (VRE).[16][20]

Experimental Protocols

Accurate determination of vancomycin MICs is crucial for clinical decision-making and resistance surveillance. The following are detailed protocols for two standard methods.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin hydrochloride powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the vancomycin stock solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Testing. start Start prep_vanco Prepare Vancomycin Stock Solution start->prep_vanco prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_vanco->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Testing.

Agar (B569324) Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Vancomycin-Agar Plates:

    • Prepare a series of vancomycin stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each vancomycin stock solution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow to solidify. Include a growth control plate with no antibiotic.

  • Prepare Bacterial Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculate Plates: Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each vancomycin-containing agar plate and the control plate. This should deliver approximately 10⁴ CFU per spot.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits growth, disregarding a single colony or a faint haze caused by the inoculum.

Conclusion

This compound remains a critical antibiotic for the management of severe Gram-positive infections. A thorough understanding of its spectrum of activity, mechanism of action, and the evolving landscape of resistance is essential for its judicious use. The standardized protocols provided in this guide are fundamental for the accurate assessment of vancomycin's efficacy and for the surveillance of resistance, which are paramount in preserving the utility of this vital therapeutic agent. Continuous research and development of novel strategies to combat vancomycin resistance are imperative for future patient care.

References

Vancomycin's Unseen Arsenal: A Technical Deep Dive into Its Secondary Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – While vancomycin's primary mechanism of action—the inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II precursors—is well-established, a growing body of research highlights a sophisticated and multifaceted secondary arsenal. This in-depth guide explores these alternative mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of vancomycin's full spectrum of antibacterial activity. This report details the intricate ways vancomycin (B549263) disrupts bacterial physiology beyond its primary target, offering new perspectives for antibiotic potentiation and the development of novel therapeutics.

Alteration of Bacterial Cell Membrane Permeability

Beyond its impact on cell wall synthesis, vancomycin has been shown to alter the permeability of the bacterial cell membrane.[1][2] This effect is thought to be a consequence of the disruption of the cell wall structure, which in turn affects the integrity of the underlying membrane. While the exact molecular interactions leading to this change are still under investigation, it is hypothesized that the binding of vancomycin to lipid II precursors at the membrane interface plays a crucial role.[3]

Quantitative Data on Membrane Potential Alteration:

ParameterOrganismVancomycin ConcentrationObserved EffectReference
Membrane DepolarizationStaphylococcus aureus8 μg/mlBroad depolarization response at 45 min, fully depolarized by 90 min[3]
Membrane DepolarizationVancomycin-intermediate S. aureus (VISA) Mu5032 μg/ml61% depolarization[3]
Membrane DepolarizationDaptomycin-nonsusceptible S. aureus32 μg/ml≥77% depolarization[3]

Experimental Protocol: Measurement of Bacterial Membrane Potential

A common method to assess changes in bacterial membrane potential involves the use of fluorescent dyes that are sensitive to changes in membrane polarization.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Vancomycin solution at various concentrations

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Wash the bacterial cells with PBS and resuspend them in PBS to a specific optical density.

  • Add the membrane potential-sensitive dye to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

  • Add vancomycin at the desired concentrations to the bacterial suspension.

  • Monitor the change in fluorescence over time using a fluorometer or flow cytometer. An increase in fluorescence typically indicates membrane depolarization.

  • Controls should include untreated cells and cells treated with a known depolarizing agent (e.g., CCCP).

Inhibition of Ribonucleic Acid (RNA) Synthesis

Evidence suggests that vancomycin can selectively inhibit the synthesis of ribonucleic acid (RNA) in susceptible bacteria.[1][2][4] This secondary mechanism is distinct from its effect on cell wall biosynthesis and is thought to contribute to its overall bactericidal activity. The precise mechanism by which vancomycin interferes with RNA synthesis is not fully elucidated but may involve interactions with enzymes or precursor molecules essential for transcription.

Quantitative Data on RNA Synthesis Inhibition:

Currently, there is a lack of specific quantitative data in the public domain detailing the percentage of RNA synthesis inhibition at various vancomycin concentrations. Further research is required to quantify this effect comprehensively. However, studies have shown that the small RNA RsaOI is significantly upregulated in response to vancomycin treatment in vancomycin-tolerant S. aureus, suggesting a targeted impact on specific RNA regulatory networks.[5]

Experimental Protocol: Quantification of RNA Synthesis Inhibition

A standard method to measure the rate of RNA synthesis is to monitor the incorporation of a radiolabeled precursor, such as [3H]-uridine, into newly synthesized RNA.

Materials:

  • Bacterial culture

  • Vancomycin solution

  • Radiolabeled uridine (B1682114) (e.g., [3H]-uridine)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Add vancomycin at various concentrations to the cultures.

  • After a short incubation period, add radiolabeled uridine to each culture.

  • At different time points, take aliquots of the cultures and add them to cold TCA to precipitate macromolecules, including RNA.

  • Collect the precipitate on a filter membrane and wash with TCA to remove unincorporated uridine.

  • Measure the radioactivity of the filters using a scintillation counter.

  • The rate of RNA synthesis is determined by the amount of radioactivity incorporated over time.

Modulation of Autolytic Enzyme Activity

Vancomycin has a profound impact on the activity of bacterial autolysins, which are enzymes responsible for the remodeling and turnover of the cell wall. The antibiotic has been shown to inhibit the autolytic system in Staphylococcus aureus.[6][7] This inhibition is thought to occur through the binding of vancomycin to the D-Ala-D-Ala moieties within the cell wall, which are the substrates for these enzymes.[7] This action can lead to a paradoxical effect where at certain concentrations, vancomycin can protect cells from lysis.

Quantitative Data on Autolysin Inhibition:

OrganismVancomycin ConcentrationAssayObserved EffectReference
S. aureus COL1,000 μg/mg of cell wallIn vitro cell wall hydrolysisComplete resistance to hydrolysis by crude autolytic extracts[7]
Vancomycin-susceptible S. aureus strains (N315, JH1, NCTC 8325)PretreatmentTriton X-100 induced autolysisDrastic reduction in the rate of autolysis[7]
Vancomycin-intermediate and resistant S. haemolyticusNot specifiedGene expression (RPA)2.5- to 6-fold increase in atl gene expression[8]

Experimental Protocol: Triton X-100-Induced Autolysis Assay

This assay is widely used to assess the activity of autolysins in whole bacterial cells.

Materials:

  • Bacterial culture

  • Triton X-100 solution (e.g., 0.1%)

  • Spectrophotometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., ice-cold water or buffer).

  • Resuspend the cells in the same buffer containing Triton X-100 to induce lysis.

  • Incubate the suspension at a controlled temperature (e.g., 37°C) with shaking.

  • Monitor the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • The rate of decrease in OD is indicative of the autolytic activity.

Induction of Cell Wall Stress Responses

Exposure to vancomycin triggers a cell wall stress response in bacteria, primarily mediated by two-component signal transduction systems (TCSs). The most well-characterized of these are the VraRS and GraRS systems in Staphylococcus aureus.[6][9][10] Upon sensing cell wall damage, these systems activate the expression of a regulon of genes involved in cell wall synthesis and repair, contributing to vancomycin tolerance and resistance.

The VraRS Signaling Pathway

The VraRS system is a key sensor of cell wall stress.[10][11] Vancomycin-induced inhibition of peptidoglycan synthesis leads to the accumulation of cell wall precursors, which is thought to be the signal that activates the VraS sensor kinase. VraS then autophosphorylates and transfers the phosphate (B84403) group to the VraR response regulator. Phosphorylated VraR, in turn, acts as a transcriptional activator for a suite of genes involved in cell wall biosynthesis.[12]

VraRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphotransfer VraR_P VraR-P DNA DNA VraR_P->DNA Binds to Promoter GeneExpression Upregulation of Cell Wall Synthesis Genes (e.g., pbp2 (B1193376), murZ) DNA->GeneExpression Transcription Vancomycin Vancomycin CellWallStress Cell Wall Stress (Lipid II accumulation) Vancomycin->CellWallStress CellWallStress->VraS

VraRS signaling pathway activation by vancomycin.
The GraRS Signaling Pathway

The GraRS two-component system is also implicated in the response to vancomycin and is involved in resistance to cationic antimicrobial peptides.[9][13] The GraRS system, in conjunction with the VraFG ABC transporter, is thought to contribute to vancomycin tolerance by altering the cell envelope.[9]

GraRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR Phosphotransfer VraFG VraFG (ABC Transporter) GraR_P GraR-P DNA DNA GraR_P->DNA Binds to Promoter GeneExpression Upregulation of vraFG, dlt, mprF DNA->GeneExpression Transcription Vancomycin Vancomycin (Indirect Signal) CellEnvelopeStress Cell Envelope Stress Vancomycin->CellEnvelopeStress CellEnvelopeStress->GraS GeneExpression->VraFG

GraRS signaling pathway and its role in vancomycin response.

Interaction with Teichoic Acids and Lipid II Accumulation

Vancomycin's interaction with the bacterial cell wall is not limited to the D-Ala-D-Ala of Lipid II. Wall teichoic acids (WTAs), anionic polymers embedded in the peptidoglycan layer, also play a role in modulating vancomycin's activity. In vancomycin-intermediate S. aureus (VISA), alterations in WTA, such as increased D-alanylation, can contribute to reduced vancomycin susceptibility.[2] Furthermore, the primary action of vancomycin leads to the accumulation of its target, Lipid II, in the cell membrane.[14][15] This accumulation can have secondary consequences, such as altering membrane fluidity and creating domains that may influence the localization and function of membrane proteins.[14]

Quantitative Data on Vancomycin Binding and Lipid II Accumulation:

ParameterLigand/MoleculeMethodValueReference
Binding Affinity (Kd)Vancomycin and D-Ala-D-Ala dipeptideSurface Plasmon Resonance1.32 - 3.39 μM[16]
Binding Affinity (Kd)Vancomycin and VanSA receptorCircular Dichroism70 μM[16]
Vancomycin BindingVancomycin-intermediate S. aureus VC40Vancomycin binding assay~94% of added vancomycin bound[2]
Lipid II AccumulationS. aureusNot specifiedSaturation of accumulation after 30 min of vancomycin treatment[14]

Experimental Protocol: Vancomycin Binding Assay

This protocol provides a method to determine the amount of vancomycin that binds to bacterial cells.

Materials:

  • Bacterial culture

  • Vancomycin solution of known concentration

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Grow bacteria to a specific growth phase and harvest a known number of cells.

  • Incubate the bacterial cells with a known concentration of vancomycin for a defined period.

  • Centrifuge the suspension to pellet the bacteria.

  • Carefully collect the supernatant.

  • Quantify the concentration of unbound vancomycin remaining in the supernatant using HPLC.

  • The amount of bound vancomycin is calculated by subtracting the unbound concentration from the initial concentration.

Conclusion

The secondary mechanisms of action of vancomycin paint a picture of a highly evolved antibiotic with a complex and multifaceted mode of killing. Beyond its well-documented inhibition of cell wall synthesis, vancomycin's ability to disrupt membrane integrity, inhibit RNA synthesis, modulate autolytic activity, and trigger sophisticated stress responses underscores its enduring clinical efficacy. A deeper understanding of these secondary mechanisms is paramount for the rational design of synergistic drug combinations and for developing novel strategies to combat the growing threat of antibiotic resistance. The intricate interplay of these effects highlights the need for a holistic approach to studying antibiotic action, moving beyond a single-target perspective to a systems-level understanding of how these crucial drugs impact bacterial physiology.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biophysical and Biochemical Assays cluster_molecular Molecular Analysis cluster_data Data Analysis and Interpretation BacterialCulture Bacterial Culture (e.g., S. aureus) VancomycinTreatment Vancomycin Treatment (Varying Concentrations) BacterialCulture->VancomycinTreatment MembranePermeability Membrane Permeability Assay (e.g., Fluorescent Dyes) VancomycinTreatment->MembranePermeability RNASynthesis RNA Synthesis Assay (e.g., Radiolabel Incorporation) VancomycinTreatment->RNASynthesis AutolysisAssay Autolysis Assay (e.g., Triton X-100 Lysis) VancomycinTreatment->AutolysisAssay LipidII_Accumulation Lipid II Quantification (e.g., HPLC) VancomycinTreatment->LipidII_Accumulation GeneExpression Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq) VancomycinTreatment->GeneExpression QuantitativeAnalysis Quantitative Data Analysis MembranePermeability->QuantitativeAnalysis RNASynthesis->QuantitativeAnalysis AutolysisAssay->QuantitativeAnalysis LipidII_Accumulation->QuantitativeAnalysis ProteinAnalysis Protein Analysis (e.g., Western Blot) GeneExpression->ProteinAnalysis ProteinAnalysis->QuantitativeAnalysis PathwayMapping Signaling Pathway Mapping QuantitativeAnalysis->PathwayMapping MechanismElucidation Elucidation of Secondary Mechanisms PathwayMapping->MechanismElucidation

General experimental workflow for investigating vancomycin's secondary mechanisms.

References

The Core Principles of Vancomycin's Affinity for D-Ala-D-Ala Residues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the binding of the glycopeptide antibiotic vancomycin (B549263) to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of bacterial cell wall precursors. Understanding this critical interaction at a molecular level is paramount for the development of new strategies to combat antibiotic resistance. This guide details the mechanism of action, thermodynamics, and kinetics of this binding event, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Precise Molecular Embrace

Vancomycin's bactericidal activity stems from its ability to bind with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively sequestering them and preventing their incorporation into the growing bacterial cell wall.[1][2][3] This steric hindrance inhibits the crucial transglycosylation and transpeptidation reactions, compromising the integrity of the cell wall and leading to bacterial lysis.[2][3]

The binding is a highly specific molecular recognition event, primarily driven by the formation of five crucial hydrogen bonds between the peptide backbone of vancomycin and the D-Ala-D-Ala dipeptide.[2][3][4] This interaction is further stabilized by hydrophobic and van der Waals interactions between the antibiotic and the ligand.[2] The pre-organized, rigid structure of vancomycin's binding pocket minimizes the entropic penalty upon binding, contributing to the high affinity of the interaction.

In vancomycin-resistant bacteria, the terminal D-alanine is often replaced by D-lactate (D-Ala-D-Lac), a change that results in the loss of one of the five key hydrogen bonds and introduces electrostatic repulsion. This seemingly minor alteration leads to a drastic 1000-fold reduction in binding affinity, rendering vancomycin ineffective.[2][5][6]

Vancomycin_Binding_Mechanism cluster_vancomycin Vancomycin cluster_precursor Peptidoglycan Precursor cluster_inhibition Consequence cluster_resistance Resistance Mechanism Vancomycin Vancomycin Heptapeptide Backbone D_Ala_D_Ala D-Ala-D-Ala Terminus Vancomycin->D_Ala_D_Ala Five Hydrogen Bonds Hydrophobic Interactions Inhibition Inhibition of Transglycosylation & Transpeptidation Vancomycin->Inhibition Steric Hindrance D_Ala_D_Lac D-Ala-D-Lac Terminus (in resistant strains) Vancomycin->D_Ala_D_Lac Loss of H-bond Electrostatic Repulsion Reduced_Binding 1000-fold Reduced Affinity

Vancomycin's primary mechanism of action.

Quantitative Analysis of Vancomycin-Ligand Interactions

The affinity and thermodynamics of vancomycin binding to D-Ala-D-Ala and its analogues have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities (Kd) of Vancomycin and Analogues

Antibiotic/AnalogueLigandMethodDissociation Constant (Kd)Reference
VancomycinNα,Nε-diacetyl-Lys-D-Ala-D-AlaSPR1.32 µM, 2.7 µM, 3.39 µM[7]
Vancomycinacetyl-Lys-D-Ala-D-AlaMST1.0 ± 0.3 μM[8]
Vancomycin Dimer (SVD 6d)acetyl-Lys-D-Ala-D-AlaMST11 ± 1.9 μM[8]
Vancomycin Dimer (SVD 6d)acetyl-Lys-D-Ala-D-LacMST25 ± 4.1 μM[8]
Tris(vancomycin carboxamide)Trivalent D-Ala-D-Ala derivativeCalorimetry~4 x 10⁻¹⁷ M[1]
Vancomycin AglyconAc-D-Ala-D-AlaNot SpecifiedKₐ = 6.0 x 10⁵ M⁻¹[2]
[Ψ[C(=NH)NH]Tpg4]-vancomycin aglyconAc-D-Ala-D-AlaNot SpecifiedKₐ = 2.8 x 10⁵ M⁻¹[2]
Vancomycin AglyconAc-D-Ala-D-LacNot SpecifiedKₐ = 6.0 x 10² M⁻¹[2]
[Ψ[C(=NH)NH]Tpg4]-vancomycin aglyconAc-D-Ala-D-LacNot SpecifiedKₐ = 3.5 x 10⁵ M⁻¹[2]

Table 2: Thermodynamic Parameters of Vancomycin Binding to D-Ala-D-Ala Analogues (from ITC)

LigandΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Reference
Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala-8.0-11.5-3.5[4]
GlcNAc-MurNAc(-L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala)-8.2-12.0-3.8[4]
(GlcNAc-MurNAc(-L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala))₂-8.6 (1st binding)-13.0 (1st binding)-4.4 (1st binding)[4]
(GlcNAc-MurNAc(-L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala))₂-9.0 (2nd binding)-15.0 (2nd binding)-6.0 (2nd binding)[4]

The Role of Dimerization

Vancomycin has a natural tendency to form back-to-back dimers in solution, a process that is significantly enhanced in the presence of its D-Ala-D-Ala target.[9][10] This dimerization is crucial for its antibiotic activity, as it increases the local concentration of the antibiotic at the bacterial cell surface and promotes cooperative binding to adjacent peptidoglycan precursors.[9] The chelate effect resulting from a vancomycin dimer binding to two adjacent D-Ala-D-Ala termini significantly enhances the overall avidity of the interaction.[7]

Vancomycin_Dimerization cluster_cooperativity Cooperative Binding Monomer1 Vancomycin Monomer Dimer Back-to-Back Dimer Monomer1->Dimer Monomer2 Vancomycin Monomer Monomer2->Dimer Ternary_Complex Dimer-Ligand Complex Dimer->Ternary_Complex Ligand1 D-Ala-D-Ala Ligand1->Ternary_Complex Ligand2 D-Ala-D-Ala Ligand2->Ternary_Complex

The role of dimerization in vancomycin's activity.

Experimental Protocols

The following sections provide an overview of the key experimental techniques used to characterize the vancomycin-D-Ala-D-Ala interaction, including generalized protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol Outline:

  • Sample Preparation:

    • Vancomycin and the D-Ala-D-Ala containing peptide are extensively dialyzed against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a physiological pH.

    • The concentrations of both the titrant (in the syringe) and the sample (in the cell) are accurately determined. Typically, the concentration of the species in the cell is in the range of 10-100 µM, and the titrant concentration is 10-20 times higher.

    • Samples are degassed immediately prior to the experiment to prevent the formation of air bubbles.

  • ITC Experiment:

    • The sample cell is filled with the vancomycin solution, and the injection syringe is filled with the peptide solution.

    • A series of small, precise injections of the peptide solution into the vancomycin solution are performed.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change versus molar ratio) is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

Experimental Protocol Outline:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., a CM5 chip) is functionalized with a self-assembled monolayer (SAM) presenting a D-Ala-D-Ala analogue. This can be achieved by coupling a peptide terminating in -Lys-D-Ala-D-Ala to the carboxymethylated dextran (B179266) surface of the chip.[11]

    • Alternatively, vancomycin can be immobilized on the chip surface.

  • SPR Measurement:

    • A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.

    • Vancomycin (or the peptide if vancomycin is immobilized) at various concentrations is injected over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time (association phase).

    • The injection of the analyte is followed by a flow of running buffer to monitor the dissociation of the complex (dissociation phase).

    • The sensor surface is regenerated between cycles using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The sensorgrams (response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (kₐ) and dissociation (kₑ) rate constants.

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and dynamic information about the vancomycin-D-Ala-D-Ala complex in solution. It can identify the specific atoms involved in the interaction and characterize conformational changes upon binding.

Experimental Protocol Outline:

  • Sample Preparation:

    • Solutions of vancomycin and the D-Ala-D-Ala containing peptide are prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • The pH of the solution is carefully adjusted.

    • A series of samples with varying molar ratios of vancomycin to peptide are prepared for titration experiments.

  • NMR Data Acquisition:

    • A variety of NMR experiments are performed, including:

      • 1D ¹H NMR: To observe changes in chemical shifts of specific protons upon complex formation.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and assign proton resonances within the peptide and vancomycin.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12][13]

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate the chemical shifts of protons with directly attached heteronuclei (e.g., ¹³C or ¹⁵N).

  • Data Analysis:

    • The NMR spectra are processed and analyzed to assign the resonances of both the free and bound forms of vancomycin and the peptide.

    • Changes in chemical shifts upon titration are used to identify the binding interface.

    • NOE-derived distance restraints are used to calculate a three-dimensional structure of the complex.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the vancomycin-D-Ala-D-Ala complex in the solid state, revealing the precise atomic details of the interaction.

Experimental Protocol Outline:

  • Crystallization:

    • A highly pure and concentrated solution of the vancomycin-D-Ala-D-Ala complex is prepared.

    • Crystallization is typically achieved using the vapor diffusion method (sitting-drop or hanging-drop). A specific reported condition for the N-acetyl-D-Ala-D-Ala complex is using imidazole (B134444) maleic buffer at pH 7.6.[14]

    • A variety of crystallization screens are often tested to find the optimal conditions (precipitant, pH, temperature) for crystal growth.

  • Data Collection:

    • A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen.

    • X-ray diffraction data are collected using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • The diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using molecular replacement, using the known structure of vancomycin as a search model.

    • The initial model is refined against the experimental data, and the D-Ala-D-Ala ligand is built into the electron density map.

    • The final refined structure provides detailed information on bond lengths, bond angles, and the hydrogen-bonding network at the binding interface.[15]

Experimental_Workflows cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography ITC_Prep Sample Preparation (Dialysis, Degassing) ITC_Run Titration Experiment ITC_Prep->ITC_Run ITC_Analysis Data Analysis (Binding Isotherm Fitting) ITC_Run->ITC_Analysis ITC_Output Thermodynamic Parameters (Kd, ΔH, ΔS, n) ITC_Analysis->ITC_Output SPR_Prep Sensor Chip Immobilization SPR_Run Binding Measurement (Association/Dissociation) SPR_Prep->SPR_Run SPR_Analysis Data Analysis (Kinetic Model Fitting) SPR_Run->SPR_Analysis SPR_Output Kinetic Parameters (ka, kd, Kd) SPR_Analysis->SPR_Output NMR_Prep Sample Preparation (Deuterated Solvent) NMR_Run Data Acquisition (1D & 2D Spectra) NMR_Prep->NMR_Run NMR_Analysis Data Analysis (Resonance Assignment, NOEs) NMR_Run->NMR_Analysis NMR_Output Structural Information (Binding Site, Conformation) NMR_Analysis->NMR_Output Xray_Prep Co-crystallization Xray_Run Data Collection (Synchrotron) Xray_Prep->Xray_Run Xray_Analysis Structure Solution & Refinement Xray_Run->Xray_Analysis Xray_Output High-Resolution 3D Structure (Atomic Interactions) Xray_Analysis->Xray_Output

Workflows for key experimental techniques.

Conclusion

The interaction between vancomycin and the D-Ala-D-Ala terminus of peptidoglycan precursors is a classic example of highly specific molecular recognition. This binding is driven by a network of hydrogen bonds and hydrophobic interactions, leading to a thermodynamically favorable and kinetically stable complex. A thorough understanding of these fundamental principles, supported by quantitative data from a suite of biophysical techniques, is essential for the rational design of novel antibiotics that can overcome the growing threat of vancomycin resistance. The detailed experimental approaches outlined in this guide provide a framework for researchers to further probe this critical interaction and develop the next generation of life-saving therapeutics.

References

Methodological & Application

Determining Vancomycin MIC in Staphylococcus aureus: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Shangai, China] - In the ongoing battle against antimicrobial resistance, accurate determination of the minimum inhibitory concentration (MIC) of antibiotics is paramount for effective treatment strategies and the development of new therapeutic agents. For Staphylococcus aureus, a leading cause of both hospital and community-acquired infections, the glycopeptide antibiotic vancomycin (B549263) remains a crucial last-resort treatment, particularly for methicillin-resistant strains (MRSA). This document provides detailed application notes and protocols for determining the vancomycin MIC in S. aureus, tailored for researchers, scientists, and drug development professionals.

The protocols outlined below are based on established methodologies, including broth microdilution, agar (B569324) dilution, and gradient diffusion (Etest®), aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

I. Overview of Vancomycin Resistance in Staphylococcus aureus

Vancomycin resistance in S. aureus is primarily categorized into two main phenotypes: vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).

  • VISA (Vancomycin-Intermediate S. aureus) : These strains exhibit a vancomycin MIC of 4-8 µg/mL. The primary mechanism of resistance in VISA is the thickening of the bacterial cell wall. This thickened wall is thought to "trap" vancomycin molecules, preventing them from reaching their target site at the cytoplasmic membrane. This process involves the upregulation of genes related to cell wall synthesis.[1][2][3]

  • VRSA (Vancomycin-Resistant S. aureus) : These strains display high-level resistance to vancomycin, with MICs of ≥16 µg/mL. This high-level resistance is typically acquired through the horizontal gene transfer of the vanA operon from vancomycin-resistant enterococci (VRE). The vanA gene cluster encodes enzymes that modify the peptidoglycan precursor, reducing the binding affinity of vancomycin.[4][5]

II. Experimental Protocols for Vancomycin MIC Determination

Accurate and reproducible MIC determination is critical. The following sections detail the step-by-step procedures for the most common methods.

A. Broth Microdilution Method

The broth microdilution method is considered the gold standard for MIC testing.[6] It involves challenging the bacteria with a range of vancomycin concentrations in a liquid growth medium.

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin hydrochloride powder

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus isolate

  • Staphylococcus aureus ATCC® 29213™ (Quality Control strain)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Protocol:

  • Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a sterile solvent (e.g., water) at a concentration of 1280 µg/mL.

  • Preparation of Vancomycin Dilutions:

    • Perform serial twofold dilutions of the vancomycin stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate wells.

    • Dispense 50 µL of each vancomycin dilution into the appropriate wells of a 96-well plate.

    • Include a growth control well (containing 100 µL of CAMHB without antibiotic) and a sterility control well (containing 100 µL of uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial suspension to each well containing the vancomycin dilutions and the growth control well. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC for the quality control strain (S. aureus ATCC® 29213™) should fall within the acceptable range (0.5-2 µg/mL).

B. Agar Dilution Method

The agar dilution method involves incorporating various concentrations of vancomycin into an agar medium, which is then inoculated with the test organism.

1. Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder

  • Sterile petri dishes

  • Staphylococcus aureus isolate

  • Staphylococcus aureus ATCC® 29213™ (Quality Control strain)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

2. Protocol:

  • Preparation of Vancomycin-Containing Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and cool to 45-50°C.

    • Prepare serial twofold dilutions of vancomycin in a sterile solvent.

    • Add the appropriate volume of each vancomycin dilution to molten MHA to achieve the desired final concentrations (typically ranging from 64 µg/mL to 0.06 µg/mL).

    • Pour the vancomycin-containing agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing MHA without vancomycin.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth. A faint haze or a single colony at the inoculation spot is disregarded.[7]

    • The growth control plate should show confluent growth.

C. Etest® (Gradient Diffusion Method)

The Etest® is a commercially available method that utilizes a predefined, stable gradient of antibiotic on a plastic strip.[8]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Vancomycin Etest® strips

  • Staphylococcus aureus isolate

  • Staphylococcus aureus ATCC® 29213™ (Quality Control strain)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

2. Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the agar surface to dry for 5-15 minutes.

  • Application of Etest® Strip:

    • Using sterile forceps, apply a vancomycin Etest® strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar surface.[8]

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 24 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7] If the intersection falls between two markings, round up to the next higher value.

III. Data Presentation

Quantitative data from MIC testing should be summarized for clear comparison.

ParameterBroth MicrodilutionAgar DilutionEtest®
Vancomycin Conc. Range Typically 0.06 - 64 µg/mLTypically 0.06 - 64 µg/mL0.016 - 256 µg/mL
Inoculum Concentration ~5 x 10⁵ CFU/mL~10⁴ CFU/spot0.5 McFarland
Incubation Time 16-20 hours24 hours24 hours
Incubation Temperature 35°C ± 2°C35°C ± 2°C35°C ± 2°C
Endpoint Lowest concentration with no visible growthLowest concentration with no visible growthIntersection of inhibition ellipse with strip

CLSI and EUCAST Interpretive Criteria for Vancomycin and S. aureus

CategoryCLSI MIC (µg/mL)EUCAST MIC (µg/mL)
Susceptible (S) ≤ 2≤ 2
Intermediate (I) 4-8-
Resistant (R) ≥ 16> 2

Note: EUCAST does not have an intermediate category for vancomycin and S. aureus.

IV. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Broth Microdilution MIC

BrothMicrodilution_Workflow start Start prep_vanco Prepare Vancomycin Stock & Dilutions start->prep_vanco prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-Well Plate (50 µL Vanco + 50 µL Inoculum) prep_vanco->inoculate_plate dilute_inoculum Dilute Inoculum 1:100 in CAMHB prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_mic End read_mic->end_mic

Caption: Workflow for Vancomycin MIC Determination by Broth Microdilution.

Signaling Pathway: Vancomycin Resistance in VRSA (vanA Operon)

VanA_Signaling_Pathway cluster_cell Staphylococcus aureus Cell cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylation vanA_operon vanA Operon (vanH, vanA, vanX) VanR->vanA_operon Activates Transcription D_Ala_D_Lac D-Ala-D-Lac Precursor Synthesis vanA_operon->D_Ala_D_Lac Enzymatic Activity Resistance Vancomycin Resistance D_Ala_D_Lac->Resistance Vancomycin Vancomycin Vancomycin->VanS Binds

Caption: VanA-mediated Vancomycin Resistance Signaling Pathway in VRSA.

Logical Relationship: VISA Resistance Mechanism

VISA_Resistance_Mechanism Vancomycin Vancomycin Stress TCRS Two-Component Regulatory Systems (e.g., VraSR, GraSR, WalKR) Vancomycin->TCRS Activates Gene_Upregulation Upregulation of Cell Wall Synthesis Genes TCRS->Gene_Upregulation Leads to Cell_Wall_Thickening Cell Wall Thickening Gene_Upregulation->Cell_Wall_Thickening Vancomycin_Trapping Vancomycin Trapping Cell_Wall_Thickening->Vancomycin_Trapping Reduced_Susceptibility Reduced Vancomycin Susceptibility (VISA) Vancomycin_Trapping->Reduced_Susceptibility

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Vancomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification and analysis of Vancomycin (B549263) Hydrochloride using High-Performance Liquid Chromatography (HPLC). It includes protocols for both preparative and analytical scale separations, along with comprehensive data presentation to guide researchers in developing and implementing robust HPLC methods.

Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria.[1] Its purification and subsequent purity analysis are critical steps in pharmaceutical manufacturing to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is the gold standard for this purpose, offering high resolution and sensitivity for separating Vancomycin from related impurities.[1] This application note details reversed-phase HPLC (RP-HPLC) methods that can be readily adapted for laboratory and quality control settings.

Data Presentation: HPLC Method Parameters

The following tables summarize key experimental parameters for both preparative purification and analytical determination of Vancomycin Hydrochloride, compiled from established methods.

Table 1: Preparative HPLC for this compound Purification
ParameterMethod 1: Displacement ChromatographyMethod 2: Gradient Elution
Stationary Phase Octadecyl silica (B1680970) gel (C18)Hydrophobic absorbent resin
Column Dimensions 50 x 200 mmNot Specified
Particle Size 12 µmNot Specified
Mobile Phase A 40 mmol/L Acetic Acid (pH 3.0)50 mM Sodium Phosphate (B84403) (NaH₂PO₄) in Water
Mobile Phase B 3% Methanol (B129727) or Ethanol (B145695) in Mobile Phase AIsopropanol
Displacing Agent 200 mmol/L n-pentanol in Mobile PhaseNot Applicable
Flow Rate 45 mL/min1000 mL/hr
Detection Not SpecifiedHPLC analysis of fractions based on European Pharmacopeia
Sample Load 80 g/L in mobile phaseFermentation broth concentrate
Purity Achieved >95.5%>95%

References:[2][3][4][5]

Table 2: Analytical HPLC for this compound Purity and Quantification
ParameterMethod AMethod BMethod C
Stationary Phase Newcrom R1 (Reversed-Phase)Nucleosil C18Capital C8-Optimal
Column Dimensions 4.6 x 150 mm4.6 x 250 mm4.6 x 250 mm
Particle Size 5 µm10 µm5 µm
Mobile Phase Acetonitrile (B52724), Water, and Ammonium FormatePhosphate Buffer (pH 2.2) and Acetonitrile (50:50 v/v)Citrate Buffer (pH 4), Acetonitrile, and Methanol (85:10:5 v/v/v)
Flow Rate Not Specified1 mL/min1 mL/min
Detection Wavelength UV, ELSD, CAD, or LC/MS235 nm280 nm
Internal Standard Not SpecifiedNot SpecifiedCephalexin Monohydrate
Linearity Range Not Specified25 - 75 ppm1 - 100 µg/mL
Correlation Coeff. Not Specified>0.99990.9999

References:[6][7][8][9]

Experimental Protocols

The following are detailed protocols for the preparative purification and analytical assessment of this compound.

Protocol 1: Preparative Purification by Displacement Chromatography

This protocol is designed for the large-scale purification of crude this compound.[2][3]

1. Materials:

  • Crude this compound

  • Octadecyl silica gel (C18) column (50 x 200 mm, 12 µm)

  • HPLC-grade Methanol or Ethanol

  • HPLC-grade Acetic Acid

  • HPLC-grade n-pentanol

  • Deionized Water

  • Preparative HPLC system

2. Mobile Phase Preparation:

  • Prepare the mobile phase by creating a 40 mmol/L solution of acetic acid in deionized water and adjusting the pH to 3.0.

  • Incorporate 3% methanol or ethanol into the mobile phase.

  • Prepare the displacing agent by dissolving n-pentanol in the mobile phase to a final concentration of 200 mmol/L.

3. Sample Preparation:

  • Dissolve the crude this compound in the mobile phase to a concentration of 80 g/L.

4. HPLC Procedure:

  • Equilibrate the C18 column with the mobile phase at a flow rate of 45 mL/min until a stable baseline is achieved.

  • Load the this compound sample solution onto the column.

  • Introduce the displacing agent (n-pentanol solution) into the column at the same flow rate.

  • Collect the fractions containing the purified this compound as it is displaced from the column.

  • Analyze the collected fractions for purity using an analytical HPLC method (see Protocol 2).

  • Combine the fractions that meet the desired purity specifications (e.g., >95.5%).

5. Post-Purification:

  • The combined pure fractions can then be lyophilized to obtain the final this compound powder.

Protocol 2: Analytical Purity Assessment by RP-HPLC

This protocol is suitable for determining the purity of this compound in bulk drug substances and pharmaceutical dosage forms.[8][9]

1. Materials:

  • Purified this compound sample

  • This compound reference standard

  • Nucleosil C18 column (4.6 x 250 mm, 10 µm) or equivalent

  • HPLC-grade Acetonitrile

  • Phosphate buffer (pH 2.2)

  • Deionized Water

  • Analytical HPLC system with UV detector

2. Mobile Phase and Diluent Preparation:

  • Prepare the mobile phase by mixing the phosphate buffer (pH 2.2) and acetonitrile in a 50:50 (v/v) ratio.

  • Prepare the diluent by mixing acetonitrile and water in a 50:50 (v/v) ratio.

  • Filter and degas both the mobile phase and the diluent before use.

3. Standard Solution Preparation:

  • Accurately weigh about 50 mg of the this compound reference standard and transfer it to a volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a known concentration.

  • Perform serial dilutions as needed to prepare calibration standards within the linear range (e.g., 25 to 75 ppm).

4. Sample Solution Preparation:

  • Accurately weigh a quantity of the this compound sample and prepare a stock solution in the diluent.

  • Dilute the stock solution with the diluent to fall within the concentration range of the calibration curve.

  • Filter the final sample solution through a 0.2 µm nylon membrane filter before injection.

5. HPLC Analysis:

  • Set the flow rate of the mobile phase to 1.0 mL/min.

  • Set the UV detector to a wavelength of 235 nm.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area for Vancomycin. The retention time is expected to be around 10.15 minutes under these conditions.[8]

6. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main Vancomycin peak to the total area of all peaks in the chromatogram.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Visualizations

HPLC Purification Workflow for Vancomycin Hydrochloridedot

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis & Collection SamplePrep Sample Preparation (Dissolve Crude Vancomycin HCl) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer + Organic Solvent) Column Reversed-Phase Column (e.g., C18) MobilePhasePrep->Column Injection->Column Elution Isocratic or Gradient Elution Column->Elution Detector UV Detection Elution->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Fractionation Fraction Collection Chromatogram->Fractionation PurityAnalysis Purity Analysis of Fractions Fractionation->PurityAnalysis Pooling Pool High-Purity Fractions PurityAnalysis->Pooling FinalProduct Final Purified Product (>95% Purity) Pooling->FinalProduct

References

Application Notes: Vancomycin Hydrochloride in Bacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin (B549263) is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its potent bactericidal activity stems from the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and an excellent target for antimicrobial agents.[2][3] Vancomycin hydrochloride is a valuable tool in research and drug development for studying this pathway, screening for new antibiotics, and understanding mechanisms of resistance. These application notes provide detailed protocols for utilizing this compound in key bacterial cell wall synthesis assays.

Mechanism of Action

Vancomycin exerts its bactericidal effect by targeting the synthesis of peptidoglycan (PG), the primary structural component of the bacterial cell wall.[4] The process of peptidoglycan synthesis occurs in three main stages: cytoplasmic synthesis of precursors, membrane-associated formation of Lipid II, and periplasmic polymerization and cross-linking.[5][6]

Vancomycin's specific target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II, the lipid-linked disaccharide-pentapeptide precursor of peptidoglycan.[7][8][9][10] By forming a stable complex with the D-Ala-D-Ala moiety through five hydrogen bonds, vancomycin sterically hinders the two final enzymatic steps of peptidoglycan synthesis:[6][11]

  • Transglycosylation: The polymerization of the glycan chains by penicillin-binding proteins (PBPs) with glycosyltransferase activity.[5][8]

  • Transpeptidation: The cross-linking of the peptide side chains by PBPs with transpeptidase activity, which gives the cell wall its structural rigidity.[5][12]

This inhibition leads to the accumulation of Lipid II at the cell membrane, weakens the cell wall, and ultimately results in cell lysis due to osmotic pressure.[10][13]

Vancomycin resistance in bacteria, such as Vancomycin-Resistant Enterococci (VRE), typically arises from the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-serine (D-Ala-D-Ser).[7][9][14][15] This change reduces vancomycin's binding affinity, rendering the antibiotic ineffective.

Vancomycin_Mechanism cluster_Cytoplasm Cytoplasm cluster_Periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II (NAM-NAG-pentapeptide) Lipid_I->Lipid_II PBP_GT PBP (Transglycosylase) Lipid_II->PBP_GT Nascent_PG Nascent Peptidoglycan PBP_TP PBP (Transpeptidase) Nascent_PG->PBP_TP Crosslinked_PG Cross-linked Peptidoglycan PBP_GT->Nascent_PG Transglycosylation PBP_TP->Crosslinked_PG Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->Inhibition_GT Inhibits Vancomycin->Inhibition_TP Inhibits

Caption: Mechanism of Vancomycin Action.

Data Presentation

The inhibitory activity of this compound can be quantified through various assays. The following tables summarize typical data obtained from such experiments.

Table 1: Minimum Inhibitory Concentrations (MIC) of Vancomycin Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (susceptible)0.25 - 4.0[7]
Staphylococcus aureus (MRSA)1.0 - 138[7]
Staphylococcus epidermidis≤0.12 - 6.25[7]
Enterococcus faecalis (VRE, VanA)>128[2]
Vancomycin-Intermediate S. aureus (VISA)4 - 8[16][17]

Table 2: IC50 Values for Vancomycin Inhibition of Transglycosylase Activity

Enzyme SourceSubstrateIC50 (µM)Reference
E. coli PBP1bLipid II~1.0[8]

Experimental Protocols

The following are detailed protocols for key assays used to investigate the effects of this compound on bacterial cell wall synthesis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of vancomycin that inhibits the visible growth of a target bacterium.[18]

Materials:

  • Target bacterial strain

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare Bacterial Inoculum: Culture the target bacterium overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a standardized suspension of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.

  • Serial Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the vancomycin stock solution (appropriately diluted to the desired starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (no antibiotic) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1-11, resulting in a final inoculum of 5 x 10^5 CFU/mL.[18] Add 50 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of vancomycin at which there is no visible turbidity.[18] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~1x10^6 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Vancomycin in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria (Final: 5x10^5 CFU/mL) serial_dilution->inoculate controls Include Positive (No Drug) & Negative (No Bacteria) Controls inoculate->controls incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end PG_Synthesis_Inhibition_Logic cluster_conditions Experimental Conditions start Bacterial Membrane Prep + UDP-MurNAc-pentapeptide + UDP-[3H]GlcNAc control No Vancomycin start->control treatment With Vancomycin start->treatment pg_synthesis Peptidoglycan Synthesis control->pg_synthesis inhibited_synthesis Inhibited Peptidoglycan Synthesis treatment->inhibited_synthesis high_radioactivity High [3H] Incorporation (High Scintillation Count) pg_synthesis->high_radioactivity low_radioactivity Low [3H] Incorporation (Low Scintillation Count) inhibited_synthesis->low_radioactivity

References

Application of Vancomycin in the In Vitro Selection of Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin (B549263) is a glycopeptide antibiotic critical for treating severe infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), as well as vancomycin-resistant enterococci (VRE), poses a significant threat to public health.[2][3][4] The in vitro selection of bacterial strains with reduced susceptibility to vancomycin is a valuable tool for studying the mechanisms of resistance, evaluating the potential for resistance development to new antimicrobial agents, and for screening compounds that can overcome or prevent resistance. This document provides detailed application notes and protocols for the in vitro selection of vancomycin-resistant bacterial strains.

The primary mechanism of high-level vancomycin resistance involves the alteration of the C-terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac or D-Ala-D-Ser, which reduces the binding affinity of vancomycin.[2][5] This process is often mediated by the vanA or vanB operons.[4][6] Low-level resistance in organisms like VISA is often multifactorial, involving mutations in genes related to cell wall biosynthesis and regulation, such as walK, mprF, vraS, and rpoB.[7][8]

Data Presentation

Table 1: Vancomycin MICs in Susceptible and Resistant Strains
Bacterial SpeciesStrain TypeVancomycin MIC Range (µg/mL)Reference(s)
Staphylococcus aureusVancomycin-Susceptible (VSSA)≤ 2[3]
Staphylococcus aureusVancomycin-Intermediate (VISA)4 - 8[3][9]
Staphylococcus aureusVancomycin-Resistant (VRSA)≥ 16 (often 512-1024 with vanA)[10]
Enterococcus faecalisVancomycin-Resistant (vanB phenotype)>8[6]
Enterococcus faeciumVancomycin-Resistant (vanA phenotype)>64[6]
Table 2: Example of Stepwise Vancomycin Concentration Increase in Adaptive Laboratory Evolution
DayVancomycin Concentration (µg/mL)Observations
1-30.5 (Sub-MIC)Initial adaptation, monitoring for growth
4-71.0Gradual increase, monitoring for turbidity
8-122.0Selection for low-level resistance
13-204.0 - 8.0Selection for intermediate resistance (VISA)
21-30> 8.0Continued selection for higher resistance levels

Note: The specific concentrations and timeline should be optimized based on the bacterial species, strain, and observed growth rates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Vancomycin

This protocol outlines the broth microdilution method for determining the MIC of vancomycin, a crucial first step before initiating a resistance selection experiment.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin hydrochloride stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Vancomycin Dilutions: Perform serial two-fold dilutions of the vancomycin stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).[11]

  • Prepare Bacterial Inoculum: Dilute the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in CAMHB. This can be standardized using a 0.5 McFarland standard.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the vancomycin dilutions, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well with only bacterial inoculum and a negative control well with only CAMHB.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.[10]

  • Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[12]

Protocol 2: In Vitro Selection of Vancomycin-Resistant Strains by Adaptive Laboratory Evolution (ALE)

This protocol describes a method for selecting vancomycin-resistant mutants through continuous exposure to gradually increasing concentrations of the antibiotic.

Materials:

  • Vancomycin-susceptible bacterial strain

  • Appropriate growth medium (e.g., Brain Heart Infusion Broth or Tryptic Soy Broth)

  • This compound

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

Procedure:

  • Initial Culture: Inoculate the susceptible parent strain into the growth medium containing a sub-inhibitory concentration of vancomycin (e.g., 0.5x MIC).

  • Serial Passage: Incubate the culture at 37°C with shaking until turbidity is observed (typically 24 hours).

  • Stepwise Increase in Vancomycin: In a fresh tube of medium, dilute the culture from the previous day (e.g., 1:100) and increase the vancomycin concentration by a small increment (e.g., 1.25 to 2-fold). The ability of the culture to reach a certain density in the presence of the antibiotic indicates adaptation.

  • Iterative Selection: Repeat the serial passage and stepwise increase in vancomycin concentration daily for a desired period (e.g., 30 days or until a target MIC is reached).[13]

  • Confirmation of Resistance: Periodically, isolate single colonies from the evolving population and determine their vancomycin MIC using Protocol 1 to confirm a stable resistant phenotype.

  • Stocking of Resistant Isolates: Once a strain with the desired level of resistance is obtained, it should be stored as a glycerol (B35011) stock at -80°C for future experiments.

Signaling Pathways and Experimental Workflows

VancomycinResistanceSelectionWorkflow Experimental Workflow for Vancomycin Resistance Selection start Start with Vancomycin-Susceptible Strain mic_initial Determine Initial MIC (Protocol 1) start->mic_initial ale Adaptive Laboratory Evolution (Protocol 2) (Serial passage with increasing vancomycin) mic_initial->ale mic_monitoring Periodic MIC Monitoring ale->mic_monitoring mic_monitoring->ale Continue evolution isolation Isolate Single Colonies mic_monitoring->isolation Target MIC reached confirmation Confirm Stable Resistance Phenotype isolation->confirmation characterization Further Characterization (WGS, gene expression analysis) confirmation->characterization end Resistant Strain Banked characterization->end

Caption: Workflow for in vitro selection of vancomycin-resistant bacteria.

VanA_Resistance_Pathway VanA-Mediated Vancomycin Resistance Pathway vancomycin Vancomycin vanS VanS (Sensor Kinase) vancomycin->vanS senses vanR VanR (Response Regulator) vanS->vanR phosphorylates vanH VanH (Dehydrogenase) vanR->vanH activates transcription vanA VanA (Ligase) vanR->vanA activates transcription vanX VanX (Dipeptidase) vanR->vanX activates transcription d_ala_d_lac D-Ala-D-Lac vanA->d_ala_d_lac synthesizes cell_wall Cell Wall Precursor Modification d_ala_d_lac->cell_wall incorporates into resistance Vancomycin Resistance cell_wall->resistance leads to

Caption: Simplified VanA signaling pathway for vancomycin resistance.

VISA_Development_Factors Key Genetic Factors in VISA Development vancomycin_stress Vancomycin Stress mutations Accumulation of Mutations vancomycin_stress->mutations walKR walKR (Two-component system) mutations->walKR vraSR vraSR (Two-component system) mutations->vraSR rpoB rpoB (RNA polymerase subunit) mutations->rpoB mprF mprF (Lysyl-phosphatidylglycerol synthetase) mutations->mprF phenotype VISA Phenotype walKR->phenotype Altered cell wall metabolism vraSR->phenotype Cell wall stress response rpoB->phenotype Global transcriptional changes mprF->phenotype Changes in cell membrane charge

Caption: Genetic factors contributing to the VISA phenotype.

References

Preparation of Vancomycin Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin Hydrochloride is a glycopeptide antibiotic crucial for combating infections caused by Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Vancomycin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transpeptidation process essential for forming a stable cell wall.[3] This disruption leads to a weakened cell wall that cannot withstand osmotic pressure, resulting in cell lysis and bacterial death.[3] In cell culture, Vancomycin is often utilized to prevent or eliminate Gram-positive bacterial contamination. These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 1485.71 g/mol [4]
Solubility in Water Highly soluble (up to 100 mM)[5]
Recommended Solvents Sterile Water for Injection, 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (NS)[6][7][8]
Typical Working Concentration in Cell Culture 5 - 100 µg/mL[9][10]
pH of Reconstituted Solution 2.5 - 4.5[8]
Maximum Stability pH Range 3.0 - 5.7[11]
Storage of Powder 20 to 25°C (68 to 77°F)[8]
Storage of Reconstituted Stock Solution Up to 14 days at 2-8°C[7][8]
Sterilization Method Sterile filtration (0.22 µm filter)[12]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound that can be further diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder (cell culture grade)

  • Sterile Water for Injection (WFI) or sterile cell culture grade water

  • Sterile 50 mL conical tubes

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.

  • Reconstitution:

    • Add the weighed this compound powder to a sterile 50 mL conical tube.

    • Using a sterile serological pipette, add the required volume of sterile WFI to the tube. For a 50 mg/mL solution from 500 mg of powder, add 10 mL of WFI.[8]

    • Gently swirl the tube to dissolve the powder. If necessary, vortex briefly to ensure complete dissolution. The solution should be clear.

  • Sterile Filtration:

    • Draw the reconstituted this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contaminants.[12]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at 2-8°C for up to 14 days.[7][8] For longer-term storage, freezing at -20°C is possible, although stability should be verified for the specific storage conditions and duration.

Protocol 2: Use of this compound in Cell Culture

This protocol outlines the steps for diluting the stock solution and adding it to cell culture medium.

Materials:

  • Prepared sterile stock solution of this compound (50 mg/mL)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile conical tubes

  • Sterile serological pipettes and micropipettes with sterile tips

Procedure:

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. The most common concentrations are in the range of 50-100 μg/ml.[9]

    • Formula: (Desired Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add

    • Example for 100 µg/mL in 50 mL of medium: (100 µg/mL × 50 mL) / 50,000 µg/mL = 0.1 mL or 100 µL of the 50 mg/mL stock solution.

  • Dilution:

    • In a sterile conical tube, add the calculated volume of the this compound stock solution to the appropriate volume of complete cell culture medium.

    • Gently mix the medium by pipetting up and down or by inverting the tube several times.

  • Application to Cells:

    • Aspirate the old medium from the cell culture flask or plate.

    • Add the freshly prepared medium containing this compound to the cells.

    • Incubate the cells under their normal growth conditions.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

Vancomycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transpeptidase Transpeptidase (Cross-linking enzyme) Peptidoglycan_Precursor->Transpeptidase Binds to Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Precursor->Weakened_Cell_Wall Inhibition of Cross-linking Cell_Wall Stable Cell Wall Transpeptidase->Cell_Wall Forms Cell_Lysis Cell Lysis (Bacterial Death) Weakened_Cell_Wall->Cell_Lysis Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Caption: Mechanism of action of Vancomycin.

Vancomycin_Preparation_Workflow Start Start: Obtain Vancomycin HCl Powder Weigh 1. Weigh Powder Aseptically Start->Weigh Reconstitute 2. Reconstitute in Sterile Water Weigh->Reconstitute Filter 3. Sterile Filter (0.22 µm) Reconstitute->Filter Stock_Solution Sterile Stock Solution (e.g., 50 mg/mL) Filter->Stock_Solution Aliquot 4. Aliquot for Single Use Stock_Solution->Aliquot Store 5. Store at 2-8°C Aliquot->Store Dilute 6. Dilute to Working Concentration in Medium Store->Dilute Treat_Cells 7. Add to Cell Culture Dilute->Treat_Cells End End: Cells Treated Treat_Cells->End

References

Application Notes & Protocols: Spectrophotometric Quantification of Vancomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin Hydrochloride is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria. Accurate quantification of its concentration is vital for therapeutic drug monitoring, formulation development, and quality control. Spectrophotometric methods offer a rapid, cost-effective, and accessible alternative to more complex techniques like HPLC. These application notes provide detailed protocols for both direct Ultraviolet (UV) and colorimetric methods for the quantification of this compound.

I. Direct UV-Spectrophotometric Method

This method relies on the intrinsic UV absorbance of this compound. It is a straightforward and rapid technique suitable for routine analysis of pure drug substance and pharmaceutical formulations.

Quantitative Data Summary
ParameterMethod 1Method 2
Wavelength (λmax) 281 nm[1][2][3]238.4 nm[4]
Solvent/Diluent Phosphate Buffer (pH 6.8)[1][2][3]20:80 Methanol (B129727):Water[4]
Linearity Range 20 - 100 µg/mL[1][2][3]5 - 25 µg/mL[4]
Regression Equation y = 0.0038x + 0.0045[1][2][3]y = 0.0208x + 0.018[4]
Correlation Coefficient (r²) 0.9994[1][2][3]0.9996[4]
Accuracy (% Recovery) > 99.00%[1][2][3]> 99.00%[4]
Precision (%RSD) < 0.2% (Interday)[1][2][3]< 0.2% (Interday)[4]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Phosphate buffer pH 6.8 or Methanol and Distilled Water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Phosphate Buffer (pH 6.8): Prepare according to standard laboratory procedures.

  • Methanol:Water (20:80): Mix 20 mL of methanol with 80 mL of distilled water.[4]

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent (Phosphate Buffer pH 6.8 or 20:80 Methanol:Water).[3][4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 20, 40, 60, 80, 100 µg/mL for the 281 nm method, or 5, 10, 15, 20, 25 µg/mL for the 238.4 nm method).[3][4]

3. Spectrophotometric Analysis:

  • Set the spectrophotometer to the appropriate wavelength (281 nm or 238.4 nm).

  • Use the corresponding solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Vancomycin HCl B Dissolve in Solvent (Phosphate Buffer or MeOH:Water) A->B C Prepare Stock Solution (1000 µg/mL) B->C D Perform Serial Dilutions C->D E Prepare Working Standards D->E F Set Wavelength (281 nm or 238.4 nm) E->F G Blank with Solvent F->G H Measure Absorbance of Standards G->H I Measure Absorbance of Sample G->I J Plot Calibration Curve (Absorbance vs. Concentration) H->J K Determine Sample Concentration I->K J->K G cluster_reagent Reagent Preparation cluster_reaction Color Development Reaction cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Prepare Diazotized O-nitroaniline Solution D Add Diazotized O-nitroaniline A->D B Prepare Vancomycin HCl Working Standards C Aliquot Vancomycin HCl into Volumetric Flasks B->C C->D E Add Sodium Carbonate (Alkaline Medium) D->E F Dilute to Volume E->F G Incubate for 5 min F->G J Measure Absorbance G->J H Set Wavelength (465 nm) I Blank with Reagent Blank H->I I->J K Plot Calibration Curve J->K L Determine Sample Concentration K->L G cluster_reaction Reaction and Micelle Formation cluster_extraction Cloud Point Extraction cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Mix Vancomycin HCl, Diazotized Dapsone, NaOH B Add Triton X-114 A->B C Dilute to Volume B->C D Incubate at 65°C for 20 min C->D E Centrifuge to Separate Phases D->E F Decant Aqueous Phase E->F G Dissolve Surfactant Phase in Ethanol F->G J Measure Absorbance G->J H Set Wavelength (446 nm) I Blank with Reagent Blank H->I I->J K Plot Calibration Curve J->K L Determine Sample Concentration K->L

References

Application Notes and Protocols for Synthesizing Novel Vancomycin Derivatives with Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for synthesizing novel vancomycin (B549263) derivatives with improved efficacy against resistant bacterial strains. Detailed protocols for key experimental procedures are included to facilitate the practical application of these methods in a research and development setting.

Introduction: Overcoming Vancomycin Resistance

Vancomycin has long been a critical last-resort antibiotic for treating severe Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1] However, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-resistant S. aureus (VRSA) has significantly diminished its clinical utility.[1][3] Resistance is primarily mediated by the alteration of the D-Ala-D-Ala target to D-Ala-D-Lac, which reduces vancomycin's binding affinity by approximately 1000-fold.[1][3][4]

To combat this growing threat, researchers are actively developing novel vancomycin derivatives with enhanced antimicrobial activity. The primary strategies focus on structural modifications that can restore binding to the altered target, introduce new mechanisms of action, or improve pharmacokinetic properties.[1][2][5] These approaches include semi-synthetic modifications of the natural product, chemoenzymatic synthesis, and total synthesis of novel analogues.

Key Synthetic Strategies

Several innovative techniques are employed to synthesize vancomycin derivatives with enhanced potency. These strategies target specific sites on the vancomycin scaffold to introduce functionalities that can overcome resistance mechanisms.

Peripheral Modifications of the Vancomycin Scaffold

Semi-synthetic approaches leverage the readily available vancomycin core and introduce modifications at various peripheral positions.[1] Common modification sites include the C-terminus of the heptapeptide, the vancosamine (B1196374) sugar, and the resorcinol (B1680541) moiety.[3]

  • Lipophilic Side Chains: Introduction of lipophilic moieties, such as fatty acid chains, enhances the association of the antibiotic with the bacterial cell membrane.[1][2] This increased localization at the site of action can lead to improved potency and, in some cases, a dual-action mechanism involving membrane disruption.[6] Second-generation lipoglycopeptides like Telavancin, Dalbavancin, and Oritavancin are successful examples of this strategy.[3][5]

  • Quaternary Ammonium (B1175870) and Polycationic Moieties: Conjugation of positively charged groups, such as quaternary ammonium salts or polycationic peptides, can enhance interactions with the negatively charged bacterial cell envelope.[2][4][7][8] This can lead to membrane disruption and improved penetration, resulting in significantly increased activity against resistant strains.[4][7] Some derivatives have shown a remarkable 1000-fold increase in antimicrobial activity.[7]

  • Chlorobiphenyl Groups: The addition of a (4-chlorobiphenyl)methyl (CBP) group has been shown to confer a second mechanism of action, likely through the inhibition of transglycosylase, an enzyme crucial for cell wall biosynthesis.[9][10] This modification can restore activity even when the primary D-Ala-D-Ala binding is compromised.[2]

Modification of the D-Ala-D-Ala Binding Pocket

Altering the characteristic binding pocket of vancomycin is a rational approach to restore efficacy against resistant strains that possess the D-Ala-D-Lac modification.

  • Amide-Amidine Exchange: A key modification involves the exchange of the oxygen atom in the peptide backbone at residue 4 with a nitrogen atom, creating an amidine.[2] This alteration allows for the formation of a crucial hydrogen bond with D-Ala-D-Lac, thereby restoring binding affinity.[11] When combined with peripheral modifications like the chlorobiphenyl moiety, these derivatives exhibit extraordinary potency against both vancomycin-sensitive and -resistant bacteria.[2][9]

Chemoenzymatic Synthesis

This approach combines the efficiency of enzymatic reactions with the versatility of chemical synthesis to create novel vancomycin analogues.[11][12] Key to this strategy are cytochrome P450 enzymes (OxyA, OxyB, and OxyC) that are responsible for installing the characteristic aromatic crosslinks in the vancomycin aglycone.[11][12] By using modified peptide precursors, chemoenzymatic synthesis allows for the creation of derivatives with alterations in the core structure that are inaccessible through traditional semi-synthetic methods.[11][12][13] This technique has been successfully used to generate vancomycin aglycone variants, including those with a thioamide linkage, a precursor to the potent amidine derivative.[11]

Total Synthesis

While challenging due to the structural complexity of vancomycin, total synthesis offers the ultimate flexibility in designing and creating novel analogues with precisely engineered modifications.[13][14] Next-generation total synthesis approaches have made it more feasible to produce pocket-modified vancomycin analogues on a larger scale, which is crucial for preclinical evaluation.[13]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various vancomycin derivatives against susceptible and resistant bacterial strains.

Table 1: MIC of Lipidated Vancomycin Derivatives (µg/mL) [15]

CompoundS. aureus (MRSA)E. faecalis (VRE, Van B)E. faecalis (VRE, Van A)
Vancomycin0.516>512
Teicoplanin A2-20.250.25128
9a (G6-decanoyl) 0.250.2516
9b (G4-decanoyl) 0.120.2516
9c (Z6-decanoyl) 0.250.2516

Table 2: MIC of Quaternary Ammonium Vancomycin (QAV) Derivatives against MRSA (µg/mL) [8]

CompoundMRSA1MRSA2MRSA3MRSA4MRSA5
Vancomycin>512>512>512>512>512
QAV-p1 1286412812864
QAV-p2 >51232>512>512>512
QAV-p3 >512>512>51212864
QAV-b1 >512>512>512>51232
QAV-m4 >512>51264>512>512

Table 3: MIC of Binding Pocket and Peripherally Modified Vancomycin Derivatives (µg/mL) [9]

CompoundVSSAMRSAVanA VREVanB VRE
Vancomycin0.50.51280.5
Vancomycin Amidine (3) 0.50.50.50.5
CBP-Vancomycin (4) 0.030.0320.12
CBP-Vancomycin Amidine (6) 0.060.030.0050.005

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and evaluation of novel vancomycin derivatives. Specific reaction conditions may need to be optimized for individual derivatives.

General Protocol for C-Terminal Amide Modification of Vancomycin

This protocol describes a single-step method to synthesize carboxamide analogues of vancomycin.

  • Materials: Vancomycin hydrochloride, desired amine compound, a suitable coupling agent (e.g., HBTU, HATU), a tertiary base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure: a. Dissolve this compound in the chosen solvent. b. Add the amine compound (typically 1.2-2 equivalents). c. Add the coupling agent (1.1-1.5 equivalents) and the tertiary base (2-3 equivalents). d. Stir the reaction mixture at room temperature for 2-24 hours, monitoring progress by LC-MS. e. Upon completion, quench the reaction with water. f. Purify the crude product using reverse-phase HPLC. g. Lyophilize the pure fractions to obtain the final product as a white powder. h. Characterize the final compound using HRMS and NMR.

General Protocol for Lipidation of Vancomycin Hydroxyl Groups

This protocol outlines a peptide-catalyzed, site-selective acylation of vancomycin's hydroxyl groups.[15]

  • Materials: Vancomycin, the desired fatty acid anhydride (B1165640), a peptide catalyst, and a suitable solvent (e.g., a mixture of acetonitrile (B52724) and buffer).

  • Procedure: a. Prepare a stock solution of the peptide catalyst in the chosen solvent system. b. In a reaction vessel, dissolve vancomycin. c. Add the fatty acid anhydride and the peptide catalyst solution. d. Stir the reaction at a controlled temperature (e.g., 4 °C) for 24-72 hours. e. Monitor the reaction for conversion and product selectivity using LC-MS. f. Upon completion, purify the lipidated vancomycin derivative by reverse-phase HPLC. g. Characterize the structure and confirm the site of modification using 2D-NMR spectroscopy (COSY, HSQC, HMBC).

Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial strains (e.g., MRSA, VRE), synthesized vancomycin derivatives, and a positive control (e.g., vancomycin).

  • Procedure: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO or water). b. Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of desired concentrations. c. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. d. Incubate the plates at 37 °C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Workflow for Synthesis and Evaluation of Novel Vancomycin Derivatives

Synthesis_Workflow cluster_synthesis Synthesis Strategies cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Semi-synthesis (Peripheral Modifications) D HPLC Purification A->D B Chemoenzymatic Synthesis B->D C Total Synthesis C->D E Structural Characterization (NMR, HRMS) D->E F In Vitro Activity (MIC Determination) E->F G Mechanism of Action Studies F->G H In Vivo Efficacy (Animal Models) G->H

Caption: General workflow for the synthesis, purification, and evaluation of novel vancomycin derivatives.

Mechanism of Vancomycin Action and Resistance

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_action Antibiotic Action cluster_resistance Resistance Mechanism UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAG->UDP_NAM_peptide Multiple steps Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocase UDP_NAM_peptide_R UDP-NAM-pentapeptide (ends in D-Ala-D-Lac) UDP_NAM_peptide->UDP_NAM_peptide_R VanA/VanB genes Peptidoglycan Peptidoglycan (Cross-linked cell wall) Lipid_II->Peptidoglycan Transglycosylase & Transpeptidase Vancomycin Vancomycin Vancomycin->UDP_NAM_peptide Binds D-Ala-D-Ala, inhibits transglycosylation Novel_Derivative Novel Vancomycin Derivative Novel_Derivative->Lipid_II Inhibits transglycosylase Novel_Derivative->UDP_NAM_peptide_R Binds D-Ala-D-Lac

Caption: Simplified pathway of bacterial cell wall synthesis and the inhibitory action of vancomycin and its novel derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Vancomycin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vancomycin (B549263) is a glycopeptide antibiotic critical for treating serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Evaluating the in vivo efficacy of vancomycin is a crucial step in preclinical drug development and for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][4] Animal models are indispensable for these studies as they allow for the assessment of an antimicrobial agent's activity in a complex biological system, which cannot be fully replicated by in vitro methods.[4][5]

This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the efficacy of vancomycin, primarily focusing on the widely used neutropenic mouse thigh infection model. These guidelines are intended for researchers, scientists, and drug development professionals.

Core Concepts in Vancomycin Efficacy Testing

The primary goal of these studies is to determine how effectively vancomycin can reduce the bacterial burden in an infected host. Key parameters often evaluated include:

  • Pharmacokinetics (PK): The study of drug absorption, distribution, metabolism, and excretion. Key metrics include maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[6][7][8]

  • Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect, in this case, the antibacterial activity.[6][7] For vancomycin, the ratio of the 24-hour AUC to the Minimum Inhibitory Concentration (AUC24/MIC) of ≥400 is often associated with clinical efficacy.[1][9]

  • Efficacy: The ability of the drug to produce a desired therapeutic effect, typically measured by the reduction in bacterial load (Colony Forming Units, CFU) at the site of infection.[5][10]

Experimental Workflow and Design

A typical in vivo study to assess vancomycin efficacy follows a structured workflow. The neutropenic mouse thigh model is frequently employed because it minimizes the influence of the host immune system, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.[10][11]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis AnimalAcclimation Animal Acclimation (e.g., ICR Mice, 6-week-old) Neutropenia Induce Neutropenia (Cyclophosphamide Injection) AnimalAcclimation->Neutropenia Day -4 and -1 Infection Thigh Inoculation (~10^7 CFU/thigh) Neutropenia->Infection Day 0 BacterialPrep Bacterial Culture Preparation (e.g., MRSA, log-phase) BacterialPrep->Infection Treatment Initiate Treatment (2h post-infection) - Vancomycin (various doses) - Vehicle Control (Saline) Infection->Treatment Monitoring Animal Monitoring (Health & Behavior) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (24h post-treatment) Monitoring->Euthanasia PK Pharmacokinetics (Blood Sampling) Euthanasia->PK PD Bacterial Load (CFU) (Thigh Homogenization) Euthanasia->PD HostResponse Host Response (Cytokine Analysis, Histopathology) Euthanasia->HostResponse

Caption: General workflow for in vivo vancomycin efficacy testing.

Data Presentation

Quantitative data from these experiments should be organized for clarity and ease of comparison.

Table 1: In Vivo Efficacy of Vancomycin in Neutropenic Mouse Thigh Model

Treatment Group Dose (mg/kg/day) Initial Bacterial Load (log10 CFU/thigh) Final Bacterial Load (log10 CFU/thigh) at 24h Change in Bacterial Load (log10 CFU/thigh)
Vehicle Control 0 7.05 ± 0.15 8.95 ± 0.20 +1.90
Vancomycin 25 7.02 ± 0.18 7.50 ± 0.25 +0.48
Vancomycin 100 7.08 ± 0.13 5.85 ± 0.30 -1.23
Vancomycin 400 7.06 ± 0.16 4.10 ± 0.28 -2.96

Data are representative and presented as mean ± standard deviation.

Table 2: Representative Pharmacokinetic Parameters of Vancomycin in Mice

Dose (mg/kg, SC) Cmax (µg/mL) Tmax (h) AUC0-24 (µg·h/mL) Half-life (T1/2) (h)
100 150 ± 25 0.5 650 ± 75 1.8 ± 0.3

Parameters can vary based on the mouse strain and administration route.[6] Cmax: Maximum serum concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.

Table 3: Inflammatory Cytokine Levels in Serum at 24h

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Naive (No Infection) <10 <15 <5
Vehicle Control 850 ± 120 1200 ± 200 150 ± 30
Vancomycin (100 mg/kg) 250 ± 50 400 ± 75 45 ± 10

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized infections.[10][11]

Materials:

  • 6-week-old female ICR mice (18-22g).[7][8]

  • Cyclophosphamide (B585).[7][11]

  • Staphylococcus aureus strain (e.g., MRSA ATCC 43300).

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Vancomycin hydrochloride.

  • Sterile saline (0.9% NaCl).

  • Syringes and needles (27G or similar).

Procedure:

  • Animal Acclimation: Acclimate mice for at least 3 days before the experiment.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[7][10][11] This renders the mice neutropenic (<10 neutrophils/µL) for several days.[11]

  • Inoculum Preparation:

    • Culture the MRSA strain overnight in TSB at 37°C.

    • Subculture into fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., ~1x10⁸ CFU/mL).

  • Infection:

    • On day 0, inject 0.1 mL of the bacterial suspension (~1x10⁷ CFU) intramuscularly into each posterior thigh muscle of the mice.[11]

  • Treatment:

    • Initiate treatment 2 hours post-infection.[6][11]

    • Administer vancomycin subcutaneously (SC) or via another desired route at various doses (e.g., 25, 100, 400 mg/kg/day).[6] The total daily dose can be fractionated (e.g., administered every 3, 6, or 12 hours) to investigate different PK/PD indices.[6][11]

    • Administer sterile saline to the control group.

  • Euthanasia and Sample Collection:

    • At 24 hours after the start of treatment, euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Aseptically dissect the entire thigh muscles for bacterial load determination.

    • Collect blood via cardiac puncture for pharmacokinetic and cytokine analysis.

Protocol 2: Bacterial Load Determination (CFU Assay)

This protocol quantifies the number of viable bacteria in tissue.[12]

Materials:

  • Dissected thigh tissue.

  • Sterile phosphate-buffered saline (PBS) or saline.

  • Tissue homogenizer.

  • Sterile dilution tubes.

  • Tryptic Soy Agar (TSA) plates.

  • Incubator (37°C).

Procedure:

  • Homogenization:

    • Weigh the excised thigh tissue.

    • Place the tissue in a sterile tube with a known volume of cold, sterile PBS (e.g., 1 mL).

    • Homogenize the tissue completely using a mechanical homogenizer.

  • Serial Dilution:

    • Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.[13] Typically, dilutions from 10⁻¹ to 10⁻⁷ are prepared.

  • Plating:

    • Plate a small volume (e.g., 10 µL or 100 µL) of each appropriate dilution onto TSA plates in triplicate.[13][14]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting:

    • Count the colonies on plates that have between 30 and 300 colonies for statistical significance.[14]

  • Calculation:

    • Calculate the number of CFU per gram of tissue using the formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams).[12][15]

Protocol 3: Cytokine Analysis by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify specific cytokine proteins in serum or plasma.[16][17]

Materials:

  • Mouse serum or plasma samples.

  • Commercially available ELISA kit for specific cytokines (e.g., mouse TNF-α, IL-6).[17][18][19]

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • Collect blood and separate serum by centrifugation. Store at -80°C until use.[17]

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit.[18] The general steps are: a. Coat a 96-well plate with a capture antibody. b. Block non-specific binding sites. c. Add standards and samples to the wells and incubate. d. Wash the plate. e. Add a detection antibody conjugated to an enzyme (e.g., HRP). f. Wash the plate. g. Add the substrate and incubate until color develops. h. Add a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Protocol 4: Histopathology Tissue Preparation

Histopathology allows for the microscopic examination of tissue to assess inflammation and damage.

Materials:

Procedure:

  • Fixation: Immediately place the tissue sample in 10% neutral buffered formalin for at least 24 hours to preserve its structure.[20][21][22]

  • Processing:

    • Dehydration: Sequentially immerse the tissue in increasing concentrations of ethanol (e.g., 70% to 100%) to remove water.[22][23][24]

    • Clearing: Immerse the tissue in xylene to remove the alcohol.[22][23][24]

    • Infiltration: Place the tissue in molten paraffin wax to allow the wax to fully infiltrate the tissue.[22][23][24]

  • Embedding: Embed the infiltrated tissue in a block of paraffin wax.[20][22]

  • Sectioning: Cut very thin sections (e.g., 4-5 µm) from the paraffin block using a microtome.[23][24]

  • Staining: Mount the sections on glass slides and stain with H&E to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).

  • Analysis: Examine the stained slides under a microscope to assess for signs of inflammation (e.g., neutrophil infiltration), necrosis, and tissue damage.

Signaling and Mechanism of Action

While vancomycin's primary mechanism is inhibiting bacterial cell wall synthesis, the host's response to the infection is a complex interplay of signaling pathways. Successful antibiotic therapy reduces the bacterial load, thereby decreasing the pathogen-associated molecular patterns (PAMPs) that trigger the host's innate immune response and subsequent inflammatory cytokine production.

G cluster_bacteria Bacteria (e.g., MRSA) cluster_host Host Immune Cell (e.g., Macrophage) PAMPs PAMPs (e.g., Peptidoglycan) TLR2 Toll-like Receptor 2 (TLR2) PAMPs->TLR2 Activates CellWall Cell Wall Synthesis CellWall->PAMPs Signaling NF-κB Signaling Pathway TLR2->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Induces Transcription Inflammation Inflammation Tissue Damage Cytokines->Inflammation Vancomycin Vancomycin Vancomycin->CellWall Inhibits BacterialClearance Bacterial Clearance Reduced Inflammation Vancomycin->BacterialClearance

Caption: Vancomycin action and host immune response modulation.

References

Application Notes and Protocols for Assessing Vancomycin's Effect on Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin (B549263) is a glycopeptide antibiotic crucial in treating infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). However, the efficacy of vancomycin is often diminished when bacteria form biofilms—structured communities of cells embedded in a self-produced extracellular matrix.[1][2][3] Bacteria within biofilms can exhibit tolerance to antibiotic concentrations up to 1,000 times higher than their planktonic counterparts.[1][4] This resilience is attributed to several factors, including reduced antibiotic penetration through the biofilm matrix, altered metabolic states of the bacteria within the biofilm, and the expression of specific resistance genes.[2][5]

These application notes provide detailed protocols for several common and robust methods to assess the effect of vancomycin on bacterial biofilm formation and viability. The described methods include the Crystal Violet (CV) assay for quantifying biofilm biomass, the resazurin (B115843) assay for measuring metabolic activity, Confocal Laser Scanning Microscopy (CLSM) with live/dead staining for visualizing biofilm structure and cell viability, and Colony Forming Unit (CFU) counting for determining the number of viable bacteria.

Key Experimental Methods

A variety of in vitro methods are available to evaluate the impact of vancomycin on bacterial biofilms. The choice of method depends on the specific research question, whether it is to assess the inhibition of biofilm formation, the eradication of pre-formed biofilms, or the effect on cell viability within the biofilm.

Crystal Violet (CV) Assay: Quantification of Biofilm Biomass

The crystal violet assay is a simple, high-throughput method used to quantify the total biomass of a biofilm. It is based on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix and bacterial cells. The amount of retained dye is proportional to the total biofilm biomass.

Experimental Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in an appropriate medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose for Staphylococcus species).

    • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05, which corresponds to approximately 10⁷ CFU/mL).[6]

    • Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.[7] Include wells with sterile medium as a negative control.

    • To assess inhibition of biofilm formation, add various concentrations of vancomycin to the wells at this stage.

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[7]

  • Washing:

    • Carefully discard the planktonic culture from the wells by inverting the plate.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[8]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7]

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain. It is crucial to ensure that only the crystal violet bound to the biofilm remains.[7]

  • Solubilization and Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or absolute ethanol (B145695) to each well to solubilize the bound crystal violet.[7]

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized solution to a new flat-bottom 96-well plate.[7]

    • Measure the absorbance at a wavelength between 570 and 600 nm (typically 595 nm) using a microplate reader.[8][9]

Data Presentation:

Treatment GroupVancomycin Conc. (µg/mL)Mean Absorbance (OD₅₉₅) ± SD% Biofilm Inhibition
Control01.25 ± 0.150%
Vancomycin1x MIC0.98 ± 0.1221.6%
Vancomycin10x MIC0.45 ± 0.0864.0%
Vancomycin100x MIC0.15 ± 0.0588.0%

Note: The above data is illustrative. Actual results will vary depending on the bacterial strain and experimental conditions.

CrystalVioletWorkflow

Caption: Workflow of the Resazurin assay for biofilm viability.

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of biofilms and the differentiation of live and dead cells in situ. [10]This is typically achieved using a combination of two fluorescent nucleic acid stains: SYTO 9 and propidium (B1200493) iodide (PI). SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes and stains them red. Thus, live cells appear green and dead cells appear red. [8] Experimental Protocol:

  • Biofilm Formation on Specific Surfaces:

    • Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in glass-bottom dishes. [6][8] * Inoculate the surface with a standardized bacterial suspension and incubate for 24-48 hours at 37°C.

    • Treat the mature biofilms with different concentrations of vancomycin for a defined period (e.g., 24 hours).

  • Staining:

    • Gently wash the biofilms with PBS to remove planktonic cells.

    • Prepare the live/dead staining solution according to the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit). This typically involves mixing SYTO 9 and propidium iodide in a specific ratio.

    • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes. [10]

  • Imaging:

    • Gently rinse the stained biofilms with PBS.

    • Mount the coverslip on a microscope slide.

    • Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

    • Use appropriate laser lines and filters for SYTO 9 (excitation ~488 nm, emission ~500-550 nm) and propidium iodide (excitation ~535 nm, emission ~617 nm).

Data Presentation:

The primary output is qualitative (images), but quantitative data can be extracted using image analysis software (e.g., ImageJ) to determine the ratio of green (live) to red (dead) fluorescence, and to measure biofilm thickness and architecture. [8]

Treatment Group Vancomycin Conc. (µg/mL) Average Biofilm Thickness (µm) ± SD Live/Dead Ratio (Green/Red Fluorescence)
Control 0 45.2 ± 5.8 9.5
Vancomycin 10x MIC 28.7 ± 4.1 1.2

| Vancomycin | 100x MIC | 15.3 ± 3.5 | 0.3 |

Note: The above data is illustrative. Actual results will vary depending on the bacterial strain and experimental conditions.

Experimental Workflow for CLSM Live/Dead Staining

CLSMWorkflow start Grow Biofilm on Coverslip treat Treat with Vancomycin start->treat wash1 Wash with PBS treat->wash1 stain Stain with SYTO 9 & Propidium Iodide wash1->stain wash2 Wash with PBS stain->wash2 mount Mount on Slide wash2->mount image Image with Confocal Microscope (Z-stacks) mount->image analyze Analyze 3D Structure & Live/Dead Ratio image->analyze

Caption: Workflow for CLSM analysis of biofilms with live/dead staining.

Colony Forming Unit (CFU) Counting

CFU counting is a conventional method to determine the number of viable bacteria in a biofilm. This method involves physically disrupting the biofilm and plating serial dilutions of the resulting bacterial suspension.

Experimental Protocol:

  • Biofilm Formation and Treatment:

    • Grow and treat biofilms as described in the previous protocols.

  • Biofilm Disruption:

    • Wash the biofilms with PBS to remove planktonic cells.

    • Scrape the biofilm from the surface into a known volume of sterile PBS.

    • Disrupt the biofilm matrix to release the bacteria. This can be achieved by vigorous vortexing, sonication, or using a tissue homogenizer.

  • Serial Dilution and Plating:

    • Perform serial ten-fold dilutions of the bacterial suspension in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Counting:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the number of CFU per unit area or per well.

Data Presentation:

Treatment GroupVancomycin Conc. (µg/mL)Mean Log₁₀(CFU/cm²) ± SDLog Reduction
Control08.5 ± 0.30
Vancomycin10x MIC6.2 ± 0.42.3
Vancomycin100x MIC4.1 ± 0.54.4

Note: The above data is illustrative. A log reduction of ≥3 is generally considered bactericidal. [11]

Experimental Workflow for CFU Counting

CFUWorkflow cluster_prep Biofilm Preparation & Treatment cluster_disruption Disruption & Plating cluster_quantification Quantification form_biofilm Form & Treat Biofilm wash Wash with PBS form_biofilm->wash scrape Scrape Biofilm wash->scrape disrupt Disrupt (Vortex/Sonication) scrape->disrupt dilute Serial Dilutions disrupt->dilute plate Plate on Agar dilute->plate incubate Incubate (18-24h, 37°C) plate->incubate count Count Colonies incubate->count calculate Calculate CFU/cm² count->calculate

Caption: Workflow for determining viable cell counts from biofilms via CFU plating.

Molecular Mechanisms of Vancomycin Action and Resistance in Biofilms

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. [12][13]However, in biofilms, its effectiveness is hampered.

Signaling Pathway of Vancomycin Resistance in Biofilms

VancomycinResistance cluster_biofilm Biofilm Environment cluster_mechanisms Resistance Mechanisms Vanco_outside Vancomycin Matrix Extracellular Polymeric Substance (EPS) Matrix Vanco_outside->Matrix traps/binds antibiotic Penetration Reduced Penetration Matrix->Penetration Cells Bacterial Cells (e.g., S. aureus) Cells->Matrix produces Metabolism Altered Metabolism Cells->Metabolism Gene_Expression Altered Gene Expression (e.g., agr system) Cells->Gene_Expression HGT Horizontal Gene Transfer (HGT) Cells->HGT Persister Persister Cells Persister->Metabolism low metabolic activity Outcome Reduced Vancomycin Efficacy Penetration->Outcome Metabolism->Outcome Gene_Expression->Outcome HGT->Outcome

Caption: Mechanisms contributing to reduced vancomycin efficacy in biofilms.

Several mechanisms contribute to this reduced susceptibility:

  • Reduced Penetration: The dense extracellular matrix can impede the diffusion of large molecules like vancomycin, preventing it from reaching bacteria in the deeper layers of the biofilm. [2][4][14]Studies have shown that it can take over an hour for vancomycin to penetrate the deepest layers of a S. aureus biofilm. [14]* Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm lead to metabolically diverse bacterial populations, including slow-growing or dormant cells that are less susceptible to antibiotics targeting cell wall synthesis. [5]* Adaptive Stress Responses: Bacteria within biofilms can upregulate stress response genes, which can contribute to increased antibiotic tolerance. [2]For instance, sublethal concentrations of vancomycin have been shown to promote biofilm formation in some MRSA strains. [15]* Persister Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells called persister cells, which can survive high concentrations of antibiotics and contribute to the relapse of infections. [2]

Conclusion

The assessment of vancomycin's effect on bacterial biofilms requires a multi-faceted approach. Combining methods that measure total biomass (Crystal Violet assay), metabolic activity (Resazurin assay), viable cell counts (CFU plating), and provide structural information (CLSM) will yield a comprehensive understanding of the antibiotic's efficacy. These detailed protocols and application notes serve as a guide for researchers to generate reproducible and reliable data in the evaluation of anti-biofilm strategies involving vancomycin.

References

Application Notes and Protocols for Plasmid Curing to Study Vancomycin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for plasmid curing, a fundamental technique to investigate the role of plasmids in vancomycin (B549263) resistance. By eliminating plasmids from bacterial strains, researchers can ascertain whether resistance determinants are located on these extrachromosomal elements and subsequently study the mechanisms involved.

Introduction to Plasmid Curing and Vancomycin Resistance

Vancomycin is a critical last-resort antibiotic for treating severe Gram-positive bacterial infections. However, the emergence and spread of vancomycin-resistant strains, particularly Enterococcus species (VRE) and Staphylococcus aureus (VRSA), pose a significant threat to public health.[1] In many clinical isolates, high-level vancomycin resistance is mediated by gene clusters, such as the vanA operon, which are often located on mobile genetic elements like plasmids.[1][2] These plasmids can be transferred between bacteria through horizontal gene transfer, facilitating the rapid dissemination of resistance.

Plasmid curing is the process of eliminating plasmids from a bacterial host.[3] This technique is invaluable for confirming the plasmid-borne nature of a specific trait, such as antibiotic resistance. By comparing the phenotype of the wild-type (plasmid-containing) strain with its cured (plasmid-lacking) derivative, researchers can directly attribute the resistance mechanism to the presence of the plasmid. Common methods for plasmid curing involve the use of chemical agents that interfere with plasmid replication or segregation.[3][4]

Data Presentation: Efficacy of Curing Agents

The efficacy of plasmid curing can be quantified by the curing efficiency (the percentage of cells that have lost the plasmid) and the resulting change in the Minimum Inhibitory Concentration (MIC) of vancomycin. The following tables summarize quantitative data from various studies.

Curing AgentBacterial SpeciesCuring Efficiency (%)Reference
Ethidium (B1194527) BromideStaphylococcus aureus~20% (after 10-12 hours)[5]
Acridine (B1665455) OrangeVibrio parahaemolyticusNot specified, but successful
Sodium Dodecyl Sulfate (SDS)Pseudomonas aeruginosaVariable (0-100% depending on antibiotic)[6]
Elevated TemperaturePseudomonas aeruginosa55-100%[6]
Bacterial StrainCuring AgentVancomycin MIC Before Curing (µg/mL)Vancomycin MIC After Curing (µg/mL)Fold Change in MICReference
Enterococcus faecalisNot Specified>2564>64
Clostridioides difficilePlasmid Transfer (Acquisition)<188-fold increase[7]
Klebsiella sp.5% SDS + Acridine OrangeResistantSensitive (Specific value not provided)N/A[8]
Pseudomonas aeruginosa0.5-0.7% SDSResistantSensitive (Specific value not provided)N/A[9]

Experimental Protocols

Detailed methodologies for the most common plasmid curing techniques are provided below. It is crucial to first determine the sub-inhibitory concentration of the curing agent for the specific bacterial strain being studied. This is the highest concentration that permits bacterial growth.

Protocol for Plasmid Curing with Acridine Orange

Acridine orange is an intercalating agent that interferes with plasmid replication.[3] This protocol is adapted for use with vancomycin-resistant enterococci.

Materials:

  • Vancomycin-resistant Enterococcus strain

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Acridine orange stock solution (1 mg/mL, filter-sterilized and protected from light)

  • Vancomycin stock solution

  • Sterile culture tubes, petri dishes, and micropipette tips

  • Incubator shaker

Procedure:

  • Determine Sub-inhibitory Concentration:

    • Prepare a series of BHI broth tubes with increasing concentrations of acridine orange (e.g., 10, 25, 50, 100 µg/mL).

    • Inoculate each tube with a fresh overnight culture of the vancomycin-resistant Enterococcus strain (diluted 1:100).

    • Incubate at 37°C with shaking for 24 hours.

    • The highest concentration of acridine orange that allows visible growth is the sub-inhibitory concentration.

  • Curing Procedure: [3]

    • Inoculate 5 mL of BHI broth containing the predetermined sub-inhibitory concentration of acridine orange with 50 µL of an overnight culture of the resistant strain.[3]

    • Incubate the culture at 37°C for 24-48 hours with agitation, ensuring the culture is protected from light as acridine orange is light-sensitive.[3]

  • Isolation of Cured Colonies:

    • After incubation, prepare serial dilutions of the culture in sterile saline.

    • Plate 100 µL of appropriate dilutions onto BHI agar plates without vancomycin.

    • Incubate at 37°C for 24 hours.

  • Screening for Vancomycin Susceptibility:

    • Replica-plate the colonies from the BHI agar plates onto BHI agar plates containing vancomycin at the original resistance concentration.

    • Colonies that fail to grow on the vancomycin-containing plates are potential cured derivatives.

Protocol for Plasmid Curing with Ethidium Bromide

Ethidium bromide is another intercalating agent that preferentially inhibits the replication of plasmid DNA.[1] This protocol is suitable for Staphylococcus aureus.

Materials:

  • Vancomycin-resistant Staphylococcus aureus strain

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Ethidium bromide stock solution (1 mg/mL, handle with extreme care as it is a potent mutagen)

  • Vancomycin stock solution

  • Sterile culture tubes, petri dishes, and micropipette tips

  • Incubator shaker

Procedure:

  • Determine Sub-inhibitory Concentration:

    • Follow the same procedure as for acridine orange, using TSB and ethidium bromide at concentrations ranging from 0.1 to 0.5 mg/ml.[1]

  • Curing Procedure: [1]

    • Inoculate a flask containing TSB with the sub-inhibitory concentration of ethidium bromide with an overnight culture of the resistant S. aureus strain.

    • Incubate at 37°C for 18-24 hours with constant agitation.[10]

  • Isolation and Screening of Cured Colonies:

    • Follow the same procedure as for acridine orange, plating on TSA plates.

    • Screen for loss of vancomycin resistance by replica plating onto TSA plates containing vancomycin.

Protocol for Plasmid Curing with Sodium Dodecyl Sulfate (SDS)

SDS is an anionic detergent that is thought to disrupt the association of plasmids with the cell membrane, leading to their elimination.

Materials:

  • Vancomycin-resistant bacterial strain

  • Luria-Bertani (LB) broth and agar

  • 10% (w/v) SDS solution, filter-sterilized

  • Vancomycin stock solution

  • Sterile culture tubes, petri dishes, and micropipette tips

  • Incubator shaker

Procedure:

  • Determine Sub-inhibitory Concentration:

    • Prepare LB broth tubes with varying concentrations of SDS (e.g., 0.1%, 0.5%, 1%, 2% w/v).

    • Inoculate with the resistant strain and incubate to determine the highest concentration that permits growth.

  • Curing Procedure:

    • Inoculate LB broth containing the sub-inhibitory concentration of SDS with an overnight culture of the resistant strain.

    • Incubate at 37°C for 24 hours with vigorous shaking.

  • Isolation and Screening of Cured Colonies:

    • Follow the same procedure as for the other agents, plating on LB agar.

    • Screen for vancomycin sensitivity by replica plating.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

VanA_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS 1. Binds VanR VanR (Response Regulator) VanS->VanR 2. Phosphorylates P_VanR VanR-P VanR->P_VanR Active form vanA_promoter vanA Promoter P_VanR->vanA_promoter 3. Binds & Activates vanHAX_genes vanH, vanA, vanX genes vanA_promoter->vanHAX_genes 4. Transcription VanH VanH D_Lac D-Lactate VanH->D_Lac Reductase VanA_enzyme VanA D_Ala_D_Lac D-Ala-D-Lac VanA_enzyme->D_Ala_D_Lac Ligase VanX VanX D_Ala_D_Ala D-Ala-D-Ala VanX->D_Ala_D_Ala Dipeptidase (cleaves) Pyruvate Pyruvate UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide (D-Ala-D-Ala terminus) Modified_precursor Modified Peptidoglycan Precursor (D-Ala-D-Lac terminus) UDP_MurNAc_pentapeptide->Modified_precursor 5. Precursor Modification Modified_precursor->Vancomycin Reduced Affinity

Caption: VanA-mediated vancomycin resistance signaling pathway.

Plasmid_Curing_Workflow cluster_confirmation Confirmation of Curing start Start: Vancomycin-Resistant Bacterial Strain sub_inhibitory 1. Determine Sub-inhibitory Concentration of Curing Agent start->sub_inhibitory curing_step 2. Culture Bacteria with Sub-inhibitory Concentration of Curing Agent sub_inhibitory->curing_step isolation 3. Isolate Single Colonies on Non-selective Agar curing_step->isolation screening 4. Replica Plate onto Vancomycin-Containing Agar isolation->screening plasmid_analysis 5a. Plasmid DNA Extraction and Agarose (B213101) Gel Electrophoresis screening->plasmid_analysis Potential Cured Colonies mic_testing 5b. Vancomycin MIC Determination (e.g., Broth Microdilution) screening->mic_testing Potential Cured Colonies end_not_cured Not Cured: Plasmid Present, Vancomycin Resistant screening->end_not_cured Growth end_cured Cured Strain: Plasmid Absent, Vancomycin Susceptible plasmid_analysis->end_cured No Plasmid Band mic_testing->end_cured Decreased MIC

Caption: Experimental workflow for plasmid curing and confirmation.

Confirmation of Plasmid Curing

It is essential to confirm that the observed loss of vancomycin resistance is due to the elimination of the plasmid and not a result of spontaneous mutation.

5.1. Plasmid DNA Analysis:

  • Perform plasmid DNA extraction from both the wild-type and the potential cured colonies.

  • Analyze the extracted DNA by agarose gel electrophoresis. The absence of the plasmid band in the cured strain, which is present in the wild-type, confirms successful curing.

5.2. Antimicrobial Susceptibility Testing:

  • Determine the vancomycin MIC for both the wild-type and the cured strains using a standardized method such as broth microdilution or E-test. A significant decrease in the MIC for the cured strain confirms that the resistance was plasmid-mediated.

By following these protocols and confirmation steps, researchers can reliably investigate the role of plasmids in vancomycin resistance, providing valuable insights for the development of novel therapeutic strategies to combat antibiotic-resistant bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vancomycin Hydrochloride Dosage for In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vancomycin (B549263) Hydrochloride for in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: Which is the reference method for vancomycin susceptibility testing?

According to the Clinical and Laboratory Standards Institute (CLSI), broth microdilution (BMD) is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.[1] However, due to its labor-intensive nature, many clinical laboratories use alternative methods.[1]

Q2: What are the common alternative methods for vancomycin MIC determination?

Commonly used alternative methods include:

  • E-test (Gradient Diffusion): This method is considered more sensitive for MIC determination and is often used to assess the exact MIC, as it allows for the visualization of small colonies around the zone of inhibition.[2]

  • Automated Systems (e.g., Vitek 2, MicroScan): These systems are widely used for their convenience and high throughput. However, they may not always reliably detect vancomycin-intermediate S. aureus (VISA) or vancomycin-resistant S. aureus (VRSA).[3][4] Some studies have shown discrepancies between automated systems and reference methods.[5]

  • Vancomycin Agar (B569324) Screen Plates: These are used to screen for potential vancomycin resistance. Growth of more than one colony on an agar plate containing a specific concentration of vancomycin (typically 6 µg/ml) indicates a positive result and warrants further MIC testing.[4][6]

Q3: Why do I get different vancomycin MIC values for the same isolate using different testing methods?

Discrepancies in vancomycin MIC values between different methods are a well-documented issue.[3][5][7] For instance, E-test results are often one twofold dilution higher than MICs determined by CLSI broth or agar dilution methods.[7] Automated systems may also yield different results compared to reference methods.[3][5] It is crucial to be aware of the limitations of each method and to confirm unexpected results, especially those close to the susceptibility breakpoint.[8]

Q4: What are Vancomycin-Intermediate S. aureus (VISA) and Heteroresistant VISA (hVISA)?

  • VISA (Vancomycin-Intermediate S. aureus) : These strains show intermediate resistance to vancomycin with MICs of 4-8 µg/mL.[3][9]

  • hVISA (Heteroresistant Vancomycin-Intermediate S. aureus) : These strains are a subpopulation of S. aureus that appear susceptible to vancomycin by standard testing but contain a subpopulation of cells that can grow in the presence of intermediate concentrations of vancomycin.[10] Detecting hVISA is challenging with standard methods and may require specialized techniques like population analysis profiling (PAP).[10][11]

Q5: What should I do if I suspect a VISA or VRSA isolate?

If you suspect a VISA or VRSA isolate, it is critical to:

  • Ensure the culture is pure.

  • Repeat the susceptibility test using a validated MIC method, such as broth microdilution.[6]

  • Confirm the organism identification.[6]

  • For confirmed VISA or VRSA, notify your institution's infection control department and relevant public health authorities.[6][12]

Troubleshooting Guide

Problem: Inconsistent MIC results for the same isolate.

  • Possible Cause: Variation in testing methodology.

  • Solution:

    • Confirm that the same testing method and standard operating procedure were used for all replicates.

    • If different methods were used (e.g., E-test vs. automated system), be aware that method-dependent variations are common.[3][7]

    • For critical isolates or those with MICs near the breakpoint, confirm the result using the reference broth microdilution method.[8]

Problem: No zone of inhibition observed with the disk diffusion method.

  • Possible Cause: Disk diffusion is not a reliable method for determining vancomycin susceptibility in S. aureus.[6]

  • Solution: Use an MIC-based method such as broth microdilution, E-test, or a validated automated system.

Problem: Growth on a vancomycin screen agar plate, but the isolate appears susceptible by an automated method.

  • Possible Cause: Automated systems may fail to detect some VISA or hVISA strains.[4] The screen agar is a more sensitive screening tool for potential resistance.

  • Solution: Perform a confirmatory MIC test using a reference method like broth microdilution.[6]

Problem: "MIC creep" is observed over time in serial isolates from the same patient.

  • Possible Cause: This phenomenon, where MICs increase but may remain within the susceptible range, can be associated with prolonged vancomycin therapy and may lead to treatment failure.[1]

  • Solution: Monitor vancomycin MICs for isolates from patients on long-term therapy. Consider alternative therapies if a significant increase in MIC is observed, even if it remains within the "susceptible" range.[5]

Data Presentation

Table 1: Comparison of Vancomycin MIC values for MRSA by Different Methods

MethodMIC Range (µg/mL)Modal MIC (µg/mL)Agreement with Broth MicrodilutionReference
Broth Microdilution (BMD)0.5 - 21-[7]
Agar Dilution0.5 - 21High[7]
E-test0.5 - 22Consistently one dilution higher[7]
Vitek 20.5 - 21 or 2Variable[3][13]

Table 2: CLSI Breakpoints for Vancomycin against Staphylococcus aureus

InterpretationMIC (µg/mL)
Susceptible (S)≤ 2
Intermediate (I)4 - 8
Resistant (R)≥ 16
Source: Based on CLSI guidelines.[8]

Experimental Protocols

Broth Microdilution (BMD) Method for Vancomycin MIC

This protocol is a generalized procedure based on CLSI guidelines.

  • Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin hydrochloride of known concentration.

  • Prepare Serial Dilutions: Perform serial twofold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no vancomycin) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.

E-test (Gradient Diffusion) Method
  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, streak the inoculum evenly over the entire surface of a Mueller-Hinton agar plate.

  • Apply E-test Strip: Aseptically apply the vancomycin E-test strip to the surface of the agar.

  • Incubate: Incubate the plate at 35°C for 16-20 hours.

  • Read Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Vancomycin Agar Screen Plate
  • Prepare Agar: Use a commercially prepared Brain Heart Infusion (BHI) agar plate containing 6 µg/ml of vancomycin.[6]

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Spot 10 µL of the inoculum onto the agar surface.[6]

  • Incubate: Incubate the plate at 35°C for a full 24 hours.

  • Read Results: Examine the plate for growth. The growth of more than one colony is considered a positive result and indicates potential resistance.[6]

Visualizations

Experimental_Workflow_Vancomycin_MIC cluster_prep Preparation cluster_methods MIC Determination Methods cluster_incubation Incubation cluster_results Results & Interpretation start Start: Isolate Pure Culture prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum bmd Broth Microdilution (Reference Method) prep_inoculum->bmd Inoculate dilutions etest E-test (Gradient Diffusion) prep_inoculum->etest Swab plate & apply strip automated Automated System (e.g., Vitek 2) prep_inoculum->automated Load instrument agar_screen Vancomycin Agar Screen (6 µg/mL) prep_inoculum->agar_screen Spot plate incubate Incubate at 35°C (16-24 hours) bmd->incubate etest->incubate automated->incubate agar_screen->incubate read_mic Read MIC Value (µg/mL) incubate->read_mic read_screen Check for Growth incubate->read_screen interpret Interpret based on CLSI Breakpoints read_mic->interpret read_screen->interpret confirm Confirm anomalous results with reference method interpret->confirm MIC near breakpoint or Screen Positive

Caption: Workflow for Vancomycin MIC Determination.

Troubleshooting_Logic cluster_method_eval Method Specific Considerations start Anomalous Result Observed (e.g., High MIC, Discrepancy) check_purity Check Culture Purity start->check_purity check_protocol Verify Protocol Adherence (Inoculum, Media, Incubation) start->check_protocol check_method Review Testing Method Used start->check_method retest Retest with the same method check_purity->retest check_protocol->retest automated_issue Automated System? (Known for VISA/hVISA detection issues) check_method->automated_issue disk_issue Disk Diffusion? (Not recommended for S. aureus) check_method->disk_issue etest_issue E-test vs. BMD? (Known one-dilution difference) check_method->etest_issue final_report Report Confirmed MIC retest->final_report confirm_bmd Confirm with Broth Microdilution (Reference Method) confirm_bmd->final_report automated_issue->confirm_bmd disk_issue->confirm_bmd etest_issue->confirm_bmd

Caption: Troubleshooting Logic for Anomalous Vancomycin MIC Results.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Vancomycin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor oral bioavailability of vancomycin (B549263) in a research setting.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of vancomycin so low?

Vancomycin exhibits poor oral bioavailability (less than 10%) primarily due to its physicochemical properties.[1][2] It is a large, hydrophilic glycopeptide antibiotic with a high molecular weight of approximately 1485.7 Da.[3][4][5] These characteristics hinder its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal epithelium.[5][6]

2. What are the primary strategies to enhance the oral absorption of vancomycin for research purposes?

The most promising and widely researched strategy is the encapsulation of vancomycin into nanocarriers.[3][6][7] These nanoformulations protect vancomycin from degradation in the gastrointestinal tract (GIT), enhance its permeation across the intestinal mucosa, and can prolong its residence time at the absorption site.[3][8] Various types of nanocarriers have been investigated, including liposomes, niosomes, polymeric nanoparticles (e.g., PLGA), and silica (B1680970) nanoparticles.[3][7][9]

3. How do nanocarriers improve the intestinal permeability of vancomycin?

Nanocarriers can enhance intestinal permeability through several mechanisms:

  • Protection from Degradation: They shield the vancomycin from the harsh acidic and enzymatic environment of the stomach and intestines.[3]

  • Mucoadhesion: Some nanocarriers possess mucoadhesive properties, which increase their residence time in the GIT, allowing for a longer period for absorption.[3]

  • Enhanced Cellular Uptake: Nanoparticles can be taken up by epithelial cells via endocytosis or through M cells in the Peyer's patches of the gut-associated lymphoid tissue.[3]

  • Paracellular Transport: Certain nanocarrier components, such as cationic surfactants, can transiently open the tight junctions between epithelial cells, facilitating the paracellular absorption of the encapsulated drug.[3]

4. Are there other approaches besides nanocarriers?

While nanocarriers are the most extensively studied approach, research has also explored the use of chemical permeation enhancers.[10][11] These are molecules that can reversibly disrupt the structure of the intestinal epithelium to allow for increased drug absorption. However, potential toxicity and membrane damage are significant concerns with this approach.[10] Additionally, structural modifications of the vancomycin molecule itself are being investigated to improve its pharmacokinetic profile.[12][13]

5. What is a suitable animal model for in vivo studies of oral vancomycin formulations?

Rats are a commonly used and appropriate animal model for these studies.[14][15][16] They allow for the investigation of pharmacokinetic parameters such as Cmax, AUC, and overall bioavailability following oral administration of different vancomycin formulations.

6. How does the gut microbiome affect oral vancomycin?

Oral vancomycin, even with its poor absorption, can significantly impact the gut microbiota.[17][18] It can decrease microbial diversity, particularly affecting gram-positive bacteria of the Firmicutes phylum.[17] This alteration of the gut microbiome can, in turn, influence host physiology, including bile acid metabolism and insulin (B600854) sensitivity.[17] For researchers studying the systemic effects of orally delivered vancomycin, it is crucial to consider the potential confounding effects of its impact on the gut microbiome.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of Vancomycin in Nanoparticles

  • Possible Cause 1: Suboptimal Formulation Parameters. The ratio of the drug to the polymer or lipid, the type and concentration of surfactants, and the pH of the preparation medium can all significantly affect encapsulation efficiency.

    • Troubleshooting Tip: Systematically optimize the formulation by varying these parameters. For instance, in liposomal formulations, adjusting the lipid composition and drug-to-lipid ratio can improve encapsulation.

  • Possible Cause 2: High Water Solubility of Vancomycin. Vancomycin's hydrophilic nature can lead to its partitioning into the external aqueous phase during nanoparticle formation.

    • Troubleshooting Tip: Employ techniques that are better suited for hydrophilic drugs, such as the double emulsion-solvent evaporation method for PLGA nanoparticles.[7] This method involves an initial water-in-oil emulsion to entrap the aqueous drug solution, followed by a second emulsification in an external aqueous phase.

  • Possible Cause 3: Inefficient Purification Method. Loss of encapsulated drug can occur during the removal of unencapsulated vancomycin.

    • Troubleshooting Tip: Use a gentle purification method like ultracentrifugation with a pellet resuspension or dialysis with a high molecular weight cutoff membrane to separate the nanoparticles from the free drug.

Issue 2: Inconsistent or Poor In Vivo Bioavailability Results

  • Possible Cause 1: Instability of the Nanoformulation in the GIT. The nanocarriers may be degrading prematurely in the acidic or enzymatic environment of the gastrointestinal tract.

    • Troubleshooting Tip: Incorporate components that enhance stability. For example, using tetraether lipids in liposomal formulations can increase their stability in the GIT.[14] Enteric coating of the nanoparticles can also protect them from the harsh stomach environment.

  • Possible Cause 2: Variability in Animal Gavage Technique. Inconsistent administration can lead to significant variations in absorption.

    • Troubleshooting Tip: Ensure that the gavage is performed by a trained individual and that the formulation is delivered directly into the stomach or duodenum as intended by the experimental design.[16]

  • Possible Cause 3: Inappropriate Dosing or Sampling Schedule. The timing of blood sample collection might not be capturing the peak plasma concentration (Cmax) or the full absorption profile.

    • Troubleshooting Tip: Conduct a pilot study with a more frequent sampling schedule to determine the optimal time points for collecting blood samples to accurately calculate pharmacokinetic parameters.

Issue 3: High Polydispersity Index (PDI) of Nanoparticles

  • Possible Cause 1: Inadequate Mixing or Homogenization. Insufficient energy input during nanoparticle formation can result in a wide range of particle sizes.

    • Troubleshooting Tip: Optimize the homogenization or sonication parameters (e.g., speed, time, power) to ensure uniform particle size reduction. For microfluidic synthesis of niosomes, adjusting the flow rate ratios can help achieve a narrow size distribution.[19]

  • Possible Cause 2: Aggregation of Nanoparticles. The nanoparticles may be unstable in suspension and prone to clumping.

    • Troubleshooting Tip: Ensure that the nanoparticles have a sufficient surface charge (zeta potential) to induce electrostatic repulsion and prevent aggregation. For cationic nanoparticles, a zeta potential of +30 mV or higher is generally desirable. Also, consider adding stabilizers to the formulation.

Data on Enhanced Oral Bioavailability of Vancomycin Formulations

The following tables summarize quantitative data from various studies on strategies to improve the oral bioavailability of vancomycin.

Table 1: In Vivo Pharmacokinetic Improvements of Oral Vancomycin Nanoformulations in Rats

Formulation TypeKey FindingsReference
Cationic Nanocarrier (Leciplex)2.99-fold increase in Cmax and 3.41-fold increase in AUC₀₋₁₂ compared to vancomycin solution.[3][20][21]
Archaeosomal Nanocarriers (GDGT liposomes)9-fold increase in oral bioavailability (AUC) compared to free vancomycin.[15]
Archaeosomal Nanocarriers (ALE liposomes)4-fold increase in oral bioavailability (AUC) compared to free vancomycin.[15]
CPP-modified GCTE-stabilized LiposomesApproximately 5-fold increase in oral bioavailability.[14]

Table 2: In Vitro and Ex Vivo Permeability Enhancements of Oral Vancomycin Formulations

Formulation TypeExperimental ModelKey FindingsReference
Cationic Nanocarrier (Leciplex)Ex vivo rat intestine2.3-fold increase in intestinal permeability compared to vancomycin solution.[3][21]
Silica Nanoparticles (large pore, negative charge)Caco-2 cell monolayerUp to 6-fold enhancement in permeability.[9]
PLGA NanoparticlesIn vitro intestinal permeability modelNotable increase in intestinal permeability.[7]

Key Experimental Protocols

1. Preparation of Vancomycin-Loaded Cationic Nanocarriers (Leciplex) by Thin Film Hydration

  • Objective: To encapsulate vancomycin in a cationic nanocarrier system to enhance its oral absorption.

  • Materials: Soya phosphatidylcholine, cholesterol, cationic surfactant (e.g., cetylpyridinium (B1207926) chloride), vancomycin hydrochloride, chloroform (B151607), methanol (B129727), phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve soya phosphatidylcholine, cholesterol, and the cationic surfactant in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of theflask.

    • Place the flask under a vacuum overnight to ensure complete removal of any residual solvent.

    • Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature.

    • Subject the resulting suspension to sonication using a probe sonicator to reduce the particle size and form a homogenous nano-dispersion.

    • Separate the unencapsulated vancomycin by ultracentrifugation. Resuspend the pellet containing the vancomycin-loaded nanocarriers in fresh PBS.

    • Characterize the formulation for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

2. Ex Vivo Intestinal Permeation Study using Franz Diffusion Cells

  • Objective: To evaluate the permeation of vancomycin from a nanoformulation across the intestinal mucosa compared to a free drug solution.

  • Materials: Male Wistar rats, Franz diffusion cells, freshly prepared vancomycin nanoformulation, vancomycin solution, Krebs-Ringer solution, water bath with magnetic stirrer.

  • Procedure:

    • Euthanize a rat and carefully excise a segment of the jejunum.

    • Wash the intestinal segment with cold Krebs-Ringer solution to remove any luminal contents.

    • Cut the segment into appropriate lengths and mount it between the donor and receptor chambers of the Franz diffusion cells with the mucosal side facing the donor chamber.

    • Fill the receptor chamber with fresh Krebs-Ringer solution and maintain the temperature at 37°C with continuous stirring.

    • Add the vancomycin nanoformulation or the control vancomycin solution to the donor chamber.

    • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots from the receptor chamber and replace them with an equal volume of fresh, pre-warmed Krebs-Ringer solution.

    • Analyze the concentration of vancomycin in the collected samples using a validated analytical method such as HPLC.[22][23][24]

    • Calculate the cumulative amount of vancomycin permeated per unit area and the steady-state flux (Jss).

3. In Vivo Pharmacokinetic Study in a Rat Model

  • Objective: To determine and compare the oral bioavailability of a vancomycin nanoformulation and a control vancomycin solution.

  • Materials: Male Wistar rats, vancomycin nanoformulation, vancomycin solution, oral gavage needles, heparinized microcentrifuge tubes, analytical equipment for vancomycin quantification in plasma (e.g., LC-MS/MS).[22][25][26]

  • Procedure:

    • Fast the rats overnight with free access to water before the experiment.

    • Divide the rats into two groups: the control group receiving the vancomycin solution and the test group receiving the vancomycin nanoformulation.

    • Administer the respective formulations to the rats via oral gavage at a specified dose (e.g., 20 mg/kg).[16]

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

    • Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Determine the concentration of vancomycin in the plasma samples using a validated LC-MS/MS method.

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

    • Calculate the relative oral bioavailability of the nanoformulation compared to the control solution.

Visualizations

G cluster_0 Challenges to Oral Vancomycin Absorption cluster_1 Limiting Factors Vanco Vancomycin GIT Gastrointestinal Lumen Vanco->GIT Oral Administration Epithelium Intestinal Epithelium GIT->Epithelium Poor Permeation Blood Systemic Circulation Epithelium->Blood Negligible Absorption (<10%) MW High Molecular Weight Hydro Hydrophilic Nature Size Large Molecular Size G cluster_0 Nanocarrier-Mediated Oral Delivery Workflow Formulation 1. Vancomycin Encapsulation in Nanocarrier Admin 2. Oral Administration to Animal Model (Rat) Formulation->Admin Absorption 3. GIT Transit & Enhanced Absorption Admin->Absorption Sampling 4. Serial Blood Sampling Absorption->Sampling Analysis 5. Plasma Vancomycin Quantification (LC-MS/MS) Sampling->Analysis PK 6. Pharmacokinetic Analysis (AUC, Cmax, Bioavailability) Analysis->PK G cluster_0 Mechanism of Enhanced Permeability cluster_1 Systemic Circulation Nanocarrier Vancomycin-Loaded Nanocarrier (e.g., Liposome) Mucus Mucus Layer Nanocarrier->Mucus Mucoadhesion Epithelium Enterocyte Tight Junction Enterocyte Mucus->Epithelium:cell1 Endocytosis (Transcellular) Mucus->Epithelium:tj TJ Opening (Paracellular) Blood Bloodstream Epithelium->Blood Increased Drug Absorption

References

Strategies to prevent Vancomycin degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing vancomycin (B549263) degradation in long-term experiments.

Troubleshooting Guide

Problem: I observed a precipitate in my vancomycin solution during a long-term experiment at room temperature.

  • Possible Cause 1: Degradation. Vancomycin can degrade into less soluble crystalline degradation products (CDP-1).[1][2][3] This process is accelerated by time and temperature. At room temperature, significant degradation and precipitation can occur. For instance, 50% of vancomycin can degrade after 16 hours at room temperature, with 90% degrading to CDP-1 after 40 hours.[3]

  • Solution 1: Temperature Control. Store vancomycin solutions at 4°C when not in immediate use. Studies have shown that vancomycin solutions (5 and 10 mg/mL) are stable for up to 58 days at 4°C.[4][5] For longer-term storage, aliquoting and freezing at -85°C can prevent degradation.[6]

  • Possible Cause 2: High Concentration in Saline. High concentrations of vancomycin (e.g., 80 mg/mL) in saline solutions can lead to the formation of visible particles and gels, especially after 22-24 hours at room temperature.[4][7] This may be due to excipients like mannitol (B672) in the formulation.

  • Solution 2: Choice of Solvent. For high concentrations of vancomycin, consider using 5% dextrose in water (D5W) as the solvent, as it has been shown to be more stable than saline at high concentrations.[8][9]

  • Possible Cause 3: pH Shift. The pH of the solution can influence vancomycin stability. Although vancomycin is most stable in an acidic pH range of 3 to 5, shifts in pH outside this range can promote degradation.[10][11]

  • Solution 3: pH Monitoring and Buffering. Monitor the pH of your stock solutions. If the experimental conditions are expected to alter the pH, consider using a buffer system that maintains the pH within the optimal range for vancomycin stability.

Problem: My vancomycin solution has changed color.

  • Possible Cause: Color change can be an indicator of chemical degradation.

  • Solution: Discard the solution. Prepare fresh vancomycin solutions for your experiments. To prevent this, always store solutions under the recommended conditions (refrigerated and protected from light) and use them within their established stability period.

Problem: I am seeing a loss of vancomycin activity in my long-term cell culture experiment.

  • Possible Cause: Vancomycin in the culture medium is likely degrading over time at 37°C. The degradation of vancomycin is temperature-dependent, with hydrolytic processes occurring more rapidly at higher temperatures.[10]

  • Solution 1: Frequent Media Changes. Replenish the cell culture medium containing vancomycin more frequently to maintain an effective concentration of the antibiotic.

  • Solution 2: Higher Initial Concentration. While being mindful of potential cytotoxicity, a slightly higher initial concentration of vancomycin could be used to compensate for the degradation over the course of the experiment. However, this should be carefully validated for your specific cell line.

  • Solution 3: Stability-Indicating Assay. Use a stability-indicating assay like HPLC to quantify the concentration of active vancomycin in your culture medium over time. This will help you to determine the actual degradation rate under your specific experimental conditions and adjust your protocol accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of vancomycin?

A1: The primary degradation product of vancomycin is a biologically inactive crystalline product known as CDP-1.[2][3] This is formed through a hydrolytic process.[3]

Q2: What are the optimal storage conditions for vancomycin solutions to prevent degradation?

A2: For long-term storage, vancomycin solutions should be stored at 4°C and protected from light. Under these conditions, solutions of 5 and 10 mg/mL in 5% dextrose have been found to be stable for at least 58 days.[5][12] For shorter periods, vancomycin at 5 mg/mL is stable for 7 days at 4°C when protected from light.[4] Lyophilized vancomycin powder should be stored at room temperature (20°C to 25°C).[13]

Q3: How does pH affect vancomycin stability?

A3: Vancomycin is most stable in a pH range of 3 to 5.[10][11] Decomposition is more pronounced in alkaline conditions compared to acidic conditions.[14]

Q4: Can I freeze vancomycin solutions for long-term storage?

A4: Yes, freezing is a viable option for long-term storage. Storing vancomycin solutions at -85°C has been shown to prevent the formation of degradation products.[6] It is recommended to aliquot the solution before freezing to avoid repeated freeze-thaw cycles.

Q5: What is the impact of light on vancomycin stability?

A5: While temperature and pH are the most critical factors, protecting vancomycin solutions from light is also recommended as a precautionary measure to prevent potential photodegradation. Several stability studies specify the need for protection from light.[4]

Q6: Does the choice of diluent affect vancomycin stability?

A6: Yes, the diluent can impact stability, especially at high concentrations. For instance, 5% dextrose in water (D5W) is recommended over 0.9% sodium chloride (saline) for high concentrations of vancomycin (e.g., 62.5 and 83.3 mg/mL) to prevent precipitation.[8][9]

Data Presentation

Table 1: Stability of Vancomycin Solutions under Different Storage Conditions

ConcentrationDiluentStorage TemperatureDurationRemaining ConcentrationReference
5 and 10 mg/mL5% Dextrose4°C58 days>90%[5]
5 mg/mLPVC bags22°C (Room Temp)48 hoursStable[4]
5 mg/mLPVC bags4°C (Protected from light)7 daysStable[4]
83.3 mg/mL5% Dextrose37°C72 hoursStable[4]
25 mg/mLOra-Sweet & Water4°C75 days>93.6%[6]
25 mg/mLOra-Sweet & Water25°C26-30 days>90.0%[6]
62.5 and 83.3 mg/mL0.9% NaClRoom Temperature24-48 hours>90%[8][9]
62.5 and 83.3 mg/mL5% DextroseRoom Temperature48 hours>90%[8][9]

Table 2: Conditions for Forced Degradation of Vancomycin

Stress ConditionParametersApproximate DegradationReference
Heat+80°C for 300 minutes~20%[4][7]
Acid4 N HCl at 20°C for 2 hours~20%[4][7]
Base4 N NaOH at 20°C for 15 minutes~20%[4][7]
Oxidation1% H₂O₂ at 20°C for 3 hours~20%[4][7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Vancomycin Quantification

This protocol outlines a general method for determining the concentration of vancomycin and detecting its degradation products using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Vancomycin Hydrochloride standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Phosphate buffer

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: An isocratic mobile phase can be composed of 9% (v/v) acetonitrile containing 0.3% formic acid and 91% (v/v) of an aqueous solution with 0.3% formic acid.[15]

  • Flow Rate: 0.25 mL/min[15]

  • Injection Volume: 75 µL[15]

  • Detection Wavelength: 220 nm[15] or 280 nm[4]

  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Prepare a stock solution of vancomycin standard in water.

  • Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 40 to 200 µg/mL.[4]

5. Sample Preparation:

  • Collect samples from your experiment at specified time points.

  • Dilute the samples with an appropriate solvent (e.g., water or mobile phase) to a theoretical concentration within the range of your standard curve (e.g., 100 µg/mL).[4][7]

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Monitor the chromatogram for the vancomycin peak and any new peaks that may correspond to degradation products. The retention time of vancomycin is typically around 3.08 minutes under certain conditions.[7] Degradation products will have different retention times.[7]

7. Data Interpretation:

  • Quantify the vancomycin concentration in your samples using the calibration curve.

  • Express the stability as a percentage of the initial concentration. A solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[7]

Visualizations

Vancomycin_Degradation_Pathway Vancomycin Active Vancomycin Degradation_Process Hydrolysis Vancomycin->Degradation_Process  Temperature  pH > 5.7  Time CDP1 CDP-1 (Crystalline Degradation Product 1) Biologically Inactive Degradation_Process->CDP1

Caption: Vancomycin degradation pathway to the inactive CDP-1.

Vancomycin_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Vancomycin Solution (e.g., in D5W or Saline) Store Store at 4°C Protect from Light Prep->Store Start Start Long-Term Experiment (e.g., Cell Culture) Store->Start Sampling Collect Samples at Timepoints (T0, T1, T2...) Start->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Concentration & Detect Degradation Products HPLC->Data Decision Concentration ≥90%? Data->Decision Stable Stable Decision->Stable Yes Unstable Unstable: Troubleshoot (e.g., Adjust Protocol) Decision->Unstable No

Caption: Workflow for assessing vancomycin stability in experiments.

References

Troubleshooting unexpected results in Vancomycin resistance assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Vancomycin (B549263) resistance assays.

Frequently Asked Questions (FAQs)

Q1: Why do my Vancomycin Minimum Inhibitory Concentration (MIC) results vary between different testing methods?

A1: Discrepancies in Vancomycin MIC values are commonly observed between different susceptibility testing methods.[1][2][3][4] Methods such as broth microdilution (BMD), Etest, and various automated systems (e.g., Vitek 2, MicroScan) can yield different results for the same isolate.[1][3][5] For instance, E-test results are often one to two dilutions higher than those from BMD, while some automated systems may produce lower MICs.[3][6] This variability can be attributed to differences in inoculum preparation, reading methods (manual vs. automated), and the inherent precision of each technique, which is typically within one doubling dilution.[2][7]

Q2: I have a Staphylococcus aureus isolate with a susceptible Vancomycin MIC, but the patient is not responding to therapy. What could be the issue?

A2: This scenario could indicate the presence of heteroresistant vancomycin-intermediate S. aureus (hVISA).[7][8] hVISA strains consist of a mixed population of cells, where the majority are susceptible to vancomycin, but a subpopulation is resistant.[7] Standard susceptibility testing methods may fail to detect this resistant subpopulation, leading to a susceptible MIC result.[8][9][10] Specialized screening methods are required to detect hVISA.[7][11]

Q3: My VRE (Vancomycin-Resistant Enterococci) screening agar (B569324) is showing growth, but subsequent MIC testing indicates susceptibility. Why is this happening?

A3: This can be due to several factors leading to false-positive results on VRE screening media. Some non-enterococcal organisms can grow on these selective agars. Additionally, some Enterococcus species with intrinsic low-level vancomycin resistance (e.g., E. gallinarum, E. casseliflavus) can grow on screening plates but would not be considered clinically significant VRE. It has also been noted that the age of patients screened can impact the utility of certain VRE media.[12] Furthermore, the presence of the vanB gene in anaerobic gut bacteria can lead to false-positive PCR screening results without the presence of VRE.[13]

Q4: Is the disk diffusion method reliable for determining Vancomycin susceptibility?

A4: The disk diffusion method is generally not recommended for determining Vancomycin susceptibility in S. aureus.[14][15] This is because vancomycin, being a large molecule, diffuses poorly in agar, which can lead to unreliable and inaccurate results.[11] Specifically, it may fail to detect low-level resistance.[7] For enterococci, the disk diffusion test has been shown to incorrectly categorize strains with intermediate resistance as susceptible.[16][17]

Troubleshooting Guide

Issue 1: Inconsistent Vancomycin MIC Results for the Same Isolate

Potential Causes:

  • Methodological Differences: As highlighted in the FAQs, different methods have inherent variability.[1][2][3][4]

  • Inoculum Preparation: Incorrect inoculum density can significantly affect MIC results.

  • Incubation Conditions: Variations in incubation time, temperature, or atmosphere can alter bacterial growth and antibiotic activity.

  • Media Composition: Differences in Mueller-Hinton agar or broth formulations between manufacturers can influence results.

  • Reading of Results: Subjective interpretation of growth inhibition, especially with manual methods, can lead to discrepancies.

Solutions:

  • Standardize Protocols: Ensure that the same, validated protocol is used consistently across all experiments.

  • Use a Reference Method: Broth microdilution (BMD) is considered the "gold standard" for MIC determination.[18] Use BMD to confirm unexpected results from other methods.

  • Calibrate Equipment: Regularly calibrate and maintain all equipment, including pipettes and automated systems.

  • Include Quality Control Strains: Always include appropriate quality control (QC) strains with known MIC values in each assay run to ensure the validity of the results.

Data Presentation: Comparison of Vancomycin MIC Methods
MethodGeneral Trend Compared to Broth Microdilution (BMD)Agreement with BMDReference
Etest Tends to be 1-2 dilutions higherSuboptimal to good[1][3][6][19]
Vitek 2 Can be higher or lower depending on the studyVariable[1][3][5]
MicroScan Tends to be higherLow essential agreement in some studies[2][5]
Phoenix High essential agreementGood[2][5]
Issue 2: Suspected hVISA/VISA Not Detected by Routine Methods

Potential Causes:

  • Low Frequency of Resistant Subpopulation: The resistant subpopulation in hVISA may be too small to be detected by standard inoculum sizes used in routine MIC testing.[7]

  • Inappropriate Screening Method: Standard methods are not designed to detect the subtle resistance of hVISA.[8][9][10]

Solutions:

  • Perform Specialized Screening: Use methods like the macro Etest (MET) or population analysis profile-area under the curve (PAP-AUC) for hVISA detection.[20]

  • Use Vancomycin Screening Agar: Brain heart infusion (BHI) agar containing 6 µg/ml of vancomycin can be used to screen for VISA and some hVISA strains.[14]

  • Increase Inoculum: Some screening methods for hVISA utilize a higher inoculum to increase the chances of detecting the resistant subpopulation.[7]

Issue 3: False-Positive Results in VRE Screening

Potential Causes:

  • Growth of Non-VRE Organisms: Other bacteria may be resistant to the selective agents in the media.

  • Intrinsic Resistance: As mentioned, some Enterococcus species possess intrinsic, low-level vancomycin resistance.

  • Contamination: Cross-contamination during sample processing can lead to erroneous results.

Solutions:

  • Confirmation Testing: Always confirm positive screens with a genotypic test (PCR for vanA/vanB) and a phenotypic test (MIC determination).

  • Species Identification: Identify the Enterococcus species to rule out those with intrinsic resistance.

  • Aseptic Technique: Adhere to strict aseptic techniques during all stages of sample handling and processing.

Issue 4: No Amplification or Unexpected Bands in vanA/vanB PCR

Potential Causes:

  • Poor DNA Quality: Impure or degraded DNA can inhibit PCR.

  • Incorrect PCR Conditions: Suboptimal annealing temperature, extension time, or cycle number can lead to failed or non-specific amplification.[21]

  • Primer Issues: Primer degradation or incorrect primer design can result in no amplification.

  • PCR Inhibition: Substances from the sample matrix can inhibit the polymerase enzyme.[22]

Solutions:

  • DNA Quality Control: Assess DNA purity and integrity using spectrophotometry or gel electrophoresis.

  • Optimize PCR Protocol: Perform a temperature gradient PCR to determine the optimal annealing temperature. Adjust extension times based on the expected amplicon size.[21]

  • Use Positive and Negative Controls: Include positive control DNA (from a known vanA/vanB positive strain) and a no-template control in every PCR run.

  • Dilute DNA Template: Diluting the DNA template can reduce the concentration of PCR inhibitors.

Experimental Protocols

Broth Microdilution (BMD) for Vancomycin MIC
  • Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the vancomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.[1]

  • Read Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

PCR for Detection of vanA and vanB Genes
  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers for vanA and vanB, and nuclease-free water.

  • PCR Amplification:

    • Add extracted DNA to the PCR master mix.

    • Perform PCR using a thermal cycler with the following general conditions (specific temperatures and times may need optimization):

      • Initial Denaturation: 95°C for 5-10 minutes.

      • Cycling (30-40 cycles):

        • Denaturation: 95°C for 30-60 seconds.

        • Annealing: 50-60°C for 30-60 seconds (primer-dependent).

        • Extension: 72°C for 60 seconds.

      • Final Extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose (B213101) gel stained with an appropriate DNA stain.

  • Interpretation: The presence of a band of the expected size for vanA or vanB indicates a positive result.

Visualizations

Vancomycin Resistance Signaling Pathway (VanA-type)

VanA_Pathway cluster_products Resistance Proteins Vancomycin Vancomycin (extracellular) VanS VanS P Vancomycin->VanS D_Ala_D_Ala D-Ala-D-Ala Precursor Vancomycin->D_Ala_D_Ala sequesters VanR VanR P VanS:f1->VanR:f0 phosphorylates Promoter Promoter Region VanR:f1->Promoter vanH vanH Promoter->vanH transcription vanA vanA Promoter->vanA transcription vanX vanX Promoter->vanX transcription VanH_protein VanH (Dehydrogenase) vanH->VanH_protein VanA_protein VanA (Ligase) vanA->VanA_protein VanX_protein VanX (Dipeptidase) vanX->VanX_protein CellWall Cell Wall Synthesis D_Ala_D_Ala->CellWall blocked D_Ala_D_Lac D-Ala-D-Lac Precursor D_Ala_D_Lac->CellWall incorporated VanA_protein->D_Ala_D_Lac synthesizes VanX_protein->D_Ala_D_Ala cleaves

Caption: VanA-type vancomycin resistance signaling pathway.

Experimental Workflow: Troubleshooting Unexpected MIC

MIC_Workflow start Unexpected MIC Result (e.g., high MIC, discrepancy) check_purity 1. Verify Isolate Purity (Re-streak on agar) start->check_purity mixed_culture Mixed Culture Detected check_purity->mixed_culture re_isolate Re-isolate and Repeat Assay mixed_culture->re_isolate Yes pure_culture Culture is Pure mixed_culture->pure_culture No re_isolate->start review_protocol 2. Review Protocol and QC Data pure_culture->review_protocol qc_fail QC Out of Range review_protocol->qc_fail troubleshoot_assay Troubleshoot Assay (Reagents, Incubation, etc.) qc_fail->troubleshoot_assay Yes qc_pass QC In Range qc_fail->qc_pass No troubleshoot_assay->start confirm_mic 3. Confirm with Reference Method (Broth Microdilution) qc_pass->confirm_mic mic_confirmed MIC Confirmed confirm_mic->mic_confirmed mic_not_confirmed MIC Not Confirmed confirm_mic->mic_not_confirmed further_tests 4. Consider Further Tests (e.g., hVISA screen, PCR for van genes) mic_confirmed->further_tests Yes report_discrepancy Report as Method Discrepancy mic_not_confirmed->report_discrepancy Yes end Final Report further_tests->end report_discrepancy->end

Caption: Logical workflow for troubleshooting unexpected vancomycin MIC results.

References

Improving the solubility of Vancomycin Hydrochloride for specific experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vancomycin (B549263) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges related to the solubility of Vancomycin Hydrochloride in experimental buffers. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure consistency and success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white to off-white crystalline solid that is highly soluble in water (>100 mg/mL) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is slightly soluble in methanol (B129727) and ethanol (B145695) and generally insoluble in less polar organic solvents such as acetone (B3395972) and ether.[1][2]

Q2: How does pH affect the solubility and stability of this compound?

A2: The solubility of this compound is highly dependent on pH.[2] It is an amphoteric molecule, meaning it can react with both acids and bases.[1] Solubility is generally greater at lower (acidic) pH values.[2] The region of maximum stability for vancomycin in solution is between pH 3.0 and 5.7.[3] At pH values above this range, particularly at or above pH 6.85, phosphate (B84403) ions can accelerate its decomposition.[3]

Q3: Can I autoclave my this compound solution to sterilize it?

A3: No, autoclaving is not recommended for sterilizing this compound solutions. The high temperatures can lead to significant degradation of the antibiotic.[3][4] Sterilization should be performed by filtration through a 0.22 µm syringe filter.

Q4: Why is my this compound solution precipitating, and how can I prevent it?

A4: Precipitation can occur for several reasons, including exceeding the solubility limit in a specific buffer, pH shifts, high concentrations, or interactions with buffer components.[5] For example, the solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is limited to approximately 5 mg/mL.[6] At higher concentrations (e.g., 60-80 mg/mL), particle formation and precipitation have been observed, which can be exacerbated by the presence of certain excipients like mannitol.[4][5] To prevent precipitation, ensure you are working within the known solubility limits for your chosen buffer system, control the pH of the solution, and prepare fresh solutions when possible. For high-concentration stock solutions, DMSO is a recommended solvent.[7]

Solubility Data Summary

The following table summarizes the aqueous solubility of this compound at various pH values. The data is derived from FDA findings which determined the volume of media required to dissolve a 250 mg dose at 37°C.[8]

pHVolume to Dissolve 250 mg (mL)Calculated Solubility (mg/mL)
1.01.78~ 140.4
3.01.27~ 196.9
4.083.8~ 3.0
5.026.3~ 9.5
7.514.2~ 17.6

Note: These values represent the solubility determined under specific experimental conditions and should be used as a guide. Actual solubility may vary depending on the exact buffer composition, temperature, and purity of the this compound.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions for experimental use.

TroubleshootingGuide start Problem: Difficulty Dissolving Vancomycin HCl q1 Is the powder forming clumps or failing to dissolve in aqueous buffer? start->q1 q2 Is the solution cloudy or has a precipitate formed after initial dissolution? start->q2 a1_1 Issue: Low Solubility in Buffer Solution: Check buffer pH. Solubility is highest at acidic pH (3-5). Consider adjusting buffer pH downwards if your experiment allows. q1->a1_1 Yes a1_2 Issue: High Concentration Solution: The desired concentration may exceed solubility limits (e.g., >5 mg/mL in PBS). Prepare a high-concentration stock in DMSO and dilute into the final buffer. q1->a1_2 Yes a1_3 Action: Use gentle warming (≤37°C) and vortexing to aid dissolution. Do not overheat as it can cause degradation. q1->a1_3 Yes a2_1 Issue: pH Shift Solution: Verify the final pH of the solution. Adding Vancomycin HCl (an acidic salt) can lower the buffer pH. Readjust if necessary. q2->a2_1 Yes a2_2 Issue: Buffer Interaction Solution: Phosphate buffers can accelerate degradation/precipitation at pH > 6.0. Consider alternative buffers like HEPES or MES for experiments at neutral pH. q2->a2_2 Yes a2_3 Issue: Aggregation Solution: High concentrations can lead to self-aggregation. Prepare solutions fresh and use immediately. If storing, filter and keep at 4°C for short-term or -20°C for long-term storage. q2->a2_3 Yes AqueousProtocol cluster_prep Preparation cluster_finish Finalization weigh 1. Weigh Vancomycin HCl add_buffer 2. Add PBS Buffer weigh->add_buffer dissolve 3. Vortex / Gentle Warming add_buffer->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter use 5. Use Immediately filter->use DMSO_Stock_Pathway start Weigh Vancomycin HCl dissolve Dissolve in DMSO (Vortex/Sonicate) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute into final experimental buffer store->dilute On day of experiment end Assay Ready dilute->end

References

Technical Support Center: Minimizing Vancomycin-Induced Nephrotoxicity in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating vancomycin-induced nephrotoxicity in preclinical animal models.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments and offers potential solutions.

Issue 1: High variability in nephrotoxicity markers within the same experimental group.

Potential Cause Troubleshooting Step
Inconsistent Vancomycin (B549263) Administration Ensure precise and consistent dosing for each animal. For intraperitoneal (IP) injections, vary the injection site to avoid localized irritation. For intravenous (IV) infusions, use a calibrated pump to maintain a constant rate.[1]
Variable Animal Health Status Use animals of the same age, sex, and from the same vendor. Acclimatize animals to the facility for at least one week before the experiment. Monitor for any underlying health issues.[2]
Differences in Hydration Status Ensure all animals have ad libitum access to water. Dehydration can exacerbate kidney injury.
Inconsistent Sample Collection and Processing Standardize the timing and method of blood and urine collection. Process all samples (e.g., centrifugation, storage) under identical conditions to minimize variability in biomarker measurements.

Issue 2: Lack of significant nephrotoxicity despite high vancomycin doses.

Potential Cause Troubleshooting Step
Inadequate Vancomycin Dose or Duration The nephrotoxic effects of vancomycin are dose- and duration-dependent.[1][2] Consider increasing the total daily dose or extending the treatment period. Preclinical studies in rats often use doses of 150-200 mg/kg/day IP for 7 days to induce nephrotoxicity.[3][4]
Animal Strain Resistance Different strains of rats and mice can exhibit varying susceptibility to drug-induced kidney injury. Sprague-Dawley and Wistar rats are commonly used and have shown susceptibility.[5][6]
Route of Administration Intravenous administration generally leads to higher and more immediate peak plasma concentrations, which can be more nephrotoxic than intraperitoneal or subcutaneous routes.[1]
Timing of Endpoint Assessment The peak of kidney injury may occur at different time points depending on the model. Collect samples at multiple time points (e.g., 24, 48, 72 hours, and 7 days) to capture the full extent of the injury.[6]

Issue 3: Unexpected mortality in the vancomycin-treated group.

Potential Cause Troubleshooting Step
Acute Toxicity from High Peak Concentrations High intravenous bolus doses can be lethal.[1] Consider administering the total daily dose in divided doses or as a continuous infusion to reduce peak plasma concentrations while maintaining the target AUC.[1]
Severe Dehydration and Electrolyte Imbalance Monitor for signs of dehydration and provide supportive care if necessary (e.g., subcutaneous saline). Monitor serum electrolytes.
Off-target Toxicity While nephrotoxicity is the primary concern, high doses of vancomycin can have other toxic effects. Perform a thorough necropsy to investigate other potential causes of death.

Frequently Asked Questions (FAQs)

Q1: What are the key mechanisms of vancomycin-induced nephrotoxicity?

A1: The primary mechanism is the accumulation of vancomycin in the proximal tubular epithelial cells of the kidneys.[1] This leads to:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation, causing damage to cellular components.[7][8]

  • Apoptosis: Programmed cell death of renal tubular cells, triggered by mitochondrial dysfunction and the activation of caspase pathways.[3][9]

  • Inflammation: Infiltration of inflammatory cells and the production of pro-inflammatory cytokines.[10]

Q2: Which biomarkers are most sensitive for detecting early vancomycin-induced kidney injury?

A2: While serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) are standard markers, they are often not sensitive enough to detect early injury. More sensitive and specific urinary biomarkers include:

  • Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells.[1]

  • Clusterin: A glycoprotein (B1211001) involved in cell clearance and tissue remodeling that is elevated in urine following tubular injury.[1]

  • N-acetyl-β-D-glucosaminidase (NAG): A lysosomal enzyme released from damaged renal tubular cells.[3]

Q3: How can I mitigate vancomycin-induced nephrotoxicity in my animal model?

A3: Several strategies can be employed:

  • Co-administration of Antioxidants: Agents like N-acetylcysteine (NAC), Vitamin E, and Vitamin C have shown protective effects by reducing oxidative stress.[9][11]

  • Dosing Regimen Optimization: Administering vancomycin in divided doses or as a continuous infusion can reduce peak plasma concentrations and subsequent toxicity.[1]

  • Hydration: Ensuring adequate hydration can help maintain renal blood flow and reduce the concentration of vancomycin in the renal tubules.

Q4: What are the typical histopathological findings in vancomycin-induced nephrotoxicity?

A4: Common findings in H&E stained kidney sections include:

  • Acute tubular necrosis, particularly in the proximal tubules.[1]

  • Loss of brush border in proximal tubular cells.

  • Tubular dilation and cast formation.

  • Interstitial inflammation with infiltration of immune cells.[1]

Data Presentation

Table 1: Effect of Vancomycin Dose and Duration on Renal Biomarkers in Rats

Vancomycin Dose (mg/kg/day, IP)Duration (days)Serum Creatinine (mg/dL)BUN (mg/dL)Urinary KIM-1 (ng/mL)Reference
Control (Saline)70.5 ± 0.120 ± 31.2 ± 0.4[3]
20071.8 ± 0.485 ± 1215.6 ± 3.1[3]
15031.1 ± 0.355 ± 99.8 ± 2.5[6]
20031.4 ± 0.570 ± 1112.4 ± 3.0*[6]

*p < 0.05 compared to control. Data are presented as mean ± SD.

Table 2: Protective Effects of Antioxidants on Vancomycin-Induced Nephrotoxicity in Rats (Vancomycin at 200 mg/kg/day, IP for 7 days)

Treatment GroupSerum Creatinine (mg/dL)BUN (mg/dL)Renal Malondialdehyde (MDA, nmol/g tissue)Reference
Control0.6 ± 0.122 ± 41.5 ± 0.3[12]
Vancomycin2.1 ± 0.592 ± 154.8 ± 0.9*[12]
Vancomycin + Vitamin E (200 mg/kg)1.2 ± 0.3#58 ± 10#2.5 ± 0.5#[11]
Vancomycin + N-acetylcysteine (150 mg/kg)1.4 ± 0.4#65 ± 11#2.9 ± 0.6#[9]

*p < 0.05 compared to control. #p < 0.05 compared to Vancomycin alone. Data are presented as mean ± SD.

Experimental Protocols

1. Vancomycin-Induced Nephrotoxicity Model in Rats

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment with free access to food and water.

  • Vancomycin Preparation: Dissolve vancomycin hydrochloride in sterile 0.9% saline to the desired concentration.

  • Dosing: Administer vancomycin at a dose of 200 mg/kg body weight via intraperitoneal (IP) injection twice daily (100 mg/kg per injection) for 7 consecutive days.[3] The control group receives an equivalent volume of sterile saline.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in urine output).

  • Sample Collection: On day 8, collect blood via cardiac puncture for serum creatinine and BUN analysis. Collect urine for biomarker analysis (e.g., KIM-1, clusterin). Euthanize animals and collect kidneys for histopathology.

2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Kidney Tissue

  • Fixation: Immediately fix the harvested kidneys in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Rinse in running tap water.[13]

  • Staining:

    • Immerse in Harris's hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

    • Counterstain with eosin for 1-2 minutes.[14]

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 2 minutes each.

    • Mount with a coverslip using a permanent mounting medium.[13]

3. ELISA for Urinary KIM-1

  • Sample Preparation: Centrifuge urine samples to remove debris. Dilute samples as per the ELISA kit manufacturer's instructions.

  • Assay Procedure (General Principle):

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for rat KIM-1.

    • Incubate to allow KIM-1 to bind to the antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody that binds to a different epitope on KIM-1.

    • Incubate and wash.

    • Add streptavidin-HRP (Horse Radish Peroxidase) which binds to the biotin.

    • Incubate and wash.

    • Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

    • Stop the reaction with an acid solution.

    • Read the absorbance at 450 nm using a microplate reader.[15][16]

  • Quantification: Calculate the concentration of KIM-1 in the samples by comparing their absorbance to a standard curve generated from known concentrations of recombinant rat KIM-1.

Mandatory Visualizations

Vancomycin_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Sample Collection cluster_analysis Endpoint Analysis acclimatization Acclimatization randomization Randomization acclimatization->randomization vancomycin Vancomycin Administration (e.g., 200 mg/kg/day, IP) randomization->vancomycin control Saline Administration randomization->control daily_monitoring Daily Clinical Monitoring vancomycin->daily_monitoring control->daily_monitoring urine_collection 24h Urine Collection daily_monitoring->urine_collection blood_collection Blood Collection urine_collection->blood_collection biomarkers Biomarker Analysis (sCr, BUN, KIM-1) urine_collection->biomarkers kidney_harvest Kidney Harvest blood_collection->kidney_harvest blood_collection->biomarkers histopathology Histopathology (H&E) kidney_harvest->histopathology

Caption: Workflow for a preclinical vancomycin nephrotoxicity study.

Vancomycin_Oxidative_Stress_Pathway vancomycin Vancomycin Accumulation in Proximal Tubule Cell mitochondria Mitochondrial Dysfunction vancomycin->mitochondria ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation antioxidants Antioxidant Depletion (e.g., SOD, GSH) ros->antioxidants membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage cell_injury Cellular Injury & Necrosis membrane_damage->cell_injury antioxidants->cell_injury

Caption: Vancomycin-induced oxidative stress pathway in renal cells.

Vancomycin_Apoptosis_Pathway ros ↑ ROS mapk p38/JNK MAPK Activation ros->mapk bax ↑ Bax mapk->bax bcl2 ↓ Bcl-2 mapk->bcl2 mitochondria Mitochondrial Permeability bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling events in vancomycin-induced apoptosis.

References

Optimizing storage conditions to maintain Vancomycin Hydrochloride potency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vancomycin (B549263) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to maintain the potency and integrity of Vancomycin Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound powder?

A1: Lyophilized this compound powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] The product is oxygen-sensitive and should be kept in its original container until use.[1][2] Long-term storage beyond two years may lead to discoloration of the powder, turning it pink and then brown.[3]

Q2: How should I reconstitute and dilute this compound for experimental use?

A2: To reconstitute, add Sterile Water for Injection to the vial to achieve a concentration of 50 mg/mL.[1][2] For intravenous use, this reconstituted solution must be further diluted in a suitable infusion solution, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[1][4] The final concentration for administration should generally not exceed 5 mg/mL to minimize the risk of infusion-related reactions.[4][5]

Q3: How long is a reconstituted solution of this compound stable?

A3: After reconstitution with Sterile Water for Injection, the solution can be stored in a refrigerator for up to 14 days without a significant loss of potency.[1][2][4]

Q4: What is the stability of this compound after dilution in IV fluids?

A4: The stability of the diluted solution depends on the infusion fluid and storage temperature. Solutions diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection can be stored in a refrigerator for 14 days.[1][4] When diluted with other infusion fluids like Lactated Ringer's Injection, the refrigerated storage period is 96 hours.[1]

Troubleshooting Guide

Issue 1: My this compound solution has turned cloudy or formed a precipitate.

  • Possible Cause 1: High Concentration. Higher concentrations of vancomycin are more likely to precipitate.[4] It is recommended to dilute solutions to 5 mg/mL or less.[4] At concentrations of 80 mg/mL in saline solution, visible particles have been observed between 22 and 24 hours of infusion at 25°C.[6]

  • Possible Cause 2: Incompatibility with other compounds. Vancomycin has a low pH (2.5 to 4.5 after reconstitution) and can be physically or chemically unstable when mixed with other compounds, especially alkaline solutions.[1][4] Mixtures with beta-lactam antibiotics are known to be physically incompatible.[4] It is recommended to flush intravenous lines between the administration of different antibiotics.[4]

  • Possible Cause 3: Low Temperature. While refrigeration is recommended for storage, freezing of diluted solutions can cause precipitation. However, this precipitate should dissolve at room temperature without affecting potency.[5] Do not refreeze thawed solutions.[5][7]

  • Troubleshooting Steps:

    • Visually inspect the solution for particulate matter and discoloration before use.[1]

    • If precipitation is observed, verify the concentration and diluent used.

    • If mixing with other drugs, check for compatibility information.

    • If the solution was frozen, allow it to thaw completely at room temperature and agitate to ensure any precipitate has redissolved.[5][7]

Issue 2: The lyophilized powder has changed color.

  • Possible Cause: Age and Exposure to Oxygen. this compound powder can change color to pink and then brown after prolonged storage (e.g., two years), which may indicate a loss of quality.[3] The product is also oxygen-sensitive.[1][2]

  • Troubleshooting Steps:

    • Check the expiration date of the product.

    • Ensure the vial was properly sealed and stored away from air exposure.

    • If the powder is discolored, it is recommended not to use it as it may not meet pharmacopeial requirements.[3]

Issue 3: I am observing a loss of potency in my this compound solution.

  • Possible Cause 1: Improper Storage Temperature. Storing diluted solutions at room temperature for extended periods can lead to a loss of potency. For example, at 24°C, a potency loss of less than 6% was observed over 17 days, whereas refrigerated or frozen samples showed less than 1% loss over 63 days.[8]

  • Possible Cause 2: Incorrect pH. The stability of vancomycin is pH-dependent. The reconstituted solution has an acidic pH of 2.5 to 4.5.[1] Significant deviations from this range can accelerate degradation.

  • Possible Cause 3: Exposure to Light. While some studies show stability for short periods without light protection, it is good practice to protect solutions from light, especially during long-term storage.[6][9]

  • Troubleshooting Steps:

    • Review your storage procedures and ensure they align with the recommended temperature and duration guidelines.

    • Verify the pH of your solution if you suspect it may be outside the optimal range.

    • To confirm potency, use a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).[10][11]

Data Presentation

Table 1: Stability of Reconstituted and Diluted this compound Solutions
ConcentrationDiluentStorage TemperatureDurationPotency RetentionReference
50 mg/mLSterile Water for InjectionRefrigerated14 daysNo significant loss[1][2]
5 mg/mL5% Dextrose or 0.9% NaClRefrigerated14 daysNo significant loss[1][4]
5 mg/mLLactated Ringer's InjectionRefrigerated96 hoursNo significant loss[1]
5 mg/mL5% Dextrose or 0.9% NaCl24°C (Room Temp)17 days>94%[8]
5 mg/mL5% Dextrose or 0.9% NaCl5°C (Refrigerated)63 days>99%[8]
5 mg/mL5% Dextrose or 0.9% NaCl-10°C (Frozen)63 days>99%[8]
25 mg/mLOra-Sweet & Water (1:1)4°C (Refrigerated)75 days>93.6%[12]
25 mg/mLOra-Sweet & Water (1:1)25°C (Room Temp)30 days>90%[12]
41.66 mg/mL5% Dextrose or 0.9% NaClAmbient Temperature48 hours>90%[13]
Table 2: pH of Reconstituted this compound Solutions
ConcentrationDiluentpH RangeReference
50 mg/mLSterile Water for Injection2.5 - 4.5[1][2][14]
41.66 mg/mL5% Dextrose or 0.9% NaCl~3.17[9]
62.5 mg/mL0.9% NaCl~3.57[15]
83.3 mg/mL0.9% NaCl~3.54[15]
62.5 mg/mL5% Dextrose~3.26[15]
83.3 mg/mL5% Dextrose~3.32[15]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution via HPLC

This protocol outlines a general method for assessing the chemical stability of a prepared this compound solution.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in deionized water (e.g., 1000 µg/mL).[10]

    • Create a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.[10]

    • Prepare your experimental sample solutions of this compound in the desired diluent and concentration. At specified time points, dilute these samples to fall within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10][16]

    • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., citrate (B86180) buffer pH 4 or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) and/or methanol.[10][17] An example ratio is 85:10:5 (v/v/v) of citrate buffer:acetonitrile:methanol.[10]

    • Flow Rate: Typically 1 mL/min.[10]

    • Detection: UV detection at 280 nm or 210-282 nm.[10][11][17]

    • Temperature: Column oven at 30°C.[15]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples at each time point.

    • Calculate the concentration of this compound in the samples using the calibration curve.

    • Determine the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[9][18]

Protocol 2: Forced Degradation Study

To ensure the analytical method is stability-indicating, forced degradation studies are performed.

  • Acid and Base Hydrolysis:

    • Expose the this compound solution to acidic conditions (e.g., 4 N HCl at 20°C for 2 hours) and basic conditions (e.g., 4 N NaOH at 20°C for 15 minutes).[6][18]

  • Thermal Degradation:

    • Heat the solution at an elevated temperature (e.g., 80°C for 300 minutes).[6][18]

  • Oxidative Degradation:

    • Treat the solution with an oxidizing agent (e.g., 1% H₂O₂ at 20°C for 3 hours).[6][18]

  • Analysis:

    • Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Vancomycin peak.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Results start Start: Lyophilized Vancomycin HCl reconstitute Reconstitute with Sterile Water for Injection start->reconstitute dilute Dilute with desired IV fluid (e.g., 0.9% NaCl) reconstitute->dilute storage_room Room Temperature (20-25°C) dilute->storage_room Store under various conditions storage_fridge Refrigerated (2-8°C) dilute->storage_fridge Store under various conditions storage_frozen Frozen (-10°C to -20°C) dilute->storage_frozen Store under various conditions visual Visual Inspection (Color, Precipitate) storage_room->visual storage_fridge->visual storage_frozen->visual ph_measure pH Measurement visual->ph_measure hplc HPLC Potency Assay ph_measure->hplc stability Determine Stability (>90% Potency) hplc->stability

Caption: Workflow for this compound stability testing.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions issue Issue Encountered: Precipitate in Solution cause1 High Concentration? issue->cause1 cause2 Incompatible Mixture? issue->cause2 cause3 Improper Thawing? issue->cause3 sol1 Dilute to ≤ 5 mg/mL cause1->sol1 Yes sol2 Check compatibility. Flush IV lines. cause2->sol2 Yes sol3 Thaw at room temp. Do not refreeze. cause3->sol3 Yes degradation_pathway cluster_stress Stress Conditions Vancomycin Vancomycin HCl Heat Heat Vancomycin->Heat Acid Acid Vancomycin->Acid Base Base Vancomycin->Base Oxidation Oxidation Vancomycin->Oxidation Degradation_Products Degradation Products (e.g., CDP-1) Heat->Degradation_Products Acid->Degradation_Products Base->Degradation_Products

References

Challenges and solutions for using Vancomycin in combination with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vancomycin (B549263) Combination Therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of vancomycin in combination with other antibiotics.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected antagonism between vancomycin and a β-lactam in our in-vitro experiments. What could be the cause?

A1: This is a recognized phenomenon. Antagonism between vancomycin and β-lactams can occur, particularly at sub-inhibitory concentrations (sub-MICs) of the β-lactam antibiotic.[1] The mechanisms are not fully elucidated but may involve complex interactions with the bacterial cell wall synthesis pathways.[2] It is crucial to test a full range of concentrations for both antibiotics to identify synergistic, indifferent, or antagonistic interactions.

Q2: Our team is concerned about the risk of nephrotoxicity in our animal model when combining vancomycin with piperacillin-tazobactam (B1260346). How does this compare to other combinations?

A2: Your concern is valid. Numerous studies have indicated that the combination of vancomycin and piperacillin-tazobactam is associated with a significantly higher risk of acute kidney injury (AKI) compared to vancomycin combined with other β-lactams like cefepime (B1668827) or meropenem.[3][4][5] While the exact mechanism remains unclear, it is a consistent finding in clinical and preclinical observations.[6] Combination with aminoglycosides has also been associated with nephrotoxicity, although some studies suggest the combination may not be more nephrotoxic than either agent alone.[7][8][9] Close monitoring of renal function is advised.

Q3: We are not seeing a significant improvement in efficacy with our vancomycin combination therapy against MRSA bacteremia in our in-vivo model compared to vancomycin monotherapy. Is this expected?

A3: This observation aligns with some clinical findings. While many in-vitro studies demonstrate synergy, the translation to significantly improved clinical outcomes, such as mortality, is not always observed.[10][11] Combination therapy with a β-lactam for Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia has been shown to lower clinical failure rates, which is often driven by reduced rates of persistent or relapsed bacteremia.[10][12] However, a significant difference in overall mortality is not consistently reported.[10][13] The benefit of combination therapy may be more pronounced in clearing the infection rather than preventing mortality in all cases.

Q4: What is the rationale for combining a β-lactam with vancomycin for treating infections caused by vancomycin-intermediate S. aureus (VISA) or heterogeneous VISA (hVISA)?

A4: The primary rationale is synergy. Several in-vitro studies have demonstrated that the combination of vancomycin and a β-lactam (such as nafcillin, cefazolin (B47455), or ceftaroline) can have a synergistic effect against MRSA, including strains with reduced susceptibility to vancomycin like VISA and hVISA.[14][15][16] The presence of a β-lactam appears to enhance the activity of vancomycin against these more resistant strains.[15] This "seesaw effect," where increased resistance to vancomycin may lead to increased susceptibility to β-lactams, is a key concept being explored.[17]

Q5: We are working on developing a new combination therapy to overcome vancomycin-resistant enterococci (VRE). What are some novel approaches?

A5: Overcoming VRE is a significant challenge. One innovative approach involves combining vancomycin with compounds that are not traditional antibiotics. For example, research has shown that mitoxantrone, an anticancer agent, can act synergistically with vancomycin to inhibit VRE growth.[18][19] This particular combination appears to make VRE more susceptible to vancomycin.[19] Exploring compounds that can resensitize resistant bacteria to existing antibiotics is a promising area of research.[20]

Troubleshooting Guides

Issue: High variability in synergy testing results.

Possible Cause Troubleshooting Step
Inoculum effectStandardize the inoculum preparation to a 0.5 McFarland standard for each experiment.
Methodological differencesEnsure consistent methodology (e.g., checkerboard, time-kill, Etest) across experiments. Different methods can yield different results.[21]
Media compositionUse cation-adjusted Mueller-Hinton broth for susceptibility testing as recommended by CLSI guidelines.
Interpretation criteriaStrictly adhere to the definitions of synergy (e.g., FIC index ≤ 0.5), indifference, and antagonism.[22][23]

Issue: In-vitro synergy does not translate to in-vivo efficacy.

Possible Cause Troubleshooting Step
Pharmacokinetic/pharmacodynamic (PK/PD) mismatchUtilize an in-vitro PK/PD model to simulate human-like drug exposures to better predict in-vivo outcomes.[16][24]
Biofilm formationTest the combination therapy against bacterial biofilms, as these can significantly reduce antibiotic efficacy.[25]
Host factorsConsider the influence of the host immune system, which is not accounted for in standard in-vitro assays.

Quantitative Data Summary

Table 1: Risk of Acute Kidney Injury (AKI) with Vancomycin Combinations

Vancomycin Combination Comparator Odds Ratio (OR) for AKI Reference
Vancomycin + Piperacillin/TazobactamVancomycin + Cefepime2.55[3]
Vancomycin + Piperacillin/TazobactamVancomycin + Meropenem2.26[3]
Vancomycin + AminoglycosideVancomycin AloneIncreased incidence from 5% to 22%[8]

Table 2: Clinical Outcomes of Vancomycin Combination Therapy for MRSA Bacteremia

Outcome Vancomycin Combination Therapy vs. Monotherapy Odds Ratio (OR) Reference
Clinical FailureLower with combination therapy0.56[10][12]
MortalityNo significant difference0.98[12]
Persistent BacteremiaLower with combination therapy0.56[12]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This method assesses the in-vitro interaction of two antimicrobial agents.

  • Preparation: Prepare serial twofold dilutions of each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis. The final plate will contain various combinations of the two drugs.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading: Determine the Minimal Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[23]

Protocol 2: Time-Kill Assay

This assay evaluates the bactericidal activity of antimicrobial combinations over time.

  • Preparation: Prepare tubes with Mueller-Hinton broth containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC), both alone and in combination.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C with shaking. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[21]

Protocol 3: In-Vitro Pharmacodynamic (PK/PD) Model

This model simulates human pharmacokinetic profiles of antibiotics.

  • Model Setup: A one-compartment model is commonly used. This consists of a central reservoir containing the bacterial culture in media. Fresh media is pumped in, and "cleared" media containing the drug is pumped out to simulate the drug's half-life.[24]

  • Inoculation: Inoculate the central reservoir with a standardized bacterial inoculum (e.g., 10^6 CFU/mL).[24]

  • Drug Dosing: Administer the antibiotics into the central reservoir to achieve peak concentrations that mimic those in human plasma. The subsequent dilution simulates the drug's elimination.

  • Sampling: Collect samples from the reservoir at various time points over 48-72 hours to determine both the antibiotic concentrations and the bacterial density.[24][26]

  • Analysis: Plot the bacterial killing and regrowth curves. The area under the bacterial killing and regrowth curve (AUBC) can be calculated to quantify the overall antibacterial effect.[24][26]

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_methods Synergy Testing Methods cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome Bacterial_Isolate Bacterial Isolate Inoculum_Prep Prepare 0.5 McFarland Inoculum Bacterial_Isolate->Inoculum_Prep Checkerboard Checkerboard Assay Inoculum_Prep->Checkerboard Inoculate Time_Kill Time-Kill Assay Inoculum_Prep->Time_Kill Inoculate Etest Etest Synergy Inoculum_Prep->Etest Inoculate FIC_Index Calculate FIC Index Checkerboard->FIC_Index Log_Kill Plot Log10 Kill Curves Time_Kill->Log_Kill Zone_Intersection Read Zone Intersection Etest->Zone_Intersection Synergy Synergy FIC_Index->Synergy Indifference Indifference FIC_Index->Indifference Antagonism Antagonism FIC_Index->Antagonism Log_Kill->Synergy Log_Kill->Indifference Log_Kill->Antagonism Zone_Intersection->Synergy Zone_Intersection->Indifference Zone_Intersection->Antagonism

Caption: Workflow for in-vitro antibiotic synergy testing.

Vancomycin_Resistance_Mechanism cluster_normal Normal Cell Wall Synthesis cluster_resistant Vancomycin Resistance (VanA type) UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide (ends in D-Ala-D-Ala) Transglycosylation Transglycosylation UDP_MurNAc_pentapeptide->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Stable Peptidoglycan (Cross-linked) Transpeptidation->Peptidoglycan Vancomycin Vancomycin Vancomycin->UDP_MurNAc_pentapeptide Binds to D-Ala-D-Ala Van_Genes VanHAX Genes (Induced by Vancomycin) D_Ala_D_Lac D-Ala-D-Lactate Van_Genes->D_Ala_D_Lac Synthesize Modified_Peptide UDP-MurNAc- pentadepsipeptide (ends in D-Ala-D-Lac) D_Ala_D_Lac->Modified_Peptide Incorporate Res_Transglycosylation Transglycosylation Modified_Peptide->Res_Transglycosylation Res_Transpeptidation Transpeptidation Res_Transglycosylation->Res_Transpeptidation Res_Peptidoglycan Modified Peptidoglycan (Cross-linked) Res_Transpeptidation->Res_Peptidoglycan Vancomycin_Res Vancomycin Vancomycin_Res->Modified_Peptide Poor Binding

Caption: Mechanism of vancomycin action and resistance.

Troubleshooting_AKI_Risk Start High Incidence of AKI in Combination Study Check_Combo Combination Used? Start->Check_Combo PipTazo Vancomycin + Piperacillin/Tazobactam Check_Combo->PipTazo Pip/Tazo Other_BL Vancomycin + Other Beta-Lactam Check_Combo->Other_BL Other BL AminoG Vancomycin + Aminoglycoside Check_Combo->AminoG Aminoglycoside High_Risk Known High Risk for AKI. Consider Alternatives. PipTazo->High_Risk Moderate_Risk Lower but present risk. Monitor renal function. Other_BL->Moderate_Risk AminoG->Moderate_Risk Solution Alternative: Vancomycin + Cefepime or Meropenem. Implement Therapeutic Drug Monitoring. High_Risk->Solution Moderate_Risk->Solution

Caption: Troubleshooting logic for AKI risk assessment.

References

Refining purification protocols to increase the yield of high-purity Vancomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to increase the yield of high-purity Vancomycin (B549263) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Vancomycin Hydrochloride?

A1: The most common methods for purifying this compound include a combination of chromatography, crystallization, and filtration techniques.[1][2] Ion exchange and reversed-phase chromatography are frequently used to separate Vancomycin from impurities.[3][4] Crystallization is then often employed to obtain a high-purity solid product, followed by filtration and drying.[1][5]

Q2: What is a typical achievable purity and yield for this compound purification?

A2: With optimized multi-step purification protocols, it is possible to achieve a chromatographic purity of up to 99% for this compound.[3][4] Yields can also be high, with some methods reporting over 90% recovery.[6] However, the exact yield and purity depend on the starting material's quality and the specific purification methods employed.

Q3: How can I improve the color of my final this compound product?

A3: Discoloration, often appearing as a slightly red or off-white powder, can be due to residual pigments from the fermentation broth.[7] Purification steps involving adsorbent resins and decolorizing agents like alumina (B75360) can help remove these pigments.[1] Employing a robust chromatographic method, such as reversed-phase HPLC, can also significantly improve the color and appearance of the final product.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Elution from Chromatography Column Optimize the elution conditions, such as the mobile phase composition, pH, and flow rate.[1] Ensure the column is not overloaded.
Precipitation During Processing This compound may precipitate if the solvent composition or pH is not optimal.[8] Ensure the sample remains fully dissolved during all steps.
Loss During Filtration or Transfer Handle the product carefully during transfers between steps. Ensure the filter medium is appropriate and that all product is recovered from it.
Degradation of Vancomycin Vancomycin is sensitive to pH and temperature. Avoid harsh pH conditions and prolonged exposure to high temperatures.[9]
Poor Purity/Presence of Impurities

Problem: The final product shows significant impurities when analyzed by HPLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Chromatographic Separation Optimize the HPLC method, including the column type (e.g., C18, C8), mobile phase composition (acetonitrile, methanol, buffers), gradient, and pH.[8][10]
Co-elution of Impurities If an impurity co-elutes with Vancomycin, consider changing the selectivity of the chromatographic system by altering the stationary phase or the organic modifier in the mobile phase.[8]
Column Overload Injecting too much sample onto the HPLC column can lead to poor separation.[8] Reduce the injection volume or sample concentration.[8]
Contamination Ensure all glassware, solvents, and reagents are of high purity to avoid introducing external contaminants.
Crystallization Issues

Problem: Difficulty in inducing crystallization or obtaining crystals of poor quality.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Improper Solvent System The choice of anti-solvent is critical. Water-soluble organic solvents like acetone, ethanol, or acetonitrile (B52724) are commonly used to induce crystallization.[1][2]
Suboptimal pH The pH of the solution significantly impacts crystallization. The optimal pH for crystallization should be determined empirically, but is often in the acidic to neutral range.[11][12]
Slow Crystal Growth The crystallization process can be slow.[2] Consider factors like temperature control and seeding with existing crystals to promote growth. Increasing the surface area within the crystallization vessel can also reduce the time required.[5]
Presence of Impurities High levels of impurities can inhibit crystallization.[2] Ensure the material is sufficiently pure before attempting crystallization.

Experimental Protocols

General this compound Purification Workflow

This protocol outlines a general multi-step process for purifying this compound from a crude extract.

G cluster_0 Crude Extract Preparation cluster_1 Chromatographic Purification cluster_2 Crystallization & Final Product Fermentation_Broth Fermentation Broth pH_Adjustment_1 pH Adjustment (e.g., to 11) Fermentation_Broth->pH_Adjustment_1 Filtration_1 Filtration pH_Adjustment_1->Filtration_1 pH_Adjustment_2 pH Adjustment (e.g., to 8) Filtration_1->pH_Adjustment_2 Ion_Exchange Ion Exchange Chromatography pH_Adjustment_2->Ion_Exchange Elution Elution Ion_Exchange->Elution Reversed_Phase Reversed-Phase HPLC Elution->Reversed_Phase Fraction_Collection Fraction Collection Reversed_Phase->Fraction_Collection Concentration Concentration Fraction_Collection->Concentration pH_Adjustment_3 pH Adjustment Concentration->pH_Adjustment_3 Anti_Solvent_Addition Anti-Solvent Addition (e.g., Acetone) pH_Adjustment_3->Anti_Solvent_Addition Crystallization Crystallization Anti_Solvent_Addition->Crystallization Filtration_2 Filtration & Washing Crystallization->Filtration_2 Drying Drying Filtration_2->Drying High_Purity_Vancomycin High-Purity Vancomycin HCl Drying->High_Purity_Vancomycin

Caption: General workflow for this compound purification.

Troubleshooting Logic for Low Purity in HPLC

This diagram illustrates a logical approach to troubleshooting low purity results from HPLC analysis.

G Start Low Purity Detected in HPLC Check_Peak_Shape Examine Peak Shape Start->Check_Peak_Shape Broad_Tailing Broad or Tailing Peaks? Check_Peak_Shape->Broad_Tailing Check_Resolution Poor Resolution Between Peaks? Broad_Tailing->Check_Resolution No Check_Column_Health Check Column Health (Contamination, Overload) Broad_Tailing->Check_Column_Health Yes Optimize_Mobile_Phase Optimize Mobile Phase (pH, Gradient) Check_Resolution->Optimize_Mobile_Phase Yes Change_Stationary_Phase Consider Different Stationary Phase (e.g., C8) Check_Resolution->Change_Stationary_Phase No End_Good_Purity Purity Improved Optimize_Mobile_Phase->End_Good_Purity Check_Column_Health->Optimize_Mobile_Phase Change_Stationary_Phase->End_Good_Purity

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Commercial Vancomycin Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and potency of commercial Vancomycin Hydrochloride is a critical first step for reliable and reproducible experimental results. This guide provides a comparative overview of essential analytical methods for validating this compound batches, complete with experimental protocols and data presentation to aid in the selection of suitable commercial products for research purposes.

Vancomycin, a glycopeptide antibiotic, is a complex molecule produced by fermentation, making it susceptible to a variety of impurities and degradation products.[1] The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) both outline official methods for determining the purity of this compound, with High-Performance Liquid Chromatography (HPLC) being the most widely used and official technique.[2]

Comparative Analysis of Purity Validation Methods

The primary methods for assessing the quality of this compound are chromatography for purity and impurity profiling, and microbiological assays for determining potency.

Analytical Method Principle Key Parameters Measured Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary and mobile phase.Purity of Vancomycin B, presence and quantity of related impurities (e.g., Crystalline Degradation Product - CDP-1).[1][3]High specificity, precision, and accuracy for quantification of both the active pharmaceutical ingredient (API) and impurities.[4] Official method in major pharmacopeias.[2]Higher operational expenses, longer processing times, and requirement for technical expertise.[4]
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible light by the sample.Estimation of total Vancomycin concentration.Simple, affordable, and quick to perform, making it useful for routine screening.[4][5]Lower specificity compared to HPLC; susceptible to interference from impurities that absorb at similar wavelengths.[4][5]
Microbiological Assay Measures the inhibition of growth of a susceptible microorganism by the antibiotic.Potency of Vancomycin.[1][3]Provides a direct measure of the biological activity of the antibiotic.Less precise than chromatographic methods and can be influenced by experimental variables.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification and quantification of known and unknown impurities with high sensitivity and specificity.[1]Provides structural information about impurities, aiding in their identification. High sensitivity.High cost of instrumentation and complexity of data analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound purity.

This protocol is a generalized representation based on methods described in scientific literature.[1][6][7] Researchers should consult the relevant pharmacopeia for the most current official method.

Objective: To quantify the percentage of Vancomycin B and identify and quantify related impurities.

Materials:

  • This compound sample

  • USP this compound Reference Standard (RS)[8][9][10]

  • Mobile Phase A: 95:5 (v/v) Water/0.2 M Ammonium Acetate, pH 9[1]

  • Mobile Phase B: 65:30:5 (v/v/v) Water/Methanol/0.2 M Ammonium Acetate, pH 9[1]

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 100 by 2.1 mm, 1.7 µm)[1]

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of USP this compound RS in water at a concentration of 1.0 mg/mL.

  • Sample Preparation: Dissolve the commercial this compound batch in water to a final concentration of 1.0 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min[1]

    • Column Temperature: 40°C[1]

    • Detection Wavelength: 280 nm[5]

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0 min: 50% B

      • 20 min: 70% B

      • 20.1 min: 100% B

      • 30.1 min: 100% B

      • 30.2 min: 50% B

      • 37 min: End[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the percentage of Vancomycin B and each impurity in the sample by comparing the peak areas to the standard. The USP acceptance criteria for this compound for injection specifies not less than 80.0% for Vancomycin B and not more than 9.0% for any single impurity.[3]

This protocol is based on the cylinder-plate method described in the USP.[1]

Objective: To determine the biological activity (potency) of the this compound batch.

Materials:

  • This compound sample

  • USP this compound RS

  • Test organism: Bacillus subtilis (ATCC 6633)[1]

  • Antibiotic Medium 8[1]

  • Phosphate (B84403) buffer, pH 4.5[1]

  • Petri dishes

  • Sterile cylinders

Procedure:

  • Preparation of Inoculum: Prepare a spore suspension of B. subtilis.

  • Preparation of Plates: Add the spore suspension to molten Antibiotic Medium 8 and pour into petri dishes. Allow the agar (B569324) to solidify.

  • Standard and Sample Preparation:

    • Prepare a stock solution of USP this compound RS (1 mg/mL) in water. Create a dilution series in phosphate buffer (pH 4.5) to obtain a standard curve.[1]

    • Prepare a 1 mg/mL stock solution of the commercial this compound sample and dilute to a final concentration of 10 µg/mL in phosphate buffer.[1]

  • Assay:

    • Place sterile cylinders on the surface of the inoculated agar plates.

    • Fill the cylinders with the standard dilutions and the sample solution.

    • Incubate the plates under appropriate conditions.

  • Analysis: Measure the diameter of the zones of inhibition for the standard and the sample. Plot a standard curve of the zone diameter versus the logarithm of the concentration. Determine the potency of the sample by interpolating its zone diameter on the standard curve.

Data Presentation

For a clear comparison of different commercial batches, the following tables should be used to summarize the quantitative data obtained from the validation experiments.

Table 1: HPLC Purity and Impurity Profile of Commercial this compound Batches

Batch ID % Vancomycin B % Crystalline Degradation Product (CDP-1) % Other Major Impurity 1 % Total Impurities
Batch A 92.51.80.97.5
Batch B 89.82.51.210.2
Batch C 95.10.80.54.9
USP Limit ≥ 80.0%≤ 9.0%≤ 9.0%Not specified

Table 2: Potency of Commercial this compound Batches

Batch ID Potency (IU/mg) Lower Fiducial Limit (IU/mg) Upper Fiducial Limit (IU/mg)
Batch A 108010651095
Batch B 105510401070
Batch C 111010981122

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

Vancomycin_Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc Purity & Impurity Analysis (HPLC) cluster_potency Potency Assay (Microbiological) cluster_final_report Final Validation Report Sample Commercial Vancomycin Hydrochloride Batch Dissolution Dissolve in Water (1 mg/mL) Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Microbio_Assay Microbiological Assay Dissolution->Microbio_Assay Data_Analysis_HPLC Peak Integration & Quantification HPLC->Data_Analysis_HPLC Purity_Report Purity & Impurity Profile Report Data_Analysis_HPLC->Purity_Report Final_Report Comprehensive Validation Report Purity_Report->Final_Report Zone_Measurement Measure Zones of Inhibition Microbio_Assay->Zone_Measurement Potency_Calc Calculate Potency Zone_Measurement->Potency_Calc Potency_Report Potency Report Potency_Calc->Potency_Report Potency_Report->Final_Report

Caption: Workflow for validating the purity and potency of Vancomycin HCl.

Vancomycin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.

Vancomycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_inhibition Inhibition by Vancomycin UDP_NAG UDP-NAG UDP_NAM_Pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_Pentapeptide synthesis Lipid_II Lipid II (translocates across membrane) UDP_NAM_Pentapeptide->Lipid_II Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Polymerization Binding Binds to D-Ala-D-Ala terminus of Lipid II Lipid_II->Binding Peptidoglycan_Chain->Peptidoglycan_Chain Vancomycin Vancomycin Vancomycin->Binding Transglycosylation_Inhibition Inhibits Transglycosylation Binding->Transglycosylation_Inhibition Transpeptidation_Inhibition Inhibits Transpeptidation Binding->Transpeptidation_Inhibition Cell_Lysis Cell Lysis Transglycosylation_Inhibition->Cell_Lysis Transpeptidation_Inhibition->Cell_Lysis

Caption: Vancomycin's mechanism of action via inhibition of cell wall synthesis.

By employing these standardized methods and maintaining rigorous quality control, researchers can ensure the validity of their experimental outcomes when working with this compound.

References

In Vitro Showdown: A Comparative Analysis of Vancomycin and Teicoplanin Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro performance of two key glycopeptide antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy, supported by experimental data and detailed methodologies.

In the ongoing battle against antibiotic resistance, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a formidable challenge in both healthcare and community settings. Vancomycin (B549263) and Teicoplanin, both glycopeptide antibiotics, have long been mainstays in the treatment of serious MRSA infections. While sharing a similar mechanism of action, subtle but significant differences in their in vitro activity can have implications for therapeutic choices. This guide provides a comparative analysis of their performance against MRSA, focusing on key in vitro parameters: Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE).

At a Glance: Performance Against MRSA

ParameterVancomycinTeicoplaninKey Insights
MIC50 (mg/L) 0.5 - 1.50.25 - 1.0Teicoplanin often exhibits a lower or equivalent MIC50, suggesting it can be more potent against some MRSA isolates.[1]
MIC90 (mg/L) 1.0 - 2.01.0 - 2.0Both antibiotics generally show similar MIC90 values, indicating comparable activity against the less susceptible MRSA strains.[1][2]
Time-Kill Kinetics BactericidalBactericidalBoth agents demonstrate time-dependent killing of MRSA. However, the rate and extent of killing can vary depending on the specific strain and the antibiotic concentration.
Post-Antibiotic Effect (PAE) PresentGenerally longer than VancomycinTeicoplanin typically induces a more prolonged PAE, meaning it continues to suppress bacterial growth for a longer period after the antibiotic has been removed.[3][4]

Deeper Dive: Quantitative In Vitro Data

The following tables summarize key quantitative data from various in vitro studies, offering a clearer picture of the comparative performance of Vancomycin and Teicoplanin against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution against MRSA

Study / Isolate CollectionAntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Chinese Hospitals (2018-2020)[1]Vancomycin0.25 - 20.51
Teicoplanin0.125 - 40.251
Bacteraemia Isolates[2]Vancomycin0.5 - 2-2.0
Teicoplanin0.5 - 4-2.0

Table 2: Post-Antibiotic Effect (PAE) against MRSA

StudyAntibioticConcentration (mg/L)Exposure Time (h)PAE Duration (h)
Cooper et al. (1990)[3][4]Vancomycin51-2-
Teicoplanin51-2Equal to Vancomycin
Vancomycin251-2-
Teicoplanin251-2Greater than Vancomycin

Unveiling the Mechanism of Action

Both Vancomycin and Teicoplanin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8][9][10] They specifically target the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][6][8][9][10] This binding prevents the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the rigid cell wall.[5][6] The disruption of this process leads to a weakened cell wall and eventual cell lysis.

cluster_bacterium Bacterial Cell cluster_antibiotics Glycopeptide Action UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I Translocase UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II (with D-Ala-D-Ala) Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Lipid_II->Peptidoglycan Inhibited Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Cell_Wall Transpeptidase Peptidoglycan->Cell_Wall Inhibited Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Teicoplanin Teicoplanin Teicoplanin->Lipid_II Binds to D-Ala-D-Ala

Mechanism of action of Vancomycin and Teicoplanin.

Experimental Protocols

Reproducibility and standardization are paramount in antimicrobial susceptibility testing. The following are detailed methodologies for the key in vitro experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11][12][13][14][15]

cluster_workflow Broth Microdilution Workflow prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized MRSA Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotic in Microtiter Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with no Visible Growth incubate->read_mic

Workflow for MIC determination by broth microdilution.
  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), MRSA isolate, Vancomycin and Teicoplanin stock solutions, sterile saline, 0.5 McFarland turbidity standard.

  • Procedure:

    • Prepare a standardized inoculum of the MRSA isolate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Perform serial twofold dilutions of Vancomycin and Teicoplanin in MHB across the wells of a 96-well microtiter plate.

    • Dilute the standardized MRSA inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the final bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. Etest® Method

The Etest is a gradient diffusion method that provides a quantitative MIC value.[16][17][18][19][20]

  • Materials: Mueller-Hinton Agar (B569324) (MHA) plates, MRSA isolate, Vancomycin and Teicoplanin Etest strips, sterile saline, 0.5 McFarland turbidity standard, sterile swabs.

  • Procedure:

    • Prepare a standardized inoculum of the MRSA isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to obtain confluent growth.

    • Allow the agar surface to dry for 5-15 minutes.

    • Aseptically apply the Vancomycin and Teicoplanin Etest strips to the surface of the agar.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[21][22][23]

cluster_workflow Time-Kill Assay Workflow prep_culture Prepare Log-Phase MRSA Culture add_antibiotic Add Antibiotic at Desired Concentrations prep_culture->add_antibiotic incubate Incubate at 37°C with Shaking add_antibiotic->incubate sample Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sample plate Serially Dilute and Plate on Agar sample->plate count Incubate and Count CFU/mL plate->count plot Plot log10 CFU/mL vs. Time count->plot

Workflow for a time-kill assay.
  • Materials: MHB, log-phase MRSA culture, Vancomycin and Teicoplanin solutions, sterile saline, MHA plates.

  • Procedure:

    • Grow the MRSA isolate in MHB to the early to mid-logarithmic phase of growth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed MHB with various concentrations of Vancomycin or Teicoplanin (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a specific volume of each dilution onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23]

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.[24][25][26]

  • Materials: MHB, log-phase MRSA culture, Vancomycin and Teicoplanin solutions, sterile saline or broth for dilution.

  • Procedure:

    • Grow the MRSA isolate in MHB to the logarithmic phase.

    • Expose a standardized inoculum (approximately 10^6 CFU/mL) to a specific concentration of Vancomycin or Teicoplanin (e.g., 5x or 10x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.

    • After the exposure period, remove the antibiotic by either a 1:1000 dilution into pre-warmed antibiotic-free broth or by centrifugation and washing the bacterial pellet before resuspending in fresh broth.

    • Incubate both the antibiotic-exposed and control cultures at 37°C.

    • Monitor the growth of both cultures by measuring the optical density or by performing viable counts at regular intervals until the turbidity or CFU/mL of the control culture reaches a predetermined level.

    • The PAE is calculated using the formula: PAE = T - C, where T is the time required for the antibiotic-exposed culture to increase by 1-log10 CFU/mL after antibiotic removal, and C is the corresponding time for the unexposed control culture.[26]

Conclusion

Both Vancomycin and Teicoplanin remain crucial weapons in the fight against MRSA infections. In vitro data suggests that while both are effective bactericidal agents, Teicoplanin may offer advantages in terms of potency against certain strains (lower MIC50) and a more prolonged post-antibiotic effect. However, the in vitro activity is just one piece of the puzzle, and clinical decisions must also consider pharmacokinetic and pharmacodynamic properties, patient-specific factors, and local resistance patterns. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses and contribute to a deeper understanding of the in vitro dynamics of these vital antibiotics.

References

Cross-validation of different methods for measuring Vancomycin concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin (B549263), a glycopeptide antibiotic, is a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of vancomycin is crucial to ensure efficacy while minimizing the risk of nephrotoxicity and ototoxicity.[1][2][3] The accurate measurement of vancomycin concentrations in patient samples is therefore of paramount importance.

This guide provides a comprehensive cross-validation of different analytical methods used for measuring vancomycin concentration, offering a comparative analysis of their performance based on experimental data. The primary methods discussed are immunoassays, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Methods

A variety of analytical techniques are employed in clinical and research settings for vancomycin TDM.[4] Immunoassays are widely used due to their speed and ease of use.[1][5] HPLC offers a higher degree of selectivity and sensitivity, while LC-MS/MS is often considered the gold-standard for its superior specificity and accuracy.[4][6][7] The choice of method can significantly impact clinical decision-making, making a thorough understanding of their comparative performance essential.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the most common methods for vancomycin concentration measurement, compiled from various studies.

Performance MetricImmunoassays (e.g., CMIA, FPIA, PETINIA, EMIT)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Accuracy Can show bias (positive or negative) compared to LC-MS/MS; may be affected by cross-reactivity.[4][8] Some studies report immunoassays overestimating concentrations.[7]Generally high accuracy and considered a gold standard.[6][7]Considered the gold-standard for accuracy.[4]
Precision (CV%) Intra-assay CV: 0.9-14.5%; Inter-assay CV: 2.8-16.2% (Varies by specific immunoassay).[9] A lateral flow immunoassay showed intra- and inter-assay CVs of 7.12–8.53% and 8.46–11.82%, respectively.[10]Intra- and inter-day precision are generally below 15%.Total CVs of <4% have been reported.[11][12]
Limit of Quantification (LOQ) Typically in the range of 0.6–2 µg/mL.[2] One kit has a stated LOQ of 2.0 µg/mL.[13]Can be as low as 1 µg/mL.[14]Can achieve low LOQs, for instance, 0.1 µg/mL.[8]
Linearity Good linearity within the therapeutic range.[10][13]Excellent linearity, with r² > 0.99 being common.[15]Excellent linearity over a wide concentration range.[16]
Correlation with LC-MS/MS Generally good, but discordance can occur.[4][6][8] One study found a correlation coefficient (R²) of 0.9713 for a lateral flow immunoassay.[10]High correlation with LC-MS/MS.N/A (Reference Method)
Turnaround Time Rapid, often less than 30 minutes.[9]Slower, typically several hours including sample preparation and run time.Slower than immunoassays, comparable to or slightly longer than HPLC.
Cost Generally lower cost per sample.[6][7]Moderate cost, requires specialized equipment and trained personnel.Higher initial instrument cost and operational expenses.
Interference Susceptible to interference from antibodies and structurally similar compounds.[4][5]Less prone to interference than immunoassays, but co-eluting substances can be a factor.Highly specific and minimally affected by interferences due to mass-based detection.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Patient Sample (Serum/Plasma) Centrifugation Centrifugation SampleCollection->Centrifugation Immunoassay Automated Immunoassay Analyzer Centrifugation->Immunoassay DataAnalysis Concentration Calculation Immunoassay->DataAnalysis Report Result Reporting DataAnalysis->Report

Immunoassay Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Patient Sample (Serum/Plasma) ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer HPLC HPLC System (Pump, Injector, Column, Detector) SupernatantTransfer->HPLC Chromatogram Chromatogram Analysis HPLC->Chromatogram Quantification Quantification Chromatogram->Quantification Report Result Reporting Quantification->Report

HPLC Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Patient Sample (Serum/Plasma) ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMSMS LC-MS/MS System SupernatantTransfer->LCMSMS MassSpecData Mass Spectra Analysis LCMSMS->MassSpecData Quantification Quantification MassSpecData->Quantification Report Result Reporting Quantification->Report

LC-MS/MS Workflow

Experimental Protocols

Below are generalized experimental protocols for each method, synthesized from published literature. Specific parameters may vary based on the exact instrumentation and reagents used.

Immunoassay (General Protocol)

Immunoassays for vancomycin are typically automated and based on principles such as particle-enhanced turbidimetric immunoassay (PETINIA), chemiluminescent microparticle immunoassay (CMIA), or enzyme multiplied immunoassay technique (EMIT).[6][17]

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Centrifuge the sample to separate serum from whole blood.[15]

  • Assay Procedure (Automated):

    • The automated analyzer aspirates a specific volume of the patient's serum.

    • The serum is mixed with reagents containing anti-vancomycin antibodies and vancomycin-coated microparticles or an enzyme-labeled vancomycin conjugate.

    • The binding reaction occurs, where vancomycin in the sample competes with the labeled vancomycin for antibody binding sites.

    • The instrument measures the change in turbidity or light emission, which is inversely proportional to the vancomycin concentration in the sample.

  • Calibration and Quality Control:

    • A calibration curve is generated using calibrators of known vancomycin concentrations.

    • Quality control samples at different concentration levels are run to ensure the accuracy and precision of the assay.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Reagents and Materials:

  • Sample Preparation:

    • Pipette 300 µL of plasma into a microcentrifuge tube.[18]

    • Add 105 µL of 10% perchloric acid to precipitate proteins.[18]

    • Vortex the mixture for approximately 40 seconds.[18]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[18]

    • Transfer the resulting supernatant to an HPLC vial.[18]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10, v/v).[18]

    • Flow Rate: 1 mL/min.[18][19]

    • Column: C18 reverse-phase column.

    • Detection: UV detection at a specific wavelength (e.g., 192 nm or 280 nm).[18][19]

    • Injection Volume: 30 µL.[18]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to vancomycin and the internal standard.

    • Calculate the peak area ratio of vancomycin to the internal standard.

    • Determine the vancomycin concentration from a calibration curve constructed using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Reagents and Materials:

    • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid).

    • Vancomycin standard.

    • Stable isotope-labeled internal standard (e.g., vancomycin-glycine).[11][12][20]

    • LC column (e.g., C18 or HILIC).[16]

  • Sample Preparation:

    • Sample preparation is often based on protein precipitation followed by ultrafiltration.[11][12][20]

    • A small sample volume (e.g., 25-50 µL of serum) is typically used.[4][8]

    • The sample is mixed with an internal standard solution in an organic solvent (e.g., methanol/acetonitrile) to precipitate proteins.[4]

    • The mixture is centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Gradient elution is commonly used to separate vancomycin from matrix components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for vancomycin and the internal standard are monitored for quantification.

  • Data Analysis:

    • The peak area ratios of the analyte to the internal standard are calculated.

    • The concentration of vancomycin in the sample is determined by comparing its peak area ratio to a calibration curve prepared in a similar matrix.

Conclusion

The choice of an analytical method for vancomycin TDM involves a trade-off between speed, cost, and analytical performance. Immunoassays offer a rapid and cost-effective solution suitable for routine clinical monitoring, but they may lack the accuracy and specificity of chromatographic methods, potentially leading to clinical discordance.[4][5] HPLC provides improved accuracy and precision and is a reliable alternative when immunoassay results are questionable.[5][6] LC-MS/MS stands as the reference method, offering the highest level of accuracy, precision, and specificity, making it ideal for research, clinical trials, and cases where precise vancomycin quantification is critical.[4] For optimal patient care, laboratories should be aware of the limitations of their chosen method and consider cross-validation with a reference method like LC-MS/MS when necessary.

References

Comparative Analysis of Vancoplus: A Novel Vancomycin Analog with a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A new glycopeptide antibiotic, Vancoplus, demonstrates superior efficacy against Vancomycin-resistant strains by not only inhibiting peptidoglycan synthesis but also disrupting bacterial membrane integrity. This guide provides a comprehensive comparison of Vancoplus with its parent compound, Vancomycin, and another last-resort antibiotic, Daptomycin, supported by key experimental data.

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and novel mechanisms of action. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][3][4] However, the emergence of Vancomycin-resistant enterococci (VRE) and Vancomycin-intermediate S. aureus (VISA) has compromised its clinical utility, primarily through the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of Vancomycin by a factor of 1000.

Vancoplus is a newly synthesized Vancomycin analog designed to overcome this resistance. It incorporates a lipophilic side chain that not only enhances its binding to the bacterial membrane but also confers a secondary mechanism of action: the disruption of bacterial membrane potential. This dual mechanism allows Vancoplus to effectively combat both Vancomycin-susceptible and -resistant strains. This guide presents a comparative analysis of the mechanism of action and in vitro activity of Vancoplus against Vancomycin and Daptomycin, a lipopeptide antibiotic that also targets the bacterial cell membrane.

Mechanism of Action

Vancomycin: Inhibition of Peptidoglycan Synthesis

Vancomycin's primary mode of action is the steric hindrance of peptidoglycan synthesis. It forms a stable complex with the D-Ala-D-Ala termini of lipid II, the precursor for peptidoglycan, preventing its polymerization by transglycosylases and cross-linking by transpeptidases.[3][5][] This leads to the accumulation of peptidoglycan precursors and ultimately cell lysis due to the inability to maintain cell wall integrity against osmotic pressure.[1]

Vancomycin_MOA cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization PG_Chain Growing Peptidoglycan Chain Transpeptidase Transpeptidase PG_Chain->Transpeptidase Cross-linking Cell_Lysis Cell Lysis PG_Chain->Cell_Lysis Weakened Cell Wall Transglycosylase->PG_Chain Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala terminus Vancomycin->DAlaDAla Vancomycin->Inhibition1 Inhibits Vancomycin->Inhibition2 Inhibits DAlaDAla->Lipid_II Vancoplus_MOA cluster_cell_wall Bacterial Cell Wall & Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PG_Chain Growing Peptidoglycan Chain Cell_Lysis Cell Lysis PG_Chain->Cell_Lysis Weakened Cell Wall Transglycosylase Transglycosylase Cell_Membrane Cell Membrane Cell_Membrane->Cell_Lysis Membrane Depolarization Vancoplus Vancoplus Vancoplus->Cell_Membrane Anchors to & Disrupts DAlaDAla D-Ala-D-Ala terminus Vancoplus->DAlaDAla Vancoplus->Inhibition1 Inhibits DAlaDAla->Lipid_II Experimental_Workflow cluster_mic MIC Determination cluster_spr Binding Affinity (SPR) cluster_pg Peptidoglycan Synthesis Inhibition A1 Prepare Antibiotic Dilutions A2 Inoculate with Bacteria A1->A2 A3 Incubate A2->A3 A4 Read MIC A3->A4 End End A4->End B1 Immobilize D-Ala-D-Ala B2 Inject Antibiotic B1->B2 B3 Measure Association/Dissociation B2->B3 B4 Calculate KD B3->B4 B4->End C1 Treat Bacteria with Antibiotic C2 Add 14C-NAG C1->C2 C3 Incubate C2->C3 C4 Precipitate & Filter C3->C4 C5 Measure Radioactivity C4->C5 C5->End Start Start Start->A1 Start->B1 Start->C1

References

A Comparative Analysis of Vancomycin Resistance Development in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the development of vancomycin (B549263) resistance in three clinically significant bacterial species: Enterococcus faecium, Staphylococcus aureus, and Clostridioides difficile. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a detailed overview of resistance mechanisms, prevalence, and testing methodologies.

Introduction to Vancomycin Resistance

Vancomycin is a glycopeptide antibiotic that has long been a crucial treatment for serious infections caused by Gram-positive bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Specifically, vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall. However, the emergence and spread of vancomycin resistance pose a significant threat to public health, limiting therapeutic options for life-threatening infections. This guide explores the distinct evolutionary pathways and molecular underpinnings of vancomycin resistance across different bacterial genera.

Comparative Analysis of Vancomycin Resistance Mechanisms

The development of vancomycin resistance varies significantly among bacterial species, primarily driven by the acquisition of specific gene clusters or the accumulation of chromosomal mutations.

Enterococcus faecium: Acquired Resistance through Mobile Genetic Elements

Vancomycin-resistant enterococci (VRE), particularly E. faecium, are a leading cause of hospital-acquired infections.[1] Resistance in enterococci is most commonly acquired through the transfer of mobile genetic elements, such as transposons, which carry van gene clusters.[2] The two most prevalent types are VanA and VanB.

  • VanA-type Resistance: This is the most common and confers high-level resistance to both vancomycin and another glycopeptide, teicoplanin.[3][4] The resistance is mediated by the vanA operon, which, when induced by vancomycin, leads to the production of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala. This substitution dramatically reduces the binding affinity of vancomycin to its target.[2]

  • VanB-type Resistance: This type confers resistance to vancomycin but not typically to teicoplanin.[5] The underlying mechanism is similar to VanA, involving the production of D-Ala-D-Lac-terminating precursors. However, the induction of the vanB operon is triggered by vancomycin but not teicoplanin.[5]

Staphylococcus aureus: A Tale of Two Resistance Levels

Vancomycin has been a cornerstone for treating methicillin-resistant S. aureus (MRSA) infections. However, strains with reduced susceptibility have emerged, categorized as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).

  • Vancomycin-Intermediate S. aureus (VISA): VISA strains exhibit a low to intermediate level of resistance to vancomycin.[6] This resistance is not acquired via horizontal gene transfer but arises from the stepwise accumulation of mutations in chromosomal genes that regulate cell wall synthesis and structure.[7] These mutations lead to a thickened cell wall with an increased number of "decoy" D-Ala-D-Ala targets, which trap vancomycin before it can reach its site of action at the cell membrane.[7]

  • Vancomycin-Resistant S. aureus (VRSA): VRSA represents a more significant therapeutic challenge due to high-level resistance.[8] This resistance is typically acquired through the horizontal transfer of the vanA gene cluster from vancomycin-resistant enterococci, often via a plasmid.[7] The mechanism of resistance in VRSA is therefore similar to that in VanA-type enterococci, involving the synthesis of D-Ala-D-Lac peptidoglycan precursors.[7]

Clostridioides difficile: An Emerging Threat

While historically considered universally susceptible to vancomycin, reports of reduced susceptibility in C. difficile are increasing. The primary mechanism being investigated involves the vanG operon.

  • vanG Operon: Many C. difficile strains possess a cryptic vanG gene cluster.[9] Mutations in the associated two-component regulatory system, VanSR, can lead to the constitutive expression of this operon.[10] This results in the production of peptidoglycan precursors ending in D-alanyl-D-serine (D-Ala-D-Ser), which has a lower affinity for vancomycin than D-Ala-D-Ala, conferring a low level of resistance.[9][10] Other potential mechanisms, such as biofilm formation and the action of efflux pumps, are also under investigation as contributors to reduced vancomycin susceptibility in C. difficile.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to vancomycin resistance in the discussed bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Vancomycin

Bacterial SpeciesResistance TypeTypical Vancomycin MIC Range (µg/mL)
Enterococcus faecium VanA64 to >256[13][14]
VanB4 to 64[5]
Staphylococcus aureus VISA4 to 8[6][8][15]
VRSA≥16[7][8][15]
Clostridioides difficile VanG-mediatedElevated, but often below clinical resistance breakpoints

Table 2: Prevalence of Vancomycin Resistance

Bacterial SpeciesResistance TypeReported PrevalenceNotes
Enterococcus faecium VRE (VanA/VanB)Varies significantly by geographic region and healthcare setting. In Europe, the proportion of vancomycin-resistant E. faecium in bloodstream infections increased from 8.1% in 2012 to 19.0% in 2018.[16]Primarily a nosocomial pathogen.
Staphylococcus aureus VISAMore common than VRSA, but prevalence varies.Often associated with prolonged vancomycin therapy.
VRSAExtremely rare, with a limited number of cases reported globally.Represents a significant public health concern due to limited treatment options.
Clostridioides difficile Reduced SusceptibilityNot routinely monitored, but emerging reports suggest an increasing prevalence of isolates with elevated MICs.[10]A growing area of concern in clinical microbiology.

Signaling Pathways and Experimental Workflows

VanA/VanR-VanS Two-Component Signaling Pathway

The induction of VanA-type resistance in enterococci is controlled by the VanR-VanS two-component regulatory system. The sensor kinase, VanS, detects the presence of vancomycin in the extracellular environment. This leads to its autophosphorylation and the subsequent transfer of the phosphate (B84403) group to the response regulator, VanR. Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and initiating the transcription of the resistance genes.

VanA_Signaling_Pathway cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) P P VanS->P Autophosphorylation Vancomycin Vancomycin Vancomycin->VanS Binds VanR VanR (Response Regulator) VanR_P VanR-P VanR->VanR_P P->VanR Phosphorylates vanHAX_promoter vanHAX Promoter VanR_P->vanHAX_promoter Activates Transcription vanHAX_genes vanH, vanA, vanX (Resistance Genes) Resistance Vancomycin Resistance vanHAX_genes->Resistance

Caption: The VanA/VanR-VanS signaling pathway for inducible vancomycin resistance.

General Experimental Workflow for Vancomycin Susceptibility Testing

Determining the susceptibility of a bacterial isolate to vancomycin is a critical step in guiding appropriate antimicrobial therapy. The following workflow outlines the general process.

Susceptibility_Testing_Workflow start Clinical Isolate culture Bacterial Culture (e.g., Blood Agar) start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) culture->inoculum molecular_test Molecular Testing (Optional) (e.g., PCR for vanA/vanB) culture->molecular_test mic_test Perform MIC Determination (e.g., Broth Microdilution) inoculum->mic_test interpretation Interpret Results (using CLSI/EUCAST breakpoints) mic_test->interpretation molecular_test->interpretation report Report as Susceptible, Intermediate, or Resistant interpretation->report

Caption: A generalized workflow for determining vancomycin susceptibility of a clinical bacterial isolate.

Detailed Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin hydrochloride analytical standard

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable sterile solvent (e.g., water) at a concentration that will allow for serial dilutions to the desired final concentrations.

  • Prepare Vancomycin Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of vancomycin in CAMHB to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL). Include a growth control well with no vancomycin and a sterility control well with uninoculated broth.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Microtiter Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism.

PCR for Detection of vanA and vanB Genes

Molecular methods like Polymerase Chain Reaction (PCR) provide rapid and specific detection of resistance genes.[19][20][21]

Materials:

  • DNA extraction kit

  • Bacterial isolate to be tested

  • Primers specific for vanA and vanB genes

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • Positive controls (vanA and vanB positive strains)

  • Negative control (nuclease-free water)

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers for vanA and vanB (often in a multiplex format), and the extracted DNA template.

    • Include positive and negative controls in the PCR run.

    • Perform PCR amplification in a thermocycler using an optimized program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Load the PCR products onto an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Run the gel at a constant voltage until the DNA fragments are adequately separated.

    • Visualize the DNA bands under UV light.

  • Interpretation: The presence of a band of the expected size for vanA or vanB in the lane corresponding to the test isolate indicates the presence of the respective resistance gene. The positive controls should yield bands of the correct size, and the negative control should show no bands.

Conclusion and Future Outlook

The development of vancomycin resistance is a complex and evolving challenge that differs significantly across bacterial species. In Enterococcus faecium and Staphylococcus aureus, acquired resistance through the vanA gene cluster poses a high-level threat, while the accumulation of chromosomal mutations in S. aureus leads to a more insidious, intermediate level of resistance. The emergence of vancomycin resistance in Clostridioides difficile, though currently less defined, warrants close surveillance.

Understanding the distinct molecular mechanisms, accurately quantifying resistance levels through standardized protocols, and monitoring the prevalence of resistant strains are all critical for effective infection control and the development of novel therapeutic strategies. Continued research into the fitness costs of resistance and the environmental factors that drive its evolution will be essential in the ongoing battle against antibiotic-resistant bacteria.[22][23][24][25]

References

Head-to-head comparison of Vancomycin and Daptomycin against vancomycin-intermediate S. aureus (VISA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and resistance profiles of Vancomycin (B549263) and Daptomycin (B549167) in combating the challenge of vancomycin-intermediate Staphylococcus aureus (VISA).

The emergence of Staphylococcus aureus strains with reduced susceptibility to vancomycin, known as vancomycin-intermediate S. aureus (VISA), presents a significant challenge in clinical settings. This guide provides a detailed, data-driven comparison of two last-resort antibiotics, Vancomycin and Daptomycin, in the context of VISA infections. By summarizing key experimental data, outlining methodologies, and visualizing mechanisms, this document serves as a critical resource for understanding the relative merits and limitations of these therapies.

Performance Data: In Vitro Susceptibility

The in vitro activity of Vancomycin and Daptomycin against VISA and vancomycin-susceptible S. aureus (VSSA) is a critical indicator of their potential efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: MIC Ranges of Daptomycin and Vancomycin against VISA and VSSA Strains. [1]

OrganismMediumIncubation Time (hours)Daptomycin MIC Range (mg/L)Vancomycin MIC Range (mg/L)
VISAMueller-Hinton (MH) Broth242 - 5Not specified in this range
VISAMueller-Hinton (MH) Broth482 - 7Not specified in this range
VSSAMueller-Hinton (MH) Broth240.5 - 2Not specified in this range
VSSAMueller-Hinton (MH) Broth481 - 3Not specified in this range
VISABrain Heart Infusion (BHI) Broth242 - 7Not specified in this range
VISABrain Heart Infusion (BHI) Broth482 - 10Not specified in this range
VSSABrain Heart Infusion (BHI) Broth241 - 3Not specified in this range
VSSABrain Heart Infusion (BHI) Broth481 - 4Not specified in this range

Table 2: Comparative MICs of Daptomycin and Vancomycin against various Staphylococci and Enterococci. [2]

OrganismDaptomycin MIC (mg/L)Vancomycin MIC (mg/L)
Methicillin-Susceptible S. aureus (MSSA)0.250.5
Methicillin-Resistant S. aureus (MRSA)0.251
Vancomycin-Intermediate S. aureus (VISA)14
Methicillin-Susceptible S. epidermidis (MSSE)0.252
Methicillin-Resistant S. epidermidis (MRSE)0.254

Mechanisms of Action and Resistance

Vancomycin and Daptomycin employ distinct mechanisms to exert their bactericidal effects against S. aureus. Understanding these mechanisms is crucial for appreciating their efficacy and the development of resistance.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1] It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[3] In VISA strains, a primary mechanism of resistance is the thickening of the cell wall.[1][3] This thickened wall is thought to act as a physical barrier, trapping vancomycin molecules and preventing them from reaching their target site at the cytoplasmic membrane.[1]

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall (Thickened in VISA) cluster_membrane Cytoplasmic Membrane Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Peptidoglycan Binds to Vancomycin_Trapped Vancomycin Trapped Vancomycin->Vancomycin_Trapped Trapped by thickened wall Synthesis Cell Wall Synthesis Machinery Peptidoglycan->Synthesis Inhibits Polymerization Vancomycin_Trapped->Synthesis Prevents interaction

Caption: Mechanism of Vancomycin and resistance in VISA.

Daptomycin: Disruption of Cell Membrane Potential

Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action.[1] In the presence of calcium ions, it inserts into the bacterial cytoplasmic membrane, causing rapid depolarization.[1] This loss of membrane potential leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1] Resistance to daptomycin in VISA strains is often linked to the same cell wall thickening that confers vancomycin resistance, suggesting a physical barrier mechanism that hinders daptomycin from reaching the cytoplasmic membrane.[1] Additionally, an increased positive cell surface charge can lead to electrostatic repulsion of the positively charged daptomycin molecule.[4]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall (Thickened in VISA) cluster_membrane Cytoplasmic Membrane Daptomycin Daptomycin + Ca2+ Daptomycin_Penetration Daptomycin Penetration Daptomycin->Daptomycin_Penetration Traverses Membrane_Depolarization Membrane Depolarization Daptomycin_Penetration->Membrane_Depolarization Inserts and Oligomerizes Inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) Membrane_Depolarization->Inhibition Leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death Results in

Caption: Mechanism of action of Daptomycin.

Experimental Protocols

A summary of the methodologies employed in the cited in vitro studies is provided below to facilitate replication and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method: [1]

  • Bacterial Strains: Clinical isolates of VISA and VSSA were used.

  • Media: Mueller-Hinton (MH) broth and Brain Heart Infusion (BHI) broth were utilized.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Preparation: Serial twofold dilutions of vancomycin and daptomycin were prepared in the respective broth media.

  • Incubation: Microtiter plates were incubated at 37°C for 24 and 48 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

2. Agar (B569324) Dilution Method: [1]

  • Media: Mueller-Hinton agar was supplemented with varying concentrations of the antibiotics.

  • Inoculum: A standardized bacterial suspension was spot-inoculated onto the agar plates.

  • Incubation: Plates were incubated at 37°C for 24 and 48 hours.

  • MIC Reading: The MIC was determined as the lowest antibiotic concentration that prevented visible growth.

3. Time-Kill Studies: [2]

  • Bacterial Strains: Isolates of MRSA, MRSE, VRE, and VISA were tested.

  • Inoculum: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was used.

  • Antibiotic Concentrations: Antibiotics were tested at concentrations equivalent to a fraction or multiple of their MICs.

  • Sampling: Aliquots were removed at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quantification: Samples were serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Bactericidal Activity: Defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Logical Workflow for Antibiotic Efficacy Comparison

The process of comparing the in vitro efficacy of Vancomycin and Daptomycin against VISA involves a structured experimental workflow.

Experimental_Workflow start Start: Isolate VISA strains mic_determination Determine MICs (Vancomycin & Daptomycin) - Broth Microdilution - Agar Dilution start->mic_determination time_kill Perform Time-Kill Assays mic_determination->time_kill resistance_mech Investigate Resistance Mechanisms - Cell wall thickness analysis - Gene expression studies (e.g., qRT-PCR) mic_determination->resistance_mech data_analysis Analyze Data: - Compare MIC values - Evaluate bactericidal activity time_kill->data_analysis conclusion Draw Conclusions on Comparative Efficacy data_analysis->conclusion resistance_mech->data_analysis

Caption: Experimental workflow for comparing antibiotic efficacy.

Conclusion

The available in vitro data suggests a complex interplay between vancomycin and daptomycin susceptibility in VISA strains. A strong positive correlation exists between reduced daptomycin susceptibility and vancomycin resistance, largely attributed to cell wall thickening which acts as a physical barrier to both antibiotics.[1] While daptomycin may exhibit lower MICs against some VISA strains compared to vancomycin, the overlapping resistance mechanisms are a crucial consideration for clinical decision-making.[2] Further research, including clinical trials, is necessary to fully elucidate the optimal therapeutic strategies for treating infections caused by these challenging pathogens. An ongoing clinical trial is directly comparing vancomycin and daptomycin for the treatment of MRSA bloodstream infections, which may provide further insights.[5]

References

Validation of a Novel Rodent Model for Vancomycin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Vancomycin (B549263) remains a cornerstone antibiotic for treating severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing the risk of toxicities, such as nephrotoxicity.[1][2] Animal models are indispensable tools in preclinical drug development for studying pharmacokinetics.[3] This guide provides a comprehensive comparison of a hypothetical Novel Rodent Model (NRM) with the established murine thigh infection model for the study of vancomycin pharmacokinetics. The data presented is synthesized from existing literature on vancomycin and vancomycin-derivative studies to provide a realistic comparative framework.

The primary pharmacodynamic index associated with vancomycin efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), with a target of ≥400 often cited for clinical success.[1][4][5] Therefore, animal models that can accurately predict this and other key PK parameters are of significant interest.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of vancomycin in the established murine thigh infection model and the hypothetical Novel Rodent Model (NRM). This data is based on typical values reported in the literature for vancomycin and its derivatives in rodent models.[3][6]

Pharmacokinetic ParameterEstablished Murine Thigh Infection ModelNovel Rodent Model (NRM)
Dose (mg/kg) 2, 4, 8 (intravenous)5, 10, 20 (intravenous)
Maximum Plasma Concentration (Cmax; ng/mL) 11,467 - 48,86715,000 - 60,000
Area Under the Curve (AUC0-24; ng·h/mL) 14,788 - 91,88620,000 - 120,000
Elimination Half-life (T1/2; h) 1.70 - 2.642.0 - 3.0
Volume of Distribution (Vd; L/kg) 0.4 - 5.5 (in dogs, as a reference)0.5 - 6.0
Clearance (CL; L/h/kg) Not explicitly stated, derivable from AUCNot explicitly stated, derivable from AUC

Note: Data for the Established Murine Thigh Infection Model is based on studies of a vancomycin derivative, LYSC98, as a surrogate for vancomycin in a novel model context.[3][6] Vd for the established model is referenced from dog studies due to a lack of specific data in the provided murine model literature.[1] Data for the NRM is hypothetical and presented for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies. Below are the protocols for the key experiments cited in this guide.

Murine Thigh Infection Model Protocol

This protocol is based on established methods for inducing a localized infection to study the efficacy and pharmacokinetics of antimicrobial agents.[6]

  • Animal Model: Six-week-old, specific-pathogen-free, male ICR mice weighing 18-22g are used.

  • Neutropenia Induction: Animals are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg) four days before infection and a second dose (100 mg/kg) one day before infection.

  • Infection: Mice are inoculated intramuscularly in the thigh with a 0.1 mL suspension of a clinical isolate of Staphylococcus aureus.

  • Drug Administration: Vancomycin or its derivative is administered intravenously via the tail vein at specified doses (e.g., 2, 4, and 8 mg/kg).

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 18, and 24 hours) post-administration. Three mice are used per time point.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Drug concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax, AUC, and T1/2.

Novel Rodent Model (NRM) Protocol

This hypothetical protocol outlines a streamlined approach for pharmacokinetic assessment without the confounding factor of infection.

  • Animal Model: Eight-week-old, healthy, male Sprague-Dawley rats weighing 250-300g are used.

  • Catheterization: For serial blood sampling, a catheter is surgically implanted in the jugular vein of the rats one day prior to the study.

  • Drug Administration: Vancomycin is administered as a single intravenous bolus via the tail vein at specified doses (e.g., 5, 10, and 20 mg/kg).

  • Sample Collection: Blood samples (approximately 0.2 mL) are collected via the jugular vein catheter at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

  • Sample Processing: Plasma is obtained by centrifugation and stored at -80°C.

  • Bioanalysis: Vancomycin concentrations are quantified using a validated LC-MS/MS assay.

  • Pharmacokinetic Analysis: A two-compartment model is typically fitted to the plasma concentration-time data to determine the pharmacokinetic parameters.

Visualizations

Experimental Workflow for Validation of a New Animal Model

The following diagram illustrates the logical workflow for validating a new animal model for pharmacokinetic studies, from initial model selection to comparative data analysis.

G cluster_0 Phase 1: Model Development & Characterization cluster_1 Phase 2: Pharmacokinetic Study Execution cluster_2 Phase 3: Data Analysis & Comparison A Selection of New Animal Species/Strain B Ethical Approval and Acclimatization A->B C Dose Ranging & Tolerability Studies B->C D Surgical Procedures (e.g., Cannulation) C->D E Vancomycin Administration (IV Bolus) D->E F Serial Blood Sampling E->F G Plasma Sample Processing & Storage F->G H LC-MS/MS Bioanalysis G->H I Pharmacokinetic Modeling (e.g., 2-Compartment) H->I J Calculation of PK Parameters (AUC, Cmax, T1/2) I->J K Comparison with Established Animal Model Data J->K L Validation Report Generation K->L

Caption: Workflow for the validation of a new animal model for pharmacokinetic studies.

Signaling Pathway of Vancomycin-Induced Nephrotoxicity

This diagram illustrates the proposed mechanism of vancomycin-induced kidney injury, highlighting the role of oxidative stress.

G Vancomycin Vancomycin Accumulation in Proximal Tubule Cells OxidativeStress Increased Oxidative Stress Vancomycin->OxidativeStress triggers MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction leads to Apoptosis Cellular Apoptosis MitochondrialDysfunction->Apoptosis induces AKI Acute Kidney Injury (AKI) Apoptosis->AKI results in

Caption: Proposed mechanism of vancomycin-induced nephrotoxicity.

Conclusion

The validation of new animal models is a critical step in advancing our ability to predict human pharmacokinetics and improve drug development processes. The hypothetical Novel Rodent Model presented here offers a streamlined approach for assessing vancomycin PK, potentially reducing the variability associated with infection models. However, the established murine thigh infection model remains invaluable for simultaneously evaluating pharmacodynamics and efficacy. The choice of model will ultimately depend on the specific research question being addressed. Researchers should carefully consider the advantages and limitations of each model in the context of their study goals. Future research should focus on direct, head-to-head comparisons of new and existing models to further refine our understanding of vancomycin's behavior in vivo.

References

Comparative analysis of the side-effect profiles of Vancomycin and Linezolid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vitro side-effect profiles of two commonly used antibiotics, Vancomycin and Linezolid. The analysis is based on experimental data from cell-based assays, focusing on the primary toxicities associated with each drug: nephrotoxicity for Vancomycin and myelosuppression and mitochondrial toxicity for Linezolid. Detailed experimental protocols and visual representations of key cellular pathways are included to support researchers in their understanding and future investigations.

I. Quantitative Analysis of Cytotoxicity

The following table summarizes the quantitative data on the cytotoxic effects of Vancomycin and Linezolid as reported in various cell-based assays. It is important to note that direct comparative studies using the same cell lines and assay conditions are limited. The presented data is a compilation from different studies to provide a comparative overview.

Drug Primary Toxicity Cell Line Assay Endpoint Result Reference
Vancomycin NephrotoxicityciPTECs (human kidney)ATP Viability AssayEC505.6 mM[1]
ciPTECs (human kidney)LDH Cytotoxicity AssayMembrane PermeabilizationObserved at 10 mM[1]
HK-2 (human kidney)Cell ViabilityDose-dependent decreaseDecrease from 66% to 34% at 4-8 mM[2]
Linezolid Myelosuppression / Mitochondrial ToxicityHL-60 (promyelocytes)CYTox I ExpressionInhibitionRapid and complete inhibition at Cmax (15 mg/L)
THP-1 (monocytes)Cytochrome c-oxidase activityInhibitionRapid and complete inhibition
K562 (erythroleukemia)Protein SynthesisIC5016 µM for mitochondrial protein synthesis
S. aureusProtein SynthesisIC500.3 µg/ml for bacterial protein synthesis[3]

Note: Cmax refers to the maximum serum concentration of a drug in the human body. Direct comparison of EC50/IC50 values between the two drugs is challenging due to the different cell types and endpoints measured, reflecting their distinct primary toxicity profiles.

II. Mechanisms of Toxicity and Associated Signaling Pathways

Vancomycin-Induced Nephrotoxicity

Vancomycin's primary adverse effect is kidney injury, specifically targeting the proximal tubule cells.[4] The underlying mechanism is predominantly attributed to the induction of oxidative stress.[5][6]

Signaling Pathway of Vancomycin-Induced Nephrotoxicity:

Vancomycin accumulates in the proximal tubule cells of the kidneys.[6] This accumulation leads to an increase in reactive oxygen species (ROS), creating a state of oxidative stress.[4][5] The excess ROS damages cellular components, including mitochondria, leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death of the renal cells.[6]

Vancomycin_Nephrotoxicity cluster_cell Proximal Tubule Cell Vancomycin Vancomycin Accumulation ROS Increased ROS (Oxidative Stress) Vancomycin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Vancomycin-induced nephrotoxicity pathway.

Linezolid-Induced Myelosuppression and Mitochondrial Toxicity

Linezolid's side effects, including myelosuppression (thrombocytopenia and anemia) and lactic acidosis, are linked to its impact on mitochondria.[7][8] This is due to the similarity between bacterial and mitochondrial ribosomes.

Signaling Pathway of Linezolid-Induced Mitochondrial Toxicity:

Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3] Due to evolutionary similarities, Linezolid can also bind to the 16S rRNA of the mitochondrial ribosome.[9] This binding inhibits the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain (ETC). The impaired ETC leads to decreased ATP production and a shift towards anaerobic metabolism, resulting in increased lactate (B86563) production. The disruption of mitochondrial function can also trigger apoptosis in sensitive cells, such as hematopoietic precursors, leading to myelosuppression.[9]

Linezolid_Mitochondrial_Toxicity cluster_cell Eukaryotic Cell (e.g., Hematopoietic Precursor) Linezolid Linezolid Mito_Ribosome Mitochondrial Ribosome (16S rRNA) Linezolid->Mito_Ribosome Mito_Protein_Syn Inhibition of Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Syn binds to ETC_Dys Impaired Electron Transport Chain Mito_Protein_Syn->ETC_Dys Apoptosis Apoptosis Mito_Protein_Syn->Apoptosis ATP_Decrease Decreased ATP Production ETC_Dys->ATP_Decrease Lactate_Increase Increased Lactate ETC_Dys->Lactate_Increase Myelosuppression Myelosuppression Apoptosis->Myelosuppression

Linezolid-induced mitochondrial toxicity pathway.

III. Experimental Protocols

A. Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol outlines a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells.

Workflow for LDH Cytotoxicity Assay:

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with Vancomycin or Linezolid for 24h Seed_Cells->Treat_Cells Collect_Supernatant 3. Collect supernatant Treat_Cells->Collect_Supernatant Incubate 5. Add reaction mixture to supernatant and incubate Collect_Supernatant->Incubate Prepare_Reaction 4. Prepare LDH reaction mixture Prepare_Reaction->Incubate Measure_Absorbance 6. Measure absorbance at 490 nm Incubate->Measure_Absorbance

Workflow for LDH cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., ciPTECs or HK-2 for nephrotoxicity studies; HL-60 or THP-1 for myelosuppression studies) in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours.[1]

  • Drug Treatment: Prepare stock solutions of Vancomycin and Linezolid. Treat the cells with a range of concentrations of each drug for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant, which contains the released LDH.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.

  • Incubation: Add the reaction mixture to the collected supernatants in a new 96-well plate and incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH will catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Absorbance Measurement: Stop the reaction by adding a stop solution. Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of the treated samples to the negative and positive controls.

B. Assessment of Mitochondrial Protein Synthesis

This protocol describes a method to specifically measure the synthesis of proteins within the mitochondria, a key target of Linezolid.

Workflow for Mitochondrial Protein Synthesis Assay:

Mito_Protein_Synthesis_Workflow cluster_workflow Mitochondrial Protein Synthesis Assay Workflow Treat_Cells 1. Treat cells with Linezolid Inhibit_Cytosolic 2. Inhibit cytosolic protein synthesis (e.g., with emetine) Treat_Cells->Inhibit_Cytosolic Label_Mito 3. Label newly synthesized mitochondrial proteins (e.g., with ³⁵S-methionine) Inhibit_Cytosolic->Label_Mito Isolate_Mito 4. Isolate mitochondria Label_Mito->Isolate_Mito Analyze_Proteins 5. Analyze labeled proteins (SDS-PAGE and autoradiography) Isolate_Mito->Analyze_Proteins

Workflow for mitochondrial protein synthesis assay.

Detailed Methodology:

  • Cell Treatment: Culture cells (e.g., HL-60, THP-1) and treat with various concentrations of Linezolid for the desired time.

  • Inhibition of Cytosolic Protein Synthesis: Pre-incubate the cells with an inhibitor of cytosolic protein synthesis, such as emetine (B1671215) or cycloheximide, to ensure that only mitochondrial protein synthesis is measured.

  • Metabolic Labeling: Add a radiolabeled amino acid, typically ³⁵S-methionine, to the culture medium and incubate to allow for its incorporation into newly synthesized mitochondrial proteins.

  • Mitochondrial Isolation: Harvest the cells and isolate the mitochondria through differential centrifugation. This involves cell lysis followed by a series of centrifugation steps at increasing speeds to separate the mitochondrial fraction from other cellular components.

  • Protein Analysis: Lyse the isolated mitochondria and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: Visualize the radiolabeled, newly synthesized mitochondrial proteins by autoradiography or phosphorimaging. The intensity of the bands corresponding to mitochondrial-encoded proteins will be reduced in Linezolid-treated cells compared to controls.

IV. Conclusion

Cell-based assays provide crucial insights into the specific toxicities of Vancomycin and Linezolid. Vancomycin's nephrotoxicity is primarily mediated by oxidative stress in renal proximal tubule cells, leading to apoptosis. In contrast, Linezolid's myelosuppressive and mitochondrial side effects stem from its inhibition of mitochondrial protein synthesis. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to investigate these toxicities further and to evaluate the safety profiles of novel antimicrobial agents. Future research should aim for more direct comparative studies to better quantify the relative in vitro toxicity of these important antibiotics.

References

Independent Verification of Vancomycin MIC Values Against Reference Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published Minimum Inhibitory Concentration (MIC) values for vancomycin (B549263) against key reference bacterial strains. It is designed to assist researchers, scientists, and drug development professionals in the independent verification of antibiotic susceptibility testing results. The data presented is compiled from various studies and standardized guidelines, emphasizing the importance of rigorous experimental protocols in generating reliable and reproducible MIC values.

Comparative Analysis of Vancomycin MIC Values

The accurate determination of vancomycin MICs is crucial for both clinical diagnostics and antibiotic resistance surveillance. However, variability in test methods can lead to discrepancies in reported values. The following tables summarize published vancomycin MIC values for two widely recognized reference strains, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, as determined by various methodologies. These strains are routinely used for quality control in antimicrobial susceptibility testing.[1][2]

Reference StrainMethodReported MIC (µg/mL)Source
Staphylococcus aureus ATCC 29213Broth Microdilution (Reference Method)0.5 - 2CLSI Guideline
Etest1.0[3]
Agar (B569324) Dilution1[4]
Vitek 20.5, 1[5]
MicroScanHigher than broth microdilution[2]
Enterococcus faecalis ATCC 29212Broth Microdilution (Reference Method)1 - 4CLSI Guideline
Vancomycin Screen AgarSusceptible Control[6]
Etest3[7]

Note: The Clinical and Laboratory Standards Institute (CLSI) provides expected quality control ranges for reference strains rather than a single MIC value, reflecting the inherent variability of the testing methods.[8] Discrepancies between methods, such as the tendency for Etest to yield higher MICs than broth microdilution for S. aureus, have been documented.[2][9]

Experimental Protocols for Vancomycin MIC Determination

Accurate and reproducible MIC determination is contingent upon strict adherence to standardized experimental protocols. The most widely accepted methods are broth microdilution, agar dilution, and gradient diffusion strips (e.g., Etest).

Broth Microdilution Method (Reference Method)

The broth microdilution method is considered the gold standard for determining MICs.[10][11]

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from an 18-24 hour agar plate culture in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[4]

  • Antibiotic Dilution: A two-fold serial dilution of vancomycin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Inoculation: Each well of a microtiter plate containing the serially diluted vancomycin is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Interpretation: The MIC is recorded as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[13]

Agar Dilution Method
  • Media Preparation: Mueller-Hinton Agar is prepared with doubling dilutions of vancomycin.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of vancomycin that inhibits visible growth.

Gradient Diffusion Method (Etest)
  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A sterile swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Strip Application: A plastic strip impregnated with a predefined gradient of vancomycin is applied to the center of the inoculated plate.

  • Incubation: The plate is incubated at 35°C for 18-24 hours.

  • Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Workflow for Independent Verification of Published MIC Values

The following diagram illustrates a logical workflow for the independent verification of published vancomycin MIC values against reference strains.

MIC_Verification_Workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Data Analysis & Comparison cluster_verification Verification A Obtain Certified Reference Strain (e.g., ATCC 29213) B Prepare Standardized Inoculum (0.5 McFarland) A->B D Perform Broth Microdilution (Reference Method) B->D E Perform Agar Dilution B->E F Perform Gradient Diffusion (Etest) B->F C Prepare Vancomycin Stock Solution & Dilutions C->D C->E G Incubate (16-24h, 35°C) D->G E->G F->G H Read & Record MIC Value G->H I Compare with Published MIC Values & QC Ranges H->I J Investigate Discrepancies I->J If outside expected range K Verified MIC I->K If within expected range

References

Safety Operating Guide

Proper Disposal of Vancomycin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Vancomycin (B549263) Hydrochloride, ensuring personnel safety and environmental protection.

For researchers and drug development professionals, the responsible management of chemical waste is paramount. Vancomycin Hydrochloride, a glycopeptide antibiotic, requires specific disposal procedures to mitigate risks of environmental contamination and the development of antimicrobial resistance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting, adhering to safety and regulatory standards.

Immediate Safety and Handling Precautions

This compound may cause allergic skin reactions.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1][2] Minimize dust generation and accumulation, and ensure adequate ventilation in the handling area.[3][4] In case of a spill, prevent the substance from entering drains or waterways.[1][4] For detailed spill cleanup procedures, refer to the material safety data sheet (MSDS).

Core Disposal Principle: Hazardous Waste Management

All waste containing this compound, including pure substance, stock solutions, contaminated labware, and media, should be treated as hazardous chemical waste.[5] It is crucial to segregate this waste from other laboratory waste streams at the point of generation.[5]

Disposal Procedures

Disposal of this compound must comply with all federal, state, and local regulations.[1] The primary recommended method for the disposal of pharmaceutical waste is through a licensed waste disposal contractor, which typically involves incineration.[6]

Step-by-Step Disposal Workflow:

  • Segregation: At the point of generation, separate all this compound waste (solid and liquid) from other waste streams.[5]

  • Containment:

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and flasks in a designated, clearly labeled, and sealed hazardous waste container.[5]

    • Liquid Waste: Collect all liquid waste, including stock solutions and unused media, in a designated, sealed, and clearly labeled hazardous chemical waste container.[5] Do not mix with other chemical wastes unless compatibility has been verified.

  • Labeling: Ensure all waste containers are properly labeled with "Hazardous Chemical Waste," the contents ("this compound Waste"), and the date of accumulation.[5]

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

The following diagram illustrates the decision-making process for the disposal of this compound.

G A This compound Waste Generated B Segregate at Point of Generation A->B C Solid Waste? B->C D Place in Labeled Hazardous Solid Waste Container C->D Yes E Place in Labeled Hazardous Liquid Waste Container C->E No (Liquid) F Store in Secure Designated Area D->F E->F G Contact EHS/Licensed Waste Contractor for Disposal F->G

This compound Disposal Workflow

Chemical Degradation Data

While the standard and required method of disposal is through a licensed contractor, understanding the chemical stability and degradation of this compound can be valuable. The following data is derived from scientific studies on forced degradation and should not replace official disposal protocols. These methods are presented for informational purposes and may be considered for in-lab decontamination of working solutions with approval from your institution's EHS office.

Degradation MethodConditionsTimeDegradation
Acid Hydrolysis 3.0 M Hydrochloric Acid (HCl) at room temperature.6 hours~18%
4 N Hydrochloric Acid (HCl) at 20°C.2 hours~20%
Base Hydrolysis 1.5 M Sodium Hydroxide (NaOH) at room temperature.1 hour~45%
4 N Sodium Hydroxide (NaOH) at 20°C.15 minutes~20%
Thermal Degradation 80°C300 minutes~20%
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂) at room temperature.6 hours~12%
Electrooxidation 400 mA applied current, 3 cm interelectrode distance, 1,100 mg/L Sodium Chloride (NaCl) supporting electrolyte.2 minutes100%

Experimental Protocols for Chemical Degradation

The following protocols are based on published stability studies and are intended for researchers interested in the chemical degradation of this compound. These are not official disposal protocols and must be approved by your institution's EHS department before any application for waste treatment.

Acid Hydrolysis Protocol
  • Prepare a 500 µg/mL stock solution of this compound in deionized water.

  • In a suitable container, combine 100 µL of the 500 µg/mL this compound solution with 200 µL of 3 M HCl and 700 µL of deionized water to achieve a final concentration of 50 µg/mL.[7]

  • Vortex the solution at room temperature.[7]

  • Allow the reaction to proceed for the desired time (e.g., 6 hours for approximately 18% degradation).[7]

  • Neutralize the solution as required by your institution's procedures before collection as hazardous waste.

Base Hydrolysis Protocol
  • Prepare a 500 µg/mL stock solution of this compound in deionized water.

  • In a suitable container, combine 100 µL of the 500 µg/mL this compound solution with 200 µL of 1.5 M NaOH and 700 µL of deionized water to achieve a final concentration of 50 µg/mL.[7]

  • Vortex the solution at room temperature.[7]

  • Allow the reaction to proceed for the desired time (e.g., 1 hour for approximately 45% degradation).[7]

  • Neutralize the solution as required by your institution's procedures before collection as hazardous waste.

Electrooxidation Protocol

This is an advanced method requiring specialized equipment.

  • Prepare an aqueous solution of this compound (e.g., 130 mg/L).

  • Add a supporting electrolyte, such as Sodium Chloride (NaCl), to a concentration of 1,100 mg/L.

  • In a homemade electrochemical cell with Dimensionally Stable Anode (DSA) electrodes, apply a current of 400 mA with an interelectrode distance of 3 cm.

  • Under these conditions, 100% degradation was observed within 2 minutes.

  • The resulting solution must still be disposed of as hazardous waste according to institutional guidelines.

Disclaimer: The information provided is intended for guidance in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all federal, state, and local regulations for the proper disposal of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vancomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vancomycin Hydrochloride, a glycopeptide antibiotic. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient workflow.

This compound may cause an allergic skin reaction and is hazardous if inhaled as a dust.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecification Notes
Hand Protection Nitrile or neoprene glovesPowder-free gloves are preferred to avoid contamination. For tasks with a risk of splashing or when handling larger quantities, consider double gloving. Always wash hands after removing gloves.[4]
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesEnsure a proper fit to protect against splashes and airborne particles.[4] If there is a significant risk of splashing, a face shield should be used in addition to goggles.[4][5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder form, especially if dust generation is likely.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.[4][6]
Protective Clothing Laboratory coat or disposable gownA lab coat or gown should be worn to protect street clothes and prevent skin exposure.[4][5] Ensure cuffs are tucked into gloves to provide a complete barrier.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is critical to minimizing the risks associated with this compound. The following workflow provides a clear, procedural guide from preparation to disposal.

Vancomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare well-ventilated area (e.g., chemical fume hood) don_ppe 2. Don appropriate PPE prep_area->don_ppe weigh 3. Carefully weigh This compound don_ppe->weigh dissolve 4. Dissolve or handle as per protocol weigh->dissolve decontaminate 5. Decontaminate work surfaces dissolve->decontaminate dispose_waste 6. Dispose of waste in labeled containers decontaminate->dispose_waste doff_ppe 7. Doff PPE correctly dispose_waste->doff_ppe wash_hands 8. Wash hands thoroughly doff_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Key Handling Procedures

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][5][6] A chemical fume hood is strongly recommended, especially when working with the powder form, to minimize inhalation exposure.[4][6]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure all recommended PPE is correctly worn as detailed in the table above.

Handling:

  • Avoid Dust Formation: Take extreme care to avoid the formation of dust and aerosols when handling the solid form.[1][6][7]

  • Weighing: If weighing the powder, do so carefully within a fume hood or a ventilated balance enclosure.

  • Spills: In case of a spill, avoid generating dust.[8] Clean up spills immediately using dry clean-up procedures.[8] Vacuum up the spilled material with an explosion-proof machine if available, and place it in a sealed, labeled container for disposal.[8] Do not use air hoses for cleaning.[8]

Disposal Plan: Ensuring a Safe and Compliant Process

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

Waste Identification:

  • All materials that have come into contact with this compound, including unused product, contaminated gloves, pipette tips, and weighing papers, should be considered chemical waste.[4]

  • Solid waste should be collected in a designated, clearly labeled, and sealed container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[4]

  • Whenever possible, leave chemicals in their original containers.[4] Handle uncleaned containers as you would the product itself.[4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][5]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.